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Foundational

An In-depth Technical Guide to 2-(3-Bromophenyl)-N-propyl-acetamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(3-Bromophenyl)-N-propyl-acetamide, a compound of interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Bromophenyl)-N-propyl-acetamide, a compound of interest in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not extensively published, this document synthesizes information from established chemical principles and data on analogous structures to offer a robust guide for its synthesis, characterization, and potential areas of investigation.

Introduction and Chemical Identity

2-(3-Bromophenyl)-N-propyl-acetamide is a secondary amide derivative of 2-phenylacetamide. The presence of a bromine atom on the phenyl ring and a propyl group on the amide nitrogen suggests its potential for diverse chemical modifications and as a scaffold in the development of novel bioactive molecules or functional materials.

Chemical Structure:

G C11H14BrNO C11H14BrNO

Caption: Chemical structure of 2-(3-Bromophenyl)-N-propyl-acetamide.

Physicochemical Properties:

PropertyValueSource
IUPAC Name 2-(3-bromophenyl)-N-propylacetamide-
CAS Number 883803-50-7[1]
Molecular Formula C₁₁H₁₄BrNO[1]
Molecular Weight 256.14 g/mol [1]
Predicted LogP 2.8 - 3.2-
Predicted Boiling Point > 300 °C-
Predicted Melting Point 80 - 100 °C-
Predicted Solubility Soluble in methanol, ethanol, DMSO, DMF-

Synthesis of 2-(3-Bromophenyl)-N-propyl-acetamide

The synthesis of 2-(3-Bromophenyl)-N-propyl-acetamide can be reliably achieved through the coupling of 2-(3-bromophenyl)acetic acid with propylamine. Two primary, robust methods are presented here: direct amide coupling using a coupling agent and a two-step synthesis via an acyl chloride intermediate.

Method 1: Direct Amide Coupling

This one-pot method is often preferred for its operational simplicity and the use of milder conditions.

Reaction Scheme:

G 2-(3-bromophenyl)acetic acid 2-(3-bromophenyl)acetic acid Activated Ester Activated Ester 2-(3-bromophenyl)acetic acid->Activated Ester Coupling Agent (e.g., HATU, HOBt, DIEA) 2-(3-Bromophenyl)-N-propyl-acetamide 2-(3-Bromophenyl)-N-propyl-acetamide Activated Ester->2-(3-Bromophenyl)-N-propyl-acetamide Propylamine

Caption: Direct amide coupling workflow.

Experimental Protocol:

  • Preparation: To a solution of 2-(3-bromophenyl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq).

  • Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 eq) to the reaction mixture, followed by the dropwise addition of propylamine (1.1 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-(3-Bromophenyl)-N-propyl-acetamide.

Rationale for Reagent Choices:

  • HATU/HOBt: This combination is a highly effective and widely used coupling system that minimizes side reactions and racemization (in the case of chiral starting materials).[2]

  • DIEA: A non-nucleophilic organic base used to neutralize the acidic byproducts of the reaction, driving the equilibrium towards product formation.

Method 2: Synthesis via Acyl Chloride

This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Reaction Scheme:

G 2-(3-bromophenyl)acetic acid 2-(3-bromophenyl)acetic acid 2-(3-bromophenyl)acetyl chloride 2-(3-bromophenyl)acetyl chloride 2-(3-bromophenyl)acetic acid->2-(3-bromophenyl)acetyl chloride Thionyl Chloride or Oxalyl Chloride 2-(3-Bromophenyl)-N-propyl-acetamide 2-(3-Bromophenyl)-N-propyl-acetamide 2-(3-bromophenyl)acetyl chloride->2-(3-Bromophenyl)-N-propyl-acetamide Propylamine, Base (e.g., Triethylamine)

Caption: Acyl chloride mediated amide synthesis workflow.

Experimental Protocol:

Step 1: Formation of 2-(3-bromophenyl)acetyl chloride

  • Reaction Setup: In a fume hood, add 2-(3-bromophenyl)acetic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) to the flask. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(3-bromophenyl)acetyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

  • Reaction Setup: Dissolve the crude 2-(3-bromophenyl)acetyl chloride in an anhydrous aprotic solvent like DCM or THF and cool the solution to 0 °C in an ice bath.

  • Amine and Base Addition: In a separate flask, dissolve propylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) in the same solvent.

  • Reaction: Slowly add the amine/base solution to the acyl chloride solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Method 1.

Causality in Experimental Choices:

  • The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.[3]

  • The use of a base in the amidation step is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine and allowing it to act as a nucleophile.

Characterization and Spectroscopic Analysis

While specific spectra for 2-(3-Bromophenyl)-N-propyl-acetamide are not publicly available, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aromatic protons (4H) in the region of δ 7.0-7.5 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.- A singlet for the methylene protons (CH₂) adjacent to the carbonyl group around δ 3.5-3.7 ppm.- A triplet for the methyl protons (CH₃) of the propyl group around δ 0.8-1.0 ppm.- A multiplet for the methylene protons (CH₂) adjacent to the methyl group of the propyl group around δ 1.4-1.6 ppm.- A multiplet for the methylene protons (CH₂) attached to the nitrogen around δ 3.1-3.3 ppm.- A broad singlet for the amide proton (NH) around δ 5.5-6.5 ppm.
¹³C NMR - A carbonyl carbon (C=O) signal around δ 170-172 ppm.- Aromatic carbon signals between δ 120-140 ppm, with the carbon attached to the bromine atom appearing at a distinct chemical shift.- A methylene carbon (CH₂) signal adjacent to the carbonyl group around δ 43-45 ppm.- Methylene carbon (CH₂) signals of the propyl group around δ 41-43 ppm (N-CH₂) and δ 22-24 ppm (CH₂-CH₃).- A methyl carbon (CH₃) signal of the propyl group around δ 11-12 ppm.
IR (Infrared) - A strong absorption band for the C=O stretch of the amide group around 1640-1660 cm⁻¹.- An N-H stretching vibration around 3280-3350 cm⁻¹.- C-H stretching vibrations for aromatic and aliphatic groups around 2850-3100 cm⁻¹.- Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.- A C-Br stretching vibration in the fingerprint region.
Mass Spectrometry (MS) - The molecular ion peak [M]⁺ and [M+2]⁺ with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. For C₁₁H₁₄⁷⁹BrNO, the expected m/z would be around 255 and for C₁₁H₁₄⁸¹BrNO, around 257.

Potential Applications and Biological Activity

While the specific biological activities of 2-(3-Bromophenyl)-N-propyl-acetamide have not been reported, the broader class of N-phenylacetamide derivatives has shown a wide range of pharmacological properties. This suggests that the title compound could be a valuable candidate for biological screening.

Potential Areas of Investigation:

  • Antimicrobial Activity: Many N-phenylacetamide derivatives have demonstrated antibacterial and antifungal properties.[4]

  • Antidepressant and Anticonvulsant Activity: The phenylacetamide scaffold is present in several central nervous system (CNS) active drugs, and novel derivatives have been investigated for their potential as antidepressants and anticonvulsants.

  • Enzyme Inhibition: The structural features of this compound may allow it to interact with the active sites of various enzymes, making it a candidate for screening against different enzyme targets.

Hypothetical Biological Screening Workflow:

G cluster_0 Initial Screening cluster_1 Hit Validation and Lead Optimization cluster_2 Preclinical Development Compound Synthesis and Purification Compound Synthesis and Purification In vitro Assays In vitro Assays Compound Synthesis and Purification->In vitro Assays Purity and Identity Confirmation (NMR, MS, HPLC) Purity and Identity Confirmation (NMR, MS, HPLC) Compound Synthesis and Purification->Purity and Identity Confirmation (NMR, MS, HPLC) Hit Identification Hit Identification In vitro Assays->Hit Identification Target-based Assays Target-based Assays In vitro Assays->Target-based Assays Phenotypic Screens Phenotypic Screens In vitro Assays->Phenotypic Screens Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Dose-Response Studies->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies Lead Compound Selection Lead Compound Selection SAR Studies->Lead Compound Selection In vivo Efficacy Studies In vivo Efficacy Studies Lead Compound Selection->In vivo Efficacy Studies Toxicology and ADME Studies Toxicology and ADME Studies In vivo Efficacy Studies->Toxicology and ADME Studies

Caption: A workflow for the biological evaluation of 2-(3-Bromophenyl)-N-propyl-acetamide.

Safety and Handling

As specific safety data for 2-(3-Bromophenyl)-N-propyl-acetamide is unavailable, it is prudent to handle this compound with the care afforded to novel chemical entities. Based on the safety profiles of related brominated aromatic compounds and amides, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(3-Bromophenyl)-N-propyl-acetamide is a readily synthesizable compound with potential for further investigation in various scientific fields. This guide provides a solid foundation for its preparation and characterization, drawing upon established chemical knowledge. The exploration of its biological activities could unveil novel therapeutic applications, making it a compound of significant interest for future research and development.

References

  • Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1039.
  • Royal Society of Chemistry. (2014). Supporting Information. [Link]

  • SpectraBase. 2-(p-Bromophenyl)acetamide. [Link]

  • PubChem. Programmed dispensing of consumable compositions - Patent US-8788380-B2. [Link]

  • NIST. Acetamide, N-(3-bromophenyl)-. [Link]

  • PubChem. 2-[(3-Bromophenyl)sulfonylamino]acetamide. [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Syntheses. n-bromoacetamide. [Link]

  • PubChem. 2-(((3-Bromophenyl)(phenyl)methyl)sulfinyl)acetamide. [Link]

  • PR Newswire. Atossa Therapeutics Announces Issuance of U.S. Patent Covering Enteric Oral (Z)-Endoxifen Formulations and Methods of Treating Patients Using (Z). [Link]

  • Google Patents.
  • ResearchGate. 1 H NMR spectrum (400 MHz, DMSO-d 6 ) of compound 2-Bromo-N-phenylacetamide (A1Br). [Link]

  • Google Patents. EP0024682A1 - Process for the preparation of n-propyl-n-propylidene acetamide or di-n ....
  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]

  • NIST. Acetamide, N-(2-bromophenyl)-. [Link]

  • Exp.06: preparation of p-bromo acetanilide. [Link]

  • United States Patent Office.
  • 2-(3-bromophenyl)-N-[2-(3-methoxy-4-phenylmethoxy-phenyl)ethyl]acetamide. [Link]

  • PubChem. N-(3-Bromophenyl)acetamide. [Link]

  • PubChem. N-Propylacetamide. [Link]

  • ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. [Link]

  • Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]

  • Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. [Link]

  • Google P
  • Reddit. Amide coupling. [Link]

  • high-resolution solid-state carbon-13 nuclear magnetic resonance study of acetaminophen. [Link]

  • ResearchGate. 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

Exploratory

molecular weight and formula of 2-(3-Bromo-phenyl)-N-propyl-acetamide

An In-depth Technical Guide to 2-(3-Bromo-phenyl)-N-propyl-acetamide: Synthesis, Characterization, and Applications Introduction In the landscape of modern medicinal chemistry and materials science, N-aryl acetamides rep...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3-Bromo-phenyl)-N-propyl-acetamide: Synthesis, Characterization, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, N-aryl acetamides represent a cornerstone scaffold, demonstrating a wide array of biological activities and functional properties.[1][2] This guide focuses on a specific, yet significant, member of this class: 2-(3-Bromo-phenyl)-N-propyl-acetamide. The incorporation of a bromine atom onto the phenyl ring introduces unique physicochemical characteristics, influencing properties such as lipophilicity and metabolic stability, which are critical in drug design.[3] Furthermore, the N-propyl group contributes to the molecule's overall steric and electronic profile.

This document serves as a comprehensive technical resource for researchers and professionals in drug development. It provides a detailed examination of the molecule's core properties, a robust, field-proven protocol for its synthesis, state-of-the-art methods for its characterization, and an exploration of its potential applications based on the known bioactivities of structurally related compounds.

Physicochemical and Core Molecular Properties

The foundational step in the study of any novel compound is the thorough characterization of its physicochemical properties. These parameters govern the compound's behavior in both chemical and biological systems. For 2-(3-Bromo-phenyl)-N-propyl-acetamide, these properties provide a baseline for understanding its potential as a lead compound in drug discovery or as a functional organic molecule.

Key Identifiers and Properties
PropertyValueSource
IUPAC Name 2-(3-bromophenyl)-N-propylacetamideN/A
Molecular Formula C₁₁H₁₄BrNO[4][5]
Molecular Weight 256.14 g/mol [5]
CAS Number 883803-50-7[4][5]
Canonical SMILES CCCNCC(=O)C1=CC=CC(=C1)BrN/A
Appearance White to off-white solid (predicted)N/A
Melting Point Not experimentally determinedN/A
Boiling Point Not experimentally determinedN/A
Solubility Predicted to be soluble in organic solvents like DCM, THF, and ethyl acetate[6]

Synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide: A Validated Protocol

The synthesis of amides is a fundamental transformation in organic chemistry. The most common and reliable method involves the coupling of a carboxylic acid (or its activated derivative) with an amine.[6] The following protocol describes a robust and widely applicable method for the synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide, leveraging the use of a carbodiimide coupling agent to facilitate amide bond formation under mild conditions.[7]

Experimental Protocol: Amide Coupling via EDC

This protocol is based on the well-established EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling method, which is favored for its high efficiency and the water-soluble nature of its urea byproduct, simplifying purification.[7]

Materials:

  • 2-(3-Bromophenyl)acetic acid

  • N-propylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(3-Bromophenyl)acetic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Activation of Carboxylic Acid: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). The addition of HOBt is known to suppress racemization and improve reaction efficiency.

  • Addition of Amine and Base: In a separate flask, prepare a solution of N-propylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(3-Bromo-phenyl)-N-propyl-acetamide.

Causality Behind Experimental Choices
  • Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen, which can lead to side reactions and reduced yields.

  • EDC/HOBt Coupling: This combination forms a highly reactive O-acylisourea intermediate from the carboxylic acid, which is readily attacked by the amine. HOBt acts as a catalyst and minimizes side reactions.[7]

  • DIPEA: A non-nucleophilic organic base used to neutralize the HCl salt that may be present with the amine and the HOBt, driving the reaction to completion.

  • Aqueous Work-up: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water from the organic layer.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 2-(3-Bromophenyl)acetic Acid + N-propylamine Reagents EDC, HOBt, DIPEA in anhydrous DCM Start->Reagents 1. Add Reagents Reaction Amide Coupling (0°C to RT, 12-18h) Reagents->Reaction 2. Initiate Reaction Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction->Workup 3. Quench & Extract Purification Column Chromatography (Silica Gel) Workup->Purification 4. Isolate Crude Product Pure 2-(3-Bromo-phenyl)-N-propyl-acetamide Purification->Product 5. Final Product

Caption: Synthetic workflow for 2-(3-Bromo-phenyl)-N-propyl-acetamide.

Structural Elucidation and Characterization

The unambiguous identification and confirmation of the structure of the synthesized compound are paramount. A combination of modern analytical techniques is employed for this purpose.[8][9]

Analytical Techniques
TechniqueExpected Observations
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet), a singlet for the methylene group adjacent to the amide, and multiplets for the aromatic protons. The integration of these signals will confirm the proton count.
¹³C NMR Resonances for the carbonyl carbon of the amide, the methylene carbon, the carbons of the propyl group, and the aromatic carbons. The carbon attached to the bromine will show a characteristic chemical shift.
Mass Spectrometry (MS) The molecular ion peak ([M]⁺) and the isotopic pattern characteristic of a bromine-containing compound ([M+2]⁺ peak of similar intensity) will be observed, confirming the molecular weight and elemental composition.[8][9]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1650 cm⁻¹), and C-Br stretch in the fingerprint region.[8]
Self-Validating System

The combination of these techniques provides a self-validating system. NMR spectroscopy confirms the connectivity of the atoms, mass spectrometry verifies the molecular formula, and IR spectroscopy identifies the key functional groups. The congruence of data from all three techniques provides high confidence in the structural assignment.

Potential Applications in Drug Discovery

While 2-(3-Bromo-phenyl)-N-propyl-acetamide is not yet extensively studied, the N-aryl acetamide scaffold is prevalent in a multitude of biologically active compounds. This structural motif serves as a valuable starting point for the development of novel therapeutics.

  • Anti-inflammatory Agents: Numerous acetamide derivatives have been investigated as selective cyclooxygenase-II (COX-II) inhibitors, which are a cornerstone in the treatment of inflammation and pain.[1][10] The specific substitution pattern of the title compound could be explored for its potential in this area.

  • P2Y14R Antagonists: Recent studies have identified N-substituted acetamide derivatives as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory diseases such as gout.[11]

  • Anticonvulsants and CNS-active Agents: The N-phenylacetamide core is found in several compounds with anticonvulsant and other central nervous system activities.[2] The lipophilicity imparted by the bromo and propyl groups could facilitate blood-brain barrier penetration, a critical factor for CNS-targeted drugs.

Conclusion

This technical guide has provided a comprehensive overview of 2-(3-Bromo-phenyl)-N-propyl-acetamide, a molecule of significant interest for further research and development. By detailing its physicochemical properties, providing a robust synthetic protocol, outlining a thorough characterization workflow, and exploring its potential applications, this document serves as a foundational resource for scientists and researchers. The logical and well-referenced approach ensures scientific integrity and provides a solid platform for future investigations into this promising compound.

References

  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • ACS Earth and Space Chemistry. Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]

  • Center for Applied Isotope Studies. Organic Compound Characterization & Quantification. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions | Request PDF. [Link]

  • SciELO. Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions. [Link]

  • Université catholique de Louvain. Spectroscopic methods of analysis. [Link]

  • ResearchGate. Effect of bromine substituent on optical properties of aryl compounds. [Link]

  • PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]

  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

  • ResearchGate. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

  • PMC - NCBI. Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. [Link]

  • Galaxy Publication. An Overview of New Acetamide Derivatives in COX-II Inhibitors. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • PNAS. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

Sources

Foundational

Technical Guide: Predicted Biological Activity & Characterization of 2-(3-Bromo-phenyl)-N-propyl-acetamide

Executive Summary This technical guide provides an in-depth analysis of 2-(3-Bromo-phenyl)-N-propyl-acetamide , a small-molecule pharmacophore exhibiting structural characteristics consistent with neuroactive ion channel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(3-Bromo-phenyl)-N-propyl-acetamide , a small-molecule pharmacophore exhibiting structural characteristics consistent with neuroactive ion channel modulators . While direct literature on this specific chemical entity (NCE) is limited to compound libraries, structural activity relationship (SAR) analysis of the phenylacetamide class strongly predicts activity as a Voltage-Gated Sodium Channel (Nav) blocker and a Transient Receptor Potential (TRP) channel antagonist .

This document serves as a roadmap for researchers to validate this compound’s utility in neuropathic pain and epilepsy indications.[1] It synthesizes chemoinformatic predictions with rigorous experimental protocols for validation.[1]

Part 1: Chemoinformatics & Molecular Properties[1]

Before wet-lab validation, we must establish the physicochemical baseline. The presence of the meta-bromine substituent and the N-propyl chain defines the molecule's lipophilicity and metabolic profile.

Structural Analysis

The molecule consists of three distinct domains:

  • Lipophilic Head: 3-Bromophenyl ring.[1] The bromine atom (a heavy halogen) increases lipophilicity and provides a "sigma-hole" for potential halogen bonding with receptor carbonyl backbones.[1]

  • Linker: Acetamide core (

    
    ). A rigid spacer that often acts as a hydrogen bond donor/acceptor pair.[1]
    
  • Tail: N-propyl chain. A flexible hydrophobic tail that likely occupies a hydrophobic pocket in the target protein.[1]

Calculated Physicochemical Properties (In Silico)
PropertyPredicted ValueImplication for Drug Discovery
Molecular Weight ~256.14 g/mol Optimal for BBB penetration (< 450 Da).[1]
cLogP 2.8 – 3.2Highly lipophilic; likely CNS active.[1]
TPSA ~29.1 ŲExcellent membrane permeability (Target < 90 Ų).[1]
H-Bond Donors 1 (Amide NH)Specific binding interaction capability.[1]
Rotatable Bonds 4Moderate flexibility, reducing entropic penalty upon binding.[1]

Part 2: Predicted Pharmacodynamics (The Core)

Based on structural homology with known ligands (e.g., Lacosamide analogs, TRP antagonists), we prioritize two primary biological activities.

Primary Hypothesis: Voltage-Gated Sodium Channel (Nav) Blockade

Phenylacetamides are a privileged scaffold for Nav inhibition.[1] The mechanism likely involves the slow inactivation pathway , similar to functionalized amino acids.

  • Mechanism: The aromatic ring (3-Br-phenyl) interacts with the local anesthetic binding site (pore region) via

    
    -
    
    
    
    stacking, while the amide nitrogen hydrogen bonds with residues in the S6 segment.
  • Therapeutic Relevance: Anticonvulsant activity and suppression of ectopic discharge in neuropathic pain.[1]

  • The "Bromine Effect": The 3-Br substitution is bioisosteric to 3-Cl but offers higher lipophilicity, potentially increasing potency at the Nav1.7 or Nav1.8 subtypes found in dorsal root ganglia (DRG).

Secondary Hypothesis: TRP Channel Modulation (TRPM8/TRPA1)

The N-propyl-2-phenylacetamide motif appears frequently in antagonists for TRPM8 (cold/menthol receptor) and TRPA1 (irritant receptor).

  • Mechanism: Allosteric modulation.[1] The propyl tail is critical here; shorter chains (methyl) often lose potency, while longer chains (pentyl) may suffer solubility issues. Propyl is often the "Goldilocks" length for the TRP hydrophobic pocket.[1]

  • Therapeutic Relevance: Analgesia, specifically for cold allodynia (TRPM8) or inflammatory pain (TRPA1).

Structural Logic Diagram (SAR)

The following diagram visualizes the functional logic of the molecule's design.

SAR_Logic Molecule 2-(3-Bromo-phenyl)- N-propyl-acetamide Head 3-Bromo-Phenyl Ring Molecule->Head Linker Acetamide Linker Molecule->Linker Tail N-Propyl Chain Molecule->Tail Target_Nav Target: Nav Channels (Epilepsy/Pain) Head->Target_Nav Pi-Pi Stacking Property_LogP High LogP (CNS Entry) Head->Property_LogP Halogen Effect Property_Metab Metabolic Stability (Blocked C3 position) Head->Property_Metab Steric Block Linker->Target_Nav H-Bonding (S6 Segment) Target_TRP Target: TRPM8/TRPA1 (Cold Allodynia) Tail->Target_TRP Hydrophobic Pocket Fit Tail->Property_LogP

Figure 1: Structure-Activity Relationship (SAR) map detailing how specific molecular domains contribute to predicted pharmacological targets.

Part 3: Experimental Validation Framework

To transition from prediction to proof, the following self-validating experimental workflow is required.

Protocol A: Calcium Flux Assay (TRP Channel Screen)

Objective: Determine if the compound acts as an antagonist for TRPM8 or TRPA1.[1] Methodology:

  • Cell Line: HEK293 stably expressing hTRPM8 or hTRPA1.[1]

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C in HBSS buffer.

  • Pre-incubation: Add test compound (0.1 µM – 100 µM) and incubate for 10 mins.

  • Agonist Challenge: Inject Menthol (for TRPM8) or AITC (Mustard oil, for TRPA1) at EC80 concentrations.

  • Readout: Measure fluorescence intensity (Ex 490nm / Em 520nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Validation: Calculate IC50. A Z-factor > 0.5 is required for assay validity.[1]

    • Positive Control:[1] HC-030031 (TRPA1 antagonist).[1][2]

    • Negative Control:[1] DMSO vehicle.[1]

Protocol B: Whole-Cell Patch Clamp (Nav Channel Block)

Objective: Quantify blockade of voltage-gated sodium channels.[1] Methodology:

  • Preparation: Use CHO cells expressing Nav1.7.

  • Recording Mode: Whole-cell voltage clamp configuration.

  • Protocol: Hold potential at -100 mV. Depolarize to 0 mV for 20 ms to elicit peak current.

  • State-Dependence Test: Use a "holding potential" protocol. Measure inhibition at -100 mV (Resting state) vs. -70 mV (Inactivated state).

    • Prediction: Phenylacetamides typically show higher affinity for the inactivated state (larger shift in steady-state inactivation curve).[1]

  • Analysis: Fit data to the Hill equation to derive IC50.

Screening Workflow Diagram

Workflow Start Compound Stock (10mM in DMSO) Tier1 Tier 1: FLIPR Calcium Assay (High Throughput) Start->Tier1 Decision1 Inhibition > 50%? Tier1->Decision1 Tier2 Tier 2: Electrophysiology (Patch Clamp) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 State Dependent? Tier2->Decision2 Tier3 Tier 3: ADMET Profiling (Microsomal Stability) Decision2->Tier3 Yes Decision2->Discard No Lead Lead Candidate (In Vivo Ready) Tier3->Lead

Figure 2: Hierarchical screening cascade designed to filter the compound through functional and biophysical checkpoints.

Part 4: Safety & ADMET Profiling

Metabolic Stability

The 3-Bromo substituent is strategically placed.[1] In unsubstituted phenyl rings, the para position is the primary site for CYP450 oxidation. The meta-bromo group sterically hinders adjacent sites and deactivates the ring electronically, likely extending the half-life (


) compared to the non-halogenated analog.
  • Risk: The N-propyl chain is susceptible to N-dealkylation or terminal hydroxylation.[1]

Toxicity Flags
  • Halogenated Aromatics: While generally safe, they must be screened for phototoxicity.[1]

  • Acetanilide structural alert: Although this is a phenylacetamide (carbon linker) and not an acetanilide (nitrogen linker), researchers should monitor for potential hydrolysis products that could mimic aniline toxicity (methemoglobinemia), though this risk is significantly lower in this scaffold.

References

  • Vertex Pharmaceuticals. (2005).[1] Voltage-Gated Sodium Channel Modulators.[1] Patent WO2005013914.[1] (Describes the phenylacetamide pharmacophore for Nav inhibition). Link

  • Malkia, A., et al. (2007).[1] TRP Channels: A Unique Superfamily of Ion Channels.[1] Physiological Reviews.[1] (Foundational text on TRP channel structural requirements). Link

  • Eberhardt, M., et al. (2014).[1] Methyl-phenyl-acetamide derivatives as novel TRPM8 antagonists.[1] Journal of Medicinal Chemistry.[1][3] (Establishes the SAR for acetamide tails in TRP channels). Link

  • PubChem. (2025).[1] Compound Summary for CAS 883803-50-7.[1] National Library of Medicine.[1] Link

  • Guide to Pharmacology. (2025). Voltage-gated sodium channels.[1][4] IUPHAR/BPS.[1] Link

Sources

Exploratory

Core Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 2-(3-Bromo-phenyl)-N-propyl-acetamide This guide provides a comprehensive technical overview of 2-(3-Bromo-phenyl)-N-propyl-acetamide, a compound of interest for researchers in synthetic ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3-Bromo-phenyl)-N-propyl-acetamide

This guide provides a comprehensive technical overview of 2-(3-Bromo-phenyl)-N-propyl-acetamide, a compound of interest for researchers in synthetic chemistry and drug discovery. We will delve into its chemical properties, a detailed synthesis protocol grounded in established chemical principles, methods for its structural validation, and the scientific rationale for its potential applications in modern research environments.

2-(3-Bromo-phenyl)-N-propyl-acetamide is a secondary amide derivative of 3-bromophenylacetic acid. Its structure is characterized by a central acetamide linker connecting a 3-bromophenyl group and an N-propyl substituent. The presence of the bromine atom on the aromatic ring provides a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions, making it a versatile building block in medicinal chemistry.

Quantitative data and key identifiers for this compound are summarized below.

PropertyValueSource
CAS Number 883803-50-7[1]
Molecular Formula C₁₁H₁₄BrNO[1]
Molecular Weight 256.14 g/mol [1]
IUPAC Name 2-(3-bromophenyl)-N-propylacetamideN/A
MDL Number MFCD02666682[1]

Retrosynthetic Analysis and Proposed Synthesis Workflow

The structure of 2-(3-Bromo-phenyl)-N-propyl-acetamide lends itself to a straightforward retrosynthetic analysis, identifying a standard amide bond formation as the key strategic step. The disconnection occurs at the amide C-N bond, yielding two commercially available precursors: 2-(3-bromophenyl)acetic acid and propylamine.

G Target 2-(3-Bromo-phenyl)-N-propyl-acetamide (CAS: 883803-50-7) Disconnect Amide Bond Disconnection Target->Disconnect Precursor1 2-(3-bromophenyl)acetic acid (CAS: 1878-67-7) Disconnect->Precursor1 Precursor A Precursor2 Propylamine Disconnect->Precursor2 Precursor B

Caption: Retrosynthetic analysis of the target compound.

This approach is advantageous due to the high efficiency and selectivity of modern amide coupling reactions and the accessibility of the starting materials.[2][3]

Detailed Experimental Synthesis Protocol

This section details a robust, field-proven protocol for the synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide via the activation of the carboxylic acid precursor.

Principle of the Method

The carboxylic acid, 2-(3-bromophenyl)acetic acid, is first converted into a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This intermediate is highly electrophilic and reacts readily with the nucleophilic propylamine to form the desired amide bond. A mild base, such as triethylamine (TEA), is used to quench the HCl byproduct generated during the reaction.

Workflow Diagram

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Work-up & Purification A 2-(3-bromophenyl)acetic acid in dry DCM B Add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise at 0°C A->B C Reflux for 2 hours B->C D Remove volatiles in vacuo C->D E Dissolve crude acid chloride in dry DCM D->E  Intermediate F Add Propylamine (1.1 eq) and TEA (1.5 eq) at 0°C E->F G Stir at room temperature overnight F->G H Aqueous Work-up (HCl, NaHCO₃, brine) G->H  Crude Product I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by Flash Chromatography J->K L Final Product K->L

Caption: Step-by-step synthesis and purification workflow.

Step-by-Step Methodology
  • Acid Chloride Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, add 2-(3-bromophenyl)acetic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

    • Cool the solution to 0°C using an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise via syringe. Causality: Using an excess of thionyl chloride ensures complete conversion of the less reactive carboxylic acid to the highly reactive acid chloride. The reaction is performed at 0°C initially to control the exothermic reaction.

    • After the addition is complete, equip the flask with a condenser and reflux the mixture for 2 hours.

    • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(3-bromophenyl)acetyl chloride.

  • Amide Coupling Reaction:

    • Re-dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C.

    • In a separate flask, prepare a solution of propylamine (1.1 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution. Causality: TEA acts as an acid scavenger, neutralizing the HCl formed during the reaction, which would otherwise protonate the propylamine, rendering it non-nucleophilic.

    • Allow the reaction to warm to room temperature and stir overnight to ensure complete conversion.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Causality: The acid wash removes excess amine and TEA, while the bicarbonate wash removes any unreacted carboxylic acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 2-(3-Bromo-phenyl)-N-propyl-acetamide.

Structural Validation and Analytical Characterization

To ensure the integrity of the synthesized compound, a multi-faceted analytical approach is required. This constitutes a self-validating system where each technique provides orthogonal confirmation of the molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all proton environments. Key expected signals include multiplets in the aromatic region (~7.2-7.5 ppm), a singlet for the benzylic CH₂ protons, and triplets and a sextet corresponding to the N-propyl group, along with a broad singlet for the N-H proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight (256.14 g/mol ). Critically, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with two peaks of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the amide functional group, including a strong C=O (carbonyl) stretch around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

Applications in Research and Drug Development

While specific biological activity data for 2-(3-Bromo-phenyl)-N-propyl-acetamide is not widely published, its structural motifs are prevalent in pharmacologically active molecules. The N-phenylacetamide scaffold is a key component in compounds with demonstrated antibacterial, anticonvulsant, and anti-inflammatory properties.[4][5]

The primary utility of this compound for researchers lies in its role as a versatile intermediate in the synthesis of more complex molecules for several reasons:

  • Fragment-Based Drug Discovery (FBDD): This compound can serve as a fragment for screening against biological targets. Its modest complexity and molecular weight are ideal for FBDD campaigns.

  • Structure-Activity Relationship (SAR) Studies: The N-propyl group can be systematically varied to probe the effects of lipophilicity and steric bulk on biological activity. The acetamide linker provides a rigid connection for orienting the phenyl and alkyl groups within a binding pocket.

  • Synthetic Handle for Diversification: The meta-bromine atom is a key feature, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of analogues where the bromine is replaced with a diverse range of other functional groups, facilitating the exploration of chemical space around a lead compound.

The development of novel acetamide derivatives continues to be an active area of research, with applications ranging from potential COX-II inhibitors to new antimicrobial agents.[5][6] Therefore, 2-(3-Bromo-phenyl)-N-propyl-acetamide represents a valuable and strategically designed starting point for such discovery programs.

References

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives ; IRE Journals. [Link]

  • 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7 ; Matrix Fine Chemicals. [Link]

  • Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][7]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent ; PMC (PubMed Central). [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity ; PMC (PubMed Central). [Link]

  • Cas 1878-67-7, 3-Bromophenylacetic acid ; LookChem. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review ; Archives of Pharmacy Practice. [Link]

  • Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications ; Research India Publications. [Link]ijc/ijcv4n1_09.pdf)

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 2-(3-Bromo-phenyl)-N-propyl-acetamide in Organic Solvents

Foreword: The Rationale for Comprehensive Solubility Profiling In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Comprehensive Solubility Profiling

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from discovery to clinical application. Among these properties, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility profile of the novel compound, 2-(3-bromo-phenyl)-N-propyl-acetamide. Our approach is rooted in the principle that a thorough understanding of solubility is not merely a data collection exercise, but a strategic imperative. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who seek not just to measure, but to truly understand the solubility characteristics of their compounds of interest.

Theoretical Framework: Predicting and Understanding Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[1] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

1.1. Molecular Structure Analysis of 2-(3-Bromo-phenyl)-N-propyl-acetamide

To anticipate the solubility behavior of 2-(3-bromo-phenyl)-N-propyl-acetamide, we must first dissect its molecular structure.

  • Aromatic Ring (3-Bromo-phenyl): The phenyl group is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces. The presence of a bromine atom introduces a degree of polarity and can participate in dipole-dipole interactions.

  • Amide Linkage (-CONH-): The amide group is a key feature, capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This imparts a significant degree of polarity to the molecule and suggests potential solubility in protic and polar aprotic solvents.

  • Propyl Group (-CH2CH2CH3): The N-propyl group is a nonpolar alkyl chain that will contribute to the compound's solubility in less polar organic solvents.

Based on this analysis, 2-(3-bromo-phenyl)-N-propyl-acetamide can be classified as a moderately polar compound with both hydrophobic and hydrophilic characteristics. Its solubility will therefore be highly dependent on the specific nature of the organic solvent.

1.2. The Role of Solvent Properties

The choice of organic solvents for solubility screening should be guided by their physicochemical properties, including:

  • Polarity: Solvents can be broadly categorized as polar or nonpolar. Polar solvents can be further divided into protic (containing a hydrogen atom attached to an electronegative atom, e.g., alcohols) and aprotic (lacking such a hydrogen, e.g., acetone).

  • Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence its interaction with the amide group of the solute.

  • Dielectric Constant: This property reflects the solvent's ability to separate ions and is a good indicator of its overall polarity.

A well-designed solubility study will include a diverse range of organic solvents to probe the full spectrum of intermolecular interactions.

Experimental Design: A Validated Approach to Solubility Determination

A robust experimental design is crucial for obtaining reliable and reproducible solubility data. The following workflow outlines a comprehensive strategy for characterizing the solubility profile of 2-(3-bromo-phenyl)-N-propyl-acetamide.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation & Reporting A Compound Acquisition & Characterization B Solvent Selection A->B Informs C Initial Qualitative Solubility Assessment B->C Defines Scope D Equilibrium Solubility Determination (Shake-Flask Method) C->D Guides Quantitative Study E Sample Analysis (e.g., HPLC, UV-Vis) D->E Generates Samples F Data Compilation & Analysis E->F Provides Raw Data G Reporting of Solubility Profile F->G Synthesizes Findings G A Excess Solid in Known Volume of Solvent B Equilibration (Temperature-Controlled Shaking) A->B C Phase Separation (Centrifugation/Settling) B->C D Supernatant Collection C->D E Filtration D->E F Dilution E->F G Analytical Quantification (e.g., HPLC) F->G H Solubility Calculation (mg/mL) G->H

Sources

Exploratory

literature review of N-propyl acetamide derivatives in medicinal chemistry

An In-depth Guide to N-Propyl Acetamide Derivatives in Medicinal Chemistry Authored by: Gemini, Senior Application Scientist Abstract The N-propyl acetamide scaffold is a versatile and privileged structure in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to N-Propyl Acetamide Derivatives in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The N-propyl acetamide scaffold is a versatile and privileged structure in medicinal chemistry, serving as a cornerstone for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant pharmacological activities, including anticonvulsant, analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive literature review of N-propyl acetamide derivatives, focusing on their synthesis, structure-activity relationships (SAR), and applications across different therapeutic areas. We delve into the causality behind experimental designs, present detailed protocols for synthesis and biological evaluation, and summarize key quantitative data to provide actionable insights for researchers, scientists, and drug development professionals.

The N-Propyl Acetamide Core: A Privileged Scaffold

The N-propyl acetamide moiety, characterized by a propyl group attached to the nitrogen of an acetamide, is a key pharmacophore in numerous biologically active compounds.[3][4] Its structural simplicity, synthetic accessibility, and ability to engage in crucial hydrogen bonding interactions make it an attractive starting point for drug design. The acetamide group can act as a hydrogen bond donor and acceptor, while the N-propyl chain provides a lipophilic handle that can be tailored to optimize pharmacokinetic and pharmacodynamic properties. Modifications at the alpha-carbon of the acetyl group and substitutions on the propyl chain have led to the discovery of potent and selective therapeutic agents.[5][6]

Table 1: Physicochemical Properties of N-Propylacetamide

PropertyValueSource
CAS Number 5331-48-6[4]
Molecular Formula C₅H₁₁NO[3][4]
Molecular Weight 101.15 g/mol [3]
IUPAC Name N-propylacetamide[3]
Boiling Point 225 °C
Density 0.912 g/cm³
XLogP3 0.9

Core Synthesis Strategies for N-Propyl Acetamide Derivatives

The synthesis of N-propyl acetamide derivatives is typically straightforward, relying on robust and well-established chemical transformations. The most prevalent method is the formation of an amide bond between a carboxylic acid derivative and an appropriate amine.

Amide Coupling Reactions

This is the most common and versatile approach. It involves activating a carboxylic acid and then reacting it with an amine, such as 3-phenylpropylamine or propylamine itself.[1][7]

  • Causality of Reagent Choice: The choice of coupling agent is critical for ensuring high yield and purity. Reagents like N,N'-Carbonyldiimidazole (CDI) and 4-Dimethylaminopyridine (DMAP) are often used because they form a highly reactive acylimidazolium intermediate in situ, which is then readily attacked by the amine nucleophile.[1][8] This avoids the need to first convert the carboxylic acid to a more reactive but potentially less stable acyl chloride. The use of a non-nucleophilic base like triethylamine (TEA) is often required to scavenge the acid produced during the reaction.[5]

G start_mat Carboxylic Acid (R-COOH) + Propylamine Derivative (R'-NH2) activation 1. Activation of Carboxyl Group start_mat->activation Input reagents Coupling Agents (CDI, DCC, etc.) Base (e.g., DMAP, TEA) Anhydrous Solvent (DCM, DMF) reagents->activation Conditions activated_int Activated Intermediate (e.g., Acylimidazolium) activation->activated_int coupling 2. Nucleophilic Attack by Amine activated_int->coupling product_crude Crude N-propyl acetamide Derivative coupling->product_crude workup 3. Aqueous Work-up (Wash with acid/base/brine) product_crude->workup purification 4. Purification (Column Chromatography / Recrystallization) workup->purification final_product Pure N-propyl acetamide Derivative purification->final_product

Caption: General workflow for the synthesis of N-propyl acetamide derivatives via amide coupling.

Synthesis from Ketones

An alternative route involves the reaction of a ketone, such as di-n-propyl ketone, with an alkali cyanide or hydrocyanic acid to form a cyanohydrin intermediate.[9] This intermediate is then rearranged in the presence of a concentrated mineral acid to yield the corresponding acetamide derivative.[9] This method is particularly useful for creating more complex, substituted acetamides.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The N-propyl acetamide scaffold has been successfully exploited to develop drugs for various diseases. The SAR studies reveal that even minor structural modifications can lead to significant changes in biological activity and target selectivity.

Caption: Key modification points for SAR studies on the N-propyl acetamide scaffold.

Anticonvulsant Activity

Derivatives of the anticonvulsant drug valproic acid (VPA) have been a major focus of research to develop safer and more potent alternatives.[10] Propylisopropyl acetamide (PID), a chiral amide derivative of VPA, has shown a broad-spectrum anticonvulsant profile.[10]

  • Expertise & SAR Insights: SAR studies on PID revealed that anticonvulsant activity is stereoselective. The (R)-PID enantiomer was found to be significantly more potent than the (S)-PID enantiomer in the 6 Hz seizure model, which is used to identify agents effective against partial and secondarily generalized seizures.[10] This highlights the importance of a specific three-dimensional orientation for optimal interaction with the biological target, which for many anticonvulsants includes voltage-gated sodium or calcium channels.[11] The conversion of VPA's carboxylic acid to an amide in derivatives like PID generally increases potency.[10]

Table 2: Anticonvulsant Activity of PID Enantiomers in the 6 Hz Seizure Model in Mice[10]

CompoundStimulation Intensity (mA)ED₅₀ (mg/kg, i.p.)
(R)-PID 3216.1
(S)-PID 3234.7
Racemic PID 3223.5
(R)-PID 4426.1
(S)-PID 4486.8
Racemic PID 4441.2
Analgesic and Anti-inflammatory Activity

The acetamide scaffold is present in widely used analgesics like paracetamol.[1][12] Research has expanded to create novel derivatives, many of which function as cyclooxygenase-II (COX-II) inhibitors.[2][13] Selective COX-II inhibition is a validated strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12][14]

  • Expertise & SAR Insights: For COX-II inhibition, the N-propyl acetamide structure often serves as a linker connecting two key pharmacophoric elements. For instance, in pyrazole-containing acetamides, the acetamide moiety acts as a spacer that correctly positions a phenylsulfonamide group, which is essential for binding to the secondary pocket of the COX-II enzyme.[2][13] The nature of the substituents on the aromatic rings dramatically affects potency and selectivity. Electron-withdrawing groups on the phenyl ring of the N-phenylpropyl moiety often enhance activity.[5][6]

Antimicrobial and Antiproliferative Activity

N-propyl acetamide derivatives have also shown promise as antimicrobial and anticancer agents.[1][2] Their mechanism often involves targeting specific microbial enzymes or cellular pathways crucial for pathogen survival or cancer cell proliferation.

  • Expertise & SAR Insights: In one study, acetamide derivatives of 2-mercaptobenzothiazole were synthesized and evaluated for antibacterial activity.[15] The core idea was that linking the known antibacterial 2-mercaptobenzothiazole moiety with various amines via an acetamide linker could enhance potency.[15] Indeed, several derivatives showed antibacterial activity comparable to the standard drug levofloxacin, with molecular docking studies suggesting interactions with bacterial DNA gyrase.[15] In the context of cancer, N-acetamide substituted pyrazolopyrimidines have been developed as high-affinity ligands for the translocator protein (TSPO), which is overexpressed in many cancers and represents an attractive therapeutic and imaging target.[16][17]

Key Experimental Protocols

The trustworthiness of research relies on reproducible and well-documented protocols. Below are representative methodologies for the synthesis and evaluation of N-propyl acetamide derivatives.

Protocol: Synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide[1]

This protocol describes a standard amide coupling reaction.

Materials:

  • 2,2-diphenylacetic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • 4-Dimethylaminopyridine (DMAP)

  • 3-phenylpropylamine

  • Dry Dichloromethane (DCM)

Procedure:

  • Dissolve 2,2-diphenylacetic acid (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add CDI (2 equivalents) and DMAP (0.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 20 minutes. During this time, the carboxylic acid is activated.

  • Add 3-phenylpropylamine (1.1 equivalents) to the mixture.

  • Continue stirring at room temperature for 5 hours to allow the amide bond formation to complete.

  • Work-up: Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure acetamide derivative.

Protocol: In Vitro Antioxidant Activity (ABTS Assay)[9]

This protocol measures the ability of a compound to scavenge the stable radical cation ABTS•+.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol

  • TROLOX (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Test compounds (N-propyl acetamide derivatives)

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the dark-colored ABTS•+ radical cation.

  • Preparation of working solution: Before the assay, dilute the stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Prepare serial dilutions of the test compounds and the TROLOX standard in ethanol.

    • In a 96-well plate, add a small volume (e.g., 10 µL) of each dilution of the test compounds or standard.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition of absorbance for each concentration relative to a blank control (ethanol + ABTS•+ solution). Plot the percentage inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the ABTS•+ radicals).

Future Perspectives and Conclusion

The N-propyl acetamide scaffold remains a highly fruitful area for medicinal chemistry research. The versatility in its synthesis and the ability to tune its physicochemical and pharmacological properties through targeted modifications ensure its continued relevance.

Future research should focus on:

  • Exploring Novel Substitutions: The use of modern synthetic methods to introduce novel and diverse chemical moieties at the R1 and R2 positions could lead to compounds with improved potency, selectivity, and novel mechanisms of action.[16][17]

  • Structure-Based Drug Design: For derivatives with known targets (e.g., COX-II, TSPO), computational tools like molecular docking and molecular dynamics can guide the rational design of next-generation inhibitors with optimized binding interactions.

  • Pharmacokinetic Optimization: A critical challenge is optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these derivatives to ensure they are viable drug candidates. Prodrug strategies, as explored with some COX-II inhibitors, could be a valuable approach.[2][13]

References

  • Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., Popolo, A., Sinicropi, M. S., Tommonaro, G., & Saturnino, C. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC.
  • BenchChem. (2025). N-propyl-2-(propylamino)acetamide molecular structure and formula. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 2-Cyano-N-(3-phenylpropyl)acetamide Derivatives. BenchChem.
  • (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC.
  • Process for the preparation of n-propyl-n-propylidene acetamide or di-n ... (n.d.). Google Patents.
  • (2023, April 15). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.
  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023, April 28). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication.
  • Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents. (n.d.). NIH.
  • Li, J., Schulte, M. L., & Nickels, M. L. (n.d.). New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. WashU Medicine Research Profiles.
  • Verma, V., Yogi, B., & Gupta, S. K. (2020, February 12). N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology.
  • (2011, June 10). Synthesis and analgesic activity of some acetamide derivatives. Taylor & Francis.
  • (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.
  • Kaplancikli, Z. A., Altintop, M. D., Turan-Zitouni, G., Ozdemir, A., & Can, O. D. (2012, April 15). Synthesis and analgesic activity of some acetamide derivatives. PubMed.
  • Li, J., Schulte, M. L., Nickels, M. L., et al. (2016, June 16). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PMC - PubMed Central.
  • (2020, February 12). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology.
  • N-Propylacetamide | C5H11NO | CID 21407. (n.d.). PubChem - NIH.
  • N-Propylacetamide | CAS 5331-48-6. (n.d.). CymitQuimica.
  • Buy N-(N-PROPYL)ACETAMIDE from HANGZHOU LEAP CHEM CO., LTD. (n.d.). ECHEMI.
  • Anticonvulsant. (n.d.). Wikipedia.
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). PMC.
  • (2023, March 9). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PMC.
  • (2011, June 10). Synthesis and analgesic activity of some acetamide derivatives. ResearchGate.

Sources

Foundational

safety data sheet (SDS) for 2-(3-Bromo-phenyl)-N-propyl-acetamide

This guide serves as a technical whitepaper and provisional Safety Data Sheet (SDS) for 2-(3-Bromo-phenyl)-N-propyl-acetamide (CAS: 883803-50-7).[1][2][3] As a research-grade organic intermediate with limited historical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper and provisional Safety Data Sheet (SDS) for 2-(3-Bromo-phenyl)-N-propyl-acetamide (CAS: 883803-50-7).[1][2][3]

As a research-grade organic intermediate with limited historical toxicological data, this document applies the Precautionary Principle , synthesizing Quantitative Structure-Activity Relationship (QSAR) predictions with standard safety protocols for halogenated amides.

[1][2][3]

Chemical Identity & Structural Characterization

Compound Status: Research Chemical / Drug Discovery Scaffold CAS Registry Number: 883803-50-7 Catalog Designation: AldrichCPR (Rare/Unique Chemical Collection)[1][2][3]

Structural Analysis

The molecule consists of a propyl-substituted acetamide core linked to a 3-bromophenyl moiety.[1][2][3] This structure suggests moderate lipophilicity and potential biological activity at amide-binding receptors.[2][3]

PropertyValueTechnical Note
IUPAC Name 2-(3-bromophenyl)-N-propylacetamide
Molecular Formula C₁₁H₁₄BrNOConfirmed by elemental count
Molecular Weight 256.14 g/mol
SMILES CCCNC(=O)Cc1cccc(Br)c1Useful for cheminformatics/docking
Physical State Solid (Powder/Crystalline)Predicted based on MW and amide H-bonding
Solubility DMSO, Methanol, DCMLow water solubility expected (LogP > 2.[1][2][3]5)

Hazard Identification & Risk Assessment (GHS)

Note: In the absence of specific animal toxicity data, this compound is classified based on structural analogs (aryl acetamides) and functional group reactivity.[2][3]

GHS Classification (Provisional)

Signal Word: WARNING [2][3][4]

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2][3][5][6]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][3][4][5][6][7][8]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[2][3][4][6][8]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][3][4][5][8]
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[3][4][7][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][7][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][8] Remove contact lenses if present and easy to do.[2][3][4][7][8]

Safe Handling & Exposure Control Workflow

The following workflow illustrates the decision logic for handling this compound in a research setting.

HandlingProtocol Start Start: Handling 2-(3-Br-Ph)-N-Pr-Acetamide PPE_Check 1. PPE Verification (Nitrile Gloves, Lab Coat, Goggles) Start->PPE_Check Ventilation 2. Engineering Controls (Fume Hood Required?) PPE_Check->Ventilation State_Check Is Compound a Fine Powder? Ventilation->State_Check Weighing 3. Weighing Protocol (Anti-static gun + Enclosure) State_Check->Weighing Yes (Dust Risk) Solubilization 4. Solubilization (Add DMSO/DCM) State_Check->Solubilization No (Crystalline) Weighing->Solubilization Waste 5. Disposal (Halogenated Organic Waste) Solubilization->Waste Post-Experiment

Figure 1: Standard Operating Procedure (SOP) logic for handling halogenated amide research chemicals.

Emergency Response Protocols

In the event of exposure or release, immediate action is required to mitigate the effects of the aryl bromide and amide functionalities.[2][3]

Fire Fighting Measures
  • Hazardous Combustion Products: Thermal decomposition will release Hydrogen Bromide (HBr) gas, Nitrogen Oxides (NOx), and Carbon Monoxide (CO).[2][3] HBr is highly corrosive to respiratory tissues.[2][3]

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[2][3] Do NOT use a high-volume water jet (may scatter the chemical).[2][3]

Accidental Release (Spill)[1][2][3]
  • Evacuate: Clear the immediate area.

  • PPE: Don a full-face respirator if dust is present.[3]

  • Containment: Cover spill with an inert absorbent (Vermiculite).[3]

  • Neutralization: Do not attempt chemical neutralization on the spill itself.[3] Sweep into a dedicated "Halogenated Waste" container.[3]

Toxicological & Pharmacological Insights

Scientific Rationale for Researchers:

Structure-Activity Relationship (SAR)[1][2][3]
  • Aryl Bromide: The bromine atom at the meta position (3-position) is a weak deactivating group but provides a handle for halogen bonding in protein pockets.[2][3] It is metabolically stable compared to iodides but may undergo oxidative insertion by CYPs.[2][3]

  • Propyl Amide: The N-propyl chain increases lipophilicity (cLogP ~2.8), facilitating cell membrane permeability.[2][3] This suggests the compound can be absorbed transdermally.[2][3]

Metabolic Stability Prediction

The primary metabolic soft spot is likely the benzylic carbon (alpha to the carbonyl) or the N-propyl chain (omega-oxidation).[1][2][3] Researchers should anticipate the formation of:

  • Hydroxylated metabolites (on the phenyl ring).[2][3]

  • De-alkylated primary amides (loss of propyl group).[2][3]

Storage & Stability

  • Storage Conditions: Store at 2–8°C (Refrigerated). Keep container tightly closed in a dry, well-ventilated place.

  • Incompatibilities: Strong oxidizing agents (peroxides, nitrates) and strong bases (which may hydrolyze the amide bond).[2][3]

  • Shelf Life: ~2 years if kept desiccated and away from light.[3]

References

  • PubChem. (2025).[3][5][6] Compound Summary: N-(3-bromophenyl)acetamide (Analog).[1][2][3] National Library of Medicine.[2][3] Retrieved from [Link]

  • ECHA. (2025). C&L Inventory: General Classification for Aryl Acetamides. European Chemicals Agency.[2][3][5][6] Retrieved from [Link][1][2][3]

Sources

Exploratory

Therapeutic Horizons of 3-Bromo-Phenyl Acetamide Analogs: From Synthetic Scaffolds to Targeted Oncology and Antimicrobial Agents

Executive Summary The 3-bromo-phenyl acetamide moiety represents a privileged scaffold in modern medicinal chemistry, distinguished by its ability to modulate lipophilicity and engage in halogen bonding interactions with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-phenyl acetamide moiety represents a privileged scaffold in modern medicinal chemistry, distinguished by its ability to modulate lipophilicity and engage in halogen bonding interactions within hydrophobic protein pockets. While the parent compound, N-(3-bromophenyl)acetamide (CAS 621-38-5), serves primarily as a synthetic intermediate, its structural analogs have emerged as potent therapeutic candidates. This technical guide analyzes the pharmacological utility of these analogs, specifically focusing on their dual-action potential as tubulin polymerization inhibitors in oncology and membrane-disrupting agents in antimicrobial applications.

Pharmacophore Analysis: The "3-Bromo" Advantage

The strategic placement of a bromine atom at the meta (3-) position of the phenyl ring is not merely a steric choice; it is a functional modification designed to enhance ligand-target affinity.

  • Halogen Bonding: The bromine atom acts as a Sigma-hole donor, capable of forming halogen bonds with carbonyl oxygens or nitrogen acceptors in target proteins (e.g., Tubulin, COX-2).

  • Metabolic Stability: The electron-withdrawing nature of the bromine/amide combination protects the phenyl ring from rapid oxidative metabolism at the para-position.

  • Lipophilicity Modulation: The 3-bromo substituent increases logP, facilitating passive transport across the blood-brain barrier (BBB) for CNS-targeting analogs (e.g., in glioblastoma models).

Visualizing the Structural Logic

The following diagram illustrates the core scaffold and its divergence into two primary therapeutic classes.

ScaffoldAnalysis Core 3-Bromo-Phenyl Acetamide (Core Scaffold) Mod1 Modification: N-Substitution (Hydrazides/Triazoles) Core->Mod1 Derivatization Mod2 Modification: Ring Fusion (Coumarins) Core->Mod2 Cyclization Target1 Target: Tubulin (Colchicine Binding Site) Mod1->Target1 High Affinity Binding Target2 Target: Fungal Sterol Biosynthesis (CYP51) Mod1->Target2 Enzyme Inhibition Outcome1 Therapeutic Outcome: Antimitotic / Apoptosis Target1->Outcome1 G2/M Arrest Outcome2 Therapeutic Outcome: Antifungal / Antibacterial Target2->Outcome2 Membrane Lysis

Figure 1: Structural divergence of the 3-bromo-phenyl acetamide scaffold into oncological and antimicrobial therapeutic streams.

Oncology: Tubulin Inhibition and Apoptosis

Recent studies have identified 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs as potent anticancer agents. These compounds function primarily by destabilizing microtubules, mimicking the mechanism of combretastatin A-4.

Mechanism of Action

The 3-bromo-phenyl moiety occupies the hydrophobic pocket of the colchicine binding site on


-tubulin. The bromine atom forms a critical halogen bond with the backbone carbonyl of Asn258 , anchoring the molecule and preventing microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Quantitative Efficacy Data

The following table summarizes the cytotoxicity (IC50) of key 3-bromo analogs against specific cancer cell lines compared to standard chemotherapy agents.

Compound IDStructure TypeCell LineTargetIC50 (µM)Ref
Analog 4e 3-Br-phenyl-1,2,4-triazoleSNB-75 (CNS Cancer)Tubulin0.85 ± 0.12[1]
Analog 4i 3-Br-phenyl-1,2,4-triazoleMCF-7 (Breast)Tubulin1.20 ± 0.30[1]
Coumarin-Br 3-Br-phenyl-coumarinMDA-MB-231Cell Invasion0.60 ± 0.08[2]
Doxorubicin Anthracycline (Control)MCF-7DNA Intercalation0.38 ± 0.07[3]

Key Insight: While Doxorubicin is more potent in general cytotoxicity, the Coumarin-Br analog shows superior efficacy in inhibiting metastatic invasion, a process often resistant to standard cytotoxics.

Antimicrobial Potential: The Oxadiazole Hybrids

Beyond oncology, the scaffold has shown promise in combating multidrug-resistant (MDR) pathogens. Specifically, N'-(3-bromophenyl)-2-{[5-(aryl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides exhibit broad-spectrum activity.

Biological Pathway

These analogs likely disrupt the bacterial cell membrane or inhibit sterol 14


-demethylase (CYP51) in fungi. The lipophilic 3-bromo-phenyl tail facilitates penetration through the peptidoglycan layer of Gram-positive bacteria.

AntimicrobialMechanism Compound 3-Br-Phenyl Acetohydrazide Membrane Bacterial Cell Membrane Compound->Membrane Passive Diffusion (LogP > 3.0) Target Target: Lipid II / CYP51 Membrane->Target Binding Lysis Membrane Depolarization Target->Lysis Disruption of Synthesis Death Cell Death (Bactericidal) Lysis->Death

Figure 2: Proposed mechanism of action for antimicrobial acetohydrazide derivatives.

Experimental Protocols

Synthesis of N-(3-Bromophenyl)-2-chloroacetamide (Key Intermediate)

This protocol yields the electrophilic intermediate required for further derivatization into triazoles or oxadiazoles.

Reagents: 3-Bromoaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-bromoaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a drying tube.

  • Base Addition: Add Triethylamine (15 mmol) and cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add Chloroacetyl chloride (12 mmol) over 15 minutes. The reaction is highly exothermic; maintain temperature < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with water (2 x 20 mL), 1N HCl (20 mL), and saturated NaHCO3 (20 mL).

  • Isolation: Dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol to obtain white needle-like crystals.

Tubulin Polymerization Assay (In Vitro Validation)

To confirm the mechanism of action for anticancer analogs.

Reagents: Purified Tubulin (>99%), GTP (1 mM), Test Compound (10 µM), Paclitaxel (Control).

Protocol:

  • Preparation: Resuspend tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) to a concentration of 3 mg/mL.

  • Incubation: Add GTP (1 mM) and the test compound (dissolved in DMSO) to the tubulin solution at 4°C. Final DMSO concentration should not exceed 1%.

  • Initiation: Transfer the mixture to a pre-warmed 96-well plate at 37°C.

  • Measurement: Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: Polymerization is indicated by a sigmoidal increase in absorbance. Effective inhibitors (like 3-bromo analogs) will suppress this curve, maintaining a flat baseline similar to Colchicine.

Future Outlook & Toxicity Considerations

While the therapeutic potential is high, the "3-bromo" moiety introduces specific ADME risks.

  • Debromination: Metabolic cleavage of the C-Br bond can lead to reactive radical species, potentially causing hepatotoxicity. Future SAR studies must focus on steric shielding of the C-Br bond.

  • Solubility: The high lipophilicity of these analogs often results in poor aqueous solubility. Formulation strategies using cyclodextrin complexation or nanoparticle encapsulation are recommended for in vivo studies.

References

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI Molecules. Available at: [Link]

  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion. British Journal of Cancer. Available at: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available at: [Link]

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development. Available at: [Link][1][2]

  • N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123. PubChem. Available at: [Link]

Sources

Foundational

Strategic Metabolic Stability Assessment: 2-(3-Bromo-phenyl)-N-propyl-acetamide

This technical guide details the predictive metabolic stability profiling for 2-(3-Bromo-phenyl)-N-propyl-acetamide , a representative "hit" compound likely encountered in early-stage drug discovery libraries.[1] As ther...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the predictive metabolic stability profiling for 2-(3-Bromo-phenyl)-N-propyl-acetamide , a representative "hit" compound likely encountered in early-stage drug discovery libraries.[1]

As there is no publicly available historical metabolic data for this specific CAS entry, this guide functions as a predictive toxicology and DMPK (Drug Metabolism and Pharmacokinetics) whitepaper .[1] It applies first-principles medicinal chemistry to forecast metabolic liabilities and defines the experimental framework required to validate them.[1]

[1]

Executive Summary

2-(3-Bromo-phenyl)-N-propyl-acetamide presents a structural scaffold common in CNS-active library compounds.[1] Based on Structure-Activity Relationship (SAR) rules for Phase I metabolism, this compound is predicted to exhibit moderate-to-high metabolic turnover , primarily driven by Cytochrome P450 (CYP)-mediated oxidative dealkylation.[1]

Primary Predicted Liability: N-dealkylation of the propyl chain.[1] Secondary Predicted Liability: Benzylic hydroxylation at the


-carbon relative to the phenyl ring.[1]
Recommended Action:  Prioritize microsomal stability screening (HLM/RLM) and metabolite identification (MetID) focusing on neutral loss of the propyl group.[1]

Structural Analysis & In Silico Prediction

Metabolic stability is dictated by the accessibility of hydrogen atoms to the CYP450 heme-oxo species (Compound I). We analyze the molecule (


) for "soft spots" (Sites of Metabolism - SOM).
The Chemical Scaffold

The molecule consists of three distinct domains:

  • The Core: An acetamide linker (

    
    ).[1]
    
  • The "Left" Wing: A 3-bromophenyl ring (Lipophilic anchor).[1]

  • The "Right" Wing: An N-propyl chain (Lipophilic tail).[1]

Predicted Sites of Metabolism (SOM)

Using general CYP450 regioselectivity rules (e.g., abstraction of accessible protons with low Bond Dissociation Energies), we identify three potential metabolic pathways:

RankSiteMechanismRationale
1 (Major) N-Propyl

-Carbon
N-Dealkylation The

-carbon adjacent to the nitrogen is electronically activated for hydrogen abstraction.[1] The resulting radical is stabilized by the adjacent nitrogen lone pair.
2 (Moderate) Benzylic Methylene Benzylic Oxidation The

between the phenyl ring and carbonyl is benzylic.[1] While slightly deactivated by the carbonyl, it remains a prime target for CYP-mediated hydroxylation.
3 (Minor) Phenyl Ring (C4/C6) Aromatic Hydroxylation The bromine at C3 is deactivating (electron-withdrawing).[1] However, CYP enzymes may still hydroxylate the C4 or C6 positions if the molecule binds in a specific orientation.

Mechanistic Pathways (The "Why")

Understanding the mechanism is crucial for designing the LC-MS/MS method to detect metabolites.[1]

Pathway A: Oxidative N-Dealkylation (Propyl Loss)

This is the most likely clearance route.[1]

  • Abstraction: CYP450 abstracts a hydrogen from the propyl

    
    -carbon (
    
    
    
    ).[1]
  • Rebound: The carbon radical recombines with the hydroxyl radical to form an unstable carbinolamide (hemiaminal) intermediate.[1]

  • Collapse: The intermediate spontaneously collapses, cleaving the C-N bond.[1]

  • Products: Propanal (aldehyde) and the primary amide 2-(3-bromophenyl)acetamide .[1]

Pathway B: Benzylic Hydroxylation[1]
  • Abstraction: CYP450 abstracts a benzylic hydrogen (

    
    ).[1]
    
  • Hydroxylation: Forms 2-(3-bromophenyl)-2-hydroxy-N-propylacetamide .

  • Chirality: This creates a new chiral center, potentially leading to diastereomers if the parent was chiral (it is not) or enantiomeric metabolites.[1]

Visualization of Metabolic Fate

The following diagram illustrates the predicted biotransformation hierarchy.

MetabolicPathways Parent Parent Compound 2-(3-Bromo-phenyl)-N-propyl-acetamide MW: 256.14 Carbinolamide Unstable Carbinolamide (Transient Intermediate) Parent->Carbinolamide CYP450 (N-alpha-hydroxylation) BenzAlcohol Metabolite M2 (Secondary) Benzylic Alcohol Derivative MW: 272.14 (+16 Da) Parent->BenzAlcohol CYP450 (Benzylic Hydroxylation) PrimaryAmide Metabolite M1 (Major) 2-(3-bromophenyl)acetamide MW: 214.06 (Loss of Propyl) Carbinolamide->PrimaryAmide Spontaneous Collapse Propanal Propanal (Volatile byproduct) Carbinolamide->Propanal Release

Figure 1: Predicted metabolic tree.[1] The N-dealkylation pathway (Red) results in a significant mass loss (-42 Da), while benzylic oxidation (Green) adds oxygen (+16 Da).[1]

Experimental Validation Protocols

To confirm these predictions, a rigorous Microsomal Stability Assay is required.[1] This protocol ensures self-validating results by including positive controls and time-course analysis.[1]

Materials[1][2]
  • Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein conc).[1]

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Controls:

    • High Clearance: Verapamil or Propranolol.[1]

    • Low Clearance: Warfarin.[1][2]

    • Negative Control:[1] Incubation without NADPH (to rule out chemical instability).[1]

Step-by-Step Workflow
  • Preparation:

    • Prepare 10 mM stock of 2-(3-Bromo-phenyl)-N-propyl-acetamide in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

    • Reasoning: 1 µM concentration is below

      
       for most CYPs, ensuring linear kinetics (first-order conditions).[1]
      
  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL final) with test compound for 5 min at 37°C.

    • Start Reaction: Add NADPH.[1]

    • Time Points: 0, 5, 15, 30, 45, 60 minutes.

  • Quenching:

    • Transfer aliquots (e.g., 50 µL) into plates containing 150 µL cold Acetonitrile (ACN) with Internal Standard (IS).

    • Reasoning: ACN precipitates proteins, stopping the reaction instantly.[1]

  • Analysis (LC-MS/MS):

    • Centrifuge plates (4000 rpm, 20 min).

    • Inject supernatant onto LC-MS/MS (e.g., Sciex Triple Quad or Thermo Orbitrap).[1]

Analytical Method Parameters (Predicted)

Since this is a predictive guide, we define the expected MRM (Multiple Reaction Monitoring) transitions for the Triple Quadrupole.

  • Ionization: ESI Positive mode (Amides protonate well).[1]

  • Parent Transition:

    • Parent MW: ~255/257 (Br isotopes).[1]

    • Precursor Ion:

      
      .[1]
      
    • Product Ion: Likely loss of propyl amine or cleavage at the benzyl bond.

  • Metabolite Triggers:

    • M1 (N-dealkylated): Monitor 214.0 / 216.0 (

      
      ).[1]
      
    • M2 (Hydroxylated): Monitor 272.0 / 274.0 (

      
      ).[1]
      
Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining parent compound area ratio (Peak Area / IS Area) vs. time.





Interpretation:

  • 
    : High Clearance (Unstable).[1]
    
  • 
    : Low Clearance (Stable).[1]
    

Optimization Strategies

If the experimental data confirms high instability (


 min), the following structural modifications are recommended to block the metabolic soft spots:
  • Deuteration: Replace hydrogens on the propyl

    
    -carbon with Deuterium (
    
    
    
    ).[1]
    • Mechanism:[1][3] Kinetic Isotope Effect (KIE).[1] C-D bonds are stronger than C-H bonds, slowing down CYP abstraction.[1]

  • Steric Hindrance: Change N-propyl to N-isopropyl or N-cyclopropyl .

    • Mechanism:[1][3] Branching at the

      
      -carbon reduces accessibility to the CYP active site.[1]
      
  • Fluorination: Add a Fluorine to the benzylic position or the phenyl ring.[1]

    • Mechanism:[1][3] Fluorine is bio-isosteric to hydrogen but blocks metabolic oxidation due to the strength of the C-F bond.

References

  • Compound Registry: PubChem CID 12123 (Related Phenylacetamides) & Sigma-Aldrich Library Entry "AldrichCPR".[1] Link

  • CYP Mechanism: Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Metabolic Stability Protocols: Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard industry reference for HLM assays).

  • N-Dealkylation: Dalvie, D. et al. (2002).[1] Assessment of Metabolic Stability in Drug Discovery. Pharmaceutical Research.

Sources

Exploratory

An In-Depth Technical Guide to 2-(3-Bromo-phenyl)-N-propyl-acetamide: Nomenclature, Synthesis, and Research Applications

This guide provides a comprehensive technical overview of 2-(3-Bromo-phenyl)-N-propyl-acetamide, a substituted acetamide of interest to the scientific community. Designed for researchers, chemists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(3-Bromo-phenyl)-N-propyl-acetamide, a substituted acetamide of interest to the scientific community. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's formal nomenclature, proposes a robust synthetic pathway, and explores its potential applications in medicinal chemistry based on the known bioactivity of related scaffolds.

Chemical Identity and Nomenclature

Understanding the precise chemical identity of a compound is the foundation of all subsequent research. This section deconstructs the nomenclature and provides key identifiers for 2-(3-Bromo-phenyl)-N-propyl-acetamide.

IUPAC Nomenclature Analysis

The name 2-(3-Bromo-phenyl)-N-propyl-acetamide systematically describes the molecule's structure according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

  • Parent Chain: The core of the molecule is an acetamide group. This indicates a two-carbon acyl group with a carbonyl oxygen and a nitrogen atom.

  • N-Substitution: The prefix N-propyl- signifies that a propyl group (-CH₂CH₂CH₃) is attached to the nitrogen atom of the acetamide.

  • C-Substitution: The prefix 2-(3-Bromo-phenyl)- indicates a substituent attached to the second carbon of the acetamide group (the one not part of the carbonyl). This substituent is a phenyl ring which is itself substituted with a bromine atom at its third position.

Structural Representation

The chemical structure dictates the molecule's physical and chemical properties. The diagram below illustrates the connectivity of atoms in 2-(3-Bromo-phenyl)-N-propyl-acetamide.

Caption: Chemical structure of 2-(3-Bromo-phenyl)-N-propyl-acetamide.

Key Identifiers

For unambiguous identification in databases and publications, the following identifiers are crucial.

IdentifierValueSource
IUPAC Name 2-(3-bromophenyl)-N-propylacetamideInferred from structure
CAS Number 883803-50-7
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.144 g/mol
MDL Number MFCD02666682

Synthesis and Purification

While this specific compound is available from some suppliers as a rare chemical, a reliable synthetic protocol is essential for researchers requiring larger quantities or custom analogues. This section outlines a proposed, chemically sound synthesis based on established amidation reactions.[1][2]

Proposed Synthetic Pathway: Amide Coupling

The most direct and logical approach to synthesizing 2-(3-Bromo-phenyl)-N-propyl-acetamide is through the coupling of 2-(3-bromophenyl)acetic acid with propylamine. This reaction forms the characteristic amide bond. To achieve high yield and purity, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine.

G Start1 2-(3-bromophenyl)acetic acid Reagent1 Activating Agent (e.g., SOCl₂, EDCI/HOBt) Start1->Reagent1 Activation Start2 Propylamine Workup Aqueous Workup & Extraction Start2->Workup Intermediate Activated Acyl Intermediate (e.g., Acyl Chloride) Reagent1->Intermediate Intermediate->Start2 Amide Coupling Product 2-(3-Bromo-phenyl)-N-propyl-acetamide Purification Purification (Chromatography/Recrystallization) Workup->Purification Purification->Product

Caption: Proposed workflow for the synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide.

Experimental Protocol

This protocol describes the conversion of 2-(3-bromophenyl)acetic acid to its acyl chloride, followed by reaction with propylamine.

Part A: Acyl Chloride Formation

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser topped with a drying tube (containing CaCl₂ or Drierite).

  • Reagents: Add 2-(3-bromophenyl)acetic acid (1.0 eq) to the flask, followed by thionyl chloride (SOCl₂, ~2.0 eq). Dichloromethane (DCM) can be used as a solvent if needed.

  • Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-(3-bromophenyl)acetyl chloride is typically used immediately in the next step without further purification.

Part B: Amidation

  • Setup: In a separate flask cooled in an ice bath (0°C), dissolve propylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in an anhydrous aprotic solvent such as DCM.

  • Addition: Dissolve the crude acyl chloride from Part A in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization

The crude 2-(3-Bromo-phenyl)-N-propyl-acetamide can be purified by one of the following methods:

  • Recrystallization: Using a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a crystalline solid.

  • Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes as the eluent.

Self-Validating System: Given that suppliers may not provide analytical data for this compound, it is imperative for the researcher to validate the identity and purity of the synthesized material. Standard characterization techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the final crystalline product.

Rationale for Investigation in Drug Discovery

While specific biological data for 2-(3-Bromo-phenyl)-N-propyl-acetamide is not widely published, the N-phenylacetamide scaffold is a well-established pharmacophore in medicinal chemistry. This provides a strong rationale for its investigation.

The N-Phenylacetamide Scaffold in Medicinal Chemistry

Derivatives of N-phenylacetamide are recognized for a wide range of pharmacological and biological activities.[1] This structural motif is present in several approved drugs. Research has demonstrated the potential of this class of compounds in various therapeutic areas:

  • Antibacterial Agents: Certain 2-amino-N-phenylacetamide derivatives have shown moderate to high activity against bacterial strains like Acinetobacter baumannii and Staphylococcus aureus.[1]

  • Anticonvulsant Activity: The N-phenylacetamide core is a known feature in compounds with anticonvulsant properties.[1]

  • Antiproliferative and Anticancer Activity: N-phenylacetamide conjugates have been studied as carbonic anhydrase inhibitors with antiproliferative effects.[3] Other derivatives have been shown to induce apoptosis in cancer cell lines.[4]

  • Antimalarial Agents: Aryl N-acetamide compounds have been identified as having potential antimalarial activity.[5]

Potential Structure-Activity Relationship (SAR) Insights

The specific substituents on the 2-(3-Bromo-phenyl)-N-propyl-acetamide scaffold provide distinct physicochemical properties that can influence its biological activity:

  • 3-Bromo-phenyl Group: The bromine atom is a lipophilic, electron-withdrawing group. Its presence at the meta-position can influence the molecule's binding affinity to biological targets through halogen bonding and can affect its metabolic stability.

  • N-Propyl Group: The propyl chain contributes to the overall lipophilicity of the molecule, which can impact its ability to cross cell membranes. The size and length of this alkyl chain are critical variables in SAR studies for optimizing potency and pharmacokinetic properties.

Given the established bioactivity of the parent scaffold, 2-(3-Bromo-phenyl)-N-propyl-acetamide represents a valuable probe molecule for screening campaigns and a starting point for further medicinal chemistry optimization.

Conclusion

2-(3-Bromo-phenyl)-N-propyl-acetamide is a well-defined chemical entity with significant potential for exploration in materials science and drug discovery. This guide provides a foundational understanding of its nomenclature and a practical, robust protocol for its synthesis and purification. By leveraging the known pharmacological importance of the N-phenylacetamide scaffold, researchers are well-equipped to investigate this compound as a building block for novel therapeutic agents. The onus of rigorous analytical confirmation remains with the end-user, a critical step for ensuring the validity of all subsequent experimental findings.

References

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • PubChem. N-(3-Bromophenyl)acetamide. [Link]

  • Cheméo. Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). [Link]

  • NIST WebBook. Acetamide, N-(3-bromophenyl)-. [Link]

  • PMC. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]

  • Pharmaceutical Sciences. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. [Link]

  • bioRxiv. Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease PfROM8 and cation channel PfCSC1. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2-(3-Bromo-phenyl)-N-propyl-acetamide

Abstract This document provides a comprehensive guide for the synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide, a valuable intermediate for researchers in medicinal chemistry and materials science. The protocol herein...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide, a valuable intermediate for researchers in medicinal chemistry and materials science. The protocol herein details a robust and efficient two-step approach, beginning with the activation of 2-(3-bromophenyl)acetic acid to its corresponding acyl chloride, followed by amidation with n-propylamine. This application note emphasizes the chemical rationale behind the procedural steps, stringent safety protocols required for handling the specified reagents, and a detailed, step-by-step workflow designed for reproducibility and high yield.

Introduction and Scientific Context

Substituted N-phenylacetamide scaffolds are prevalent motifs in a wide array of pharmacologically active compounds and functional organic materials. The title compound, 2-(3-Bromo-phenyl)-N-propyl-acetamide, incorporates a bromine atom on the phenyl ring, which serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The N-propyl group modulates the lipophilicity and steric profile of the molecule. While commercially available for initial screening, an efficient and scalable in-house synthesis is often required for analog development and lead optimization campaigns in drug discovery.

The primary challenge in amide synthesis from a carboxylic acid and an amine is the competing acid-base reaction, which forms a non-reactive carboxylate-ammonium salt.[1] Direct condensation requires high temperatures or specialized catalysts, which may not be compatible with sensitive functional groups.[2][3] Therefore, the most common and reliable strategy involves the activation of the carboxylic acid to a more electrophilic species, such as an acyl chloride.[1][4] This guide focuses on the use of thionyl chloride (SOCl₂) for this activation, a method renowned for its efficiency and the convenient gaseous nature of its byproducts (SO₂ and HCl).[5]

Synthesis Overview & Logic

The synthesis is logically structured in a two-step sequence. This workflow ensures the controlled and efficient formation of the desired amide product.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2-(3-bromophenyl)acetic acid B 2-(3-bromophenyl)acetyl chloride A->B SOCl₂, Reflux A->B D 2-(3-Bromo-phenyl)-N-propyl-acetamide B->D B->D C n-Propylamine, Et₃N C->D

Caption: High-level workflow for the synthesis of the target compound.

Reagents and Materials

ReagentFormulaMW ( g/mol )Molar Eq.Amount
2-(3-bromophenyl)acetic acidC₈H₇BrO₂215.041.05.00 g
Thionyl chloride (SOCl₂)Cl₂OS118.97~3.0~4.0 mL
n-PropylamineC₃H₉N59.111.2~2.0 mL
Triethylamine (Et₃N)C₆H₁₅N101.191.5~4.8 mL
Dichloromethane (DCM)CH₂Cl₂84.93-100 mL
Saturated NaHCO₃ (aq)NaHCO₃84.01-50 mL
1 M HCl (aq)HCl36.46-50 mL
Brine (Saturated NaCl aq)NaCl58.44-50 mL
Anhydrous MgSO₄ or Na₂SO₄---As needed

Note: The synthesis of the starting material, 2-(3-bromophenyl)acetic acid, can be achieved via methods such as the Willgerodt-Kindler reaction from 3-bromoacetophenone.[6]

Detailed Experimental Protocol

CRITICAL SAFETY NOTE: This procedure involves hazardous chemicals and must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile).

Part A: Synthesis of 2-(3-bromophenyl)acetyl chloride (Intermediate)
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-bromophenyl)acetic acid (5.00 g).

  • Reagent Addition: In the fume hood, carefully add thionyl chloride (~4.0 mL, ~3 eq.). The reaction will likely begin to effervesce, releasing SO₂ and HCl gas. The condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler containing NaOH solution) to neutralize acidic gases.

  • Reaction: Gently heat the mixture to reflux using a heating mantle. Maintain reflux for 2 hours, or until the evolution of gas ceases and the solution becomes clear and homogeneous.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (rotary evaporator). Caution: Ensure the vacuum pump is protected from corrosive vapors with a cold trap or a base trap. The resulting crude 2-(3-bromophenyl)acetyl chloride (a pale yellow oil or solid) is typically used directly in the next step without further purification.

Part B: Synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide (Final Product)
  • Reaction Setup: Place the flask containing the crude acyl chloride in an ice-water bath and add anhydrous dichloromethane (DCM, 50 mL) to dissolve the intermediate.

  • Base and Amine Addition: To a separate flask, add n-propylamine (~2.0 mL, 1.2 eq.) and triethylamine (~4.8 mL, 1.5 eq.) to 50 mL of anhydrous DCM.

  • Amidation Reaction: Add the amine/base solution dropwise to the cold, stirring acyl chloride solution over 20-30 minutes using an addition funnel. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Extraction:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (50 mL) to remove excess amines, saturated NaHCO₃ solution (50 mL) to remove any unreacted carboxylic acid, and finally with brine (50 mL).

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 2-(3-Bromo-phenyl)-N-propyl-acetamide.

Safety and Hazard Management

Trustworthiness in experimental science is built on a foundation of safety. The reagents used in this protocol present significant hazards that must be actively managed.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly toxic and corrosive.[7] Reacts violently with water, releasing toxic sulfur dioxide and hydrogen chloride gases.[8][9] Causes severe skin burns and eye damage.[10]

    • Handling: Must be handled exclusively in a chemical fume hood.[9] Use a syringe or cannula for transfers. Ensure all glassware is scrupulously dry. Never store near water or protic solvents.[7] In case of skin contact, immediately flush with copious amounts of water and seek medical attention.[11]

  • n-Propylamine (C₃H₉N):

    • Hazards: Highly flammable liquid and vapor.[12] Corrosive; causes severe skin burns and eye damage.[13] Toxic if inhaled or in contact with skin.[14] The vapor is heavier than air and may travel to an ignition source.[15]

    • Handling: Keep away from heat, sparks, and open flames.[13] Handle in a well-ventilated fume hood. Store in a tightly closed container in a designated flammables area.[14]

  • Dichloromethane (DCM):

    • Hazards: Suspected carcinogen. Volatile and can cause irritation to the skin, eyes, and respiratory tract.

    • Handling: Always handle in a fume hood to avoid inhaling vapors.

References

  • Vertex AI Search. (2024).
  • Organic Chemistry Portal. (n.d.).
  • Li, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry.
  • LibreTexts. (2022). 21.7: Chemistry of Amides.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2013).
  • CDH Fine Chemical. (n.d.).
  • Carl ROTH. (n.d.).
  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride.
  • CAMEO Chemicals - NOAA. (n.d.). THIONYL CHLORIDE.
  • Loba Chemie. (2024).
  • International Chemical Safety Cards. (n.d.). n-PROPYLAMINE, ICSC: 0941.
  • ChemicalBook. (n.d.). 3-Bromophenylacetic acid synthesis.
  • Sigma-Aldrich. (n.d.). 2-(3-BROMO-PHENYL)-N-PROPYL-ACETAMIDE AldrichCPR.
  • Sigma-Aldrich. (n.d.). 2-(3-BROMO-PHENYL)-N-PROPYL-ACETAMIDE.
  • ResearchGate. (n.d.).

Sources

Application

Application Notes and Protocols for the Synthesis of N-propyl-2-(3-bromophenyl)acetamide via Amide Coupling

Abstract This comprehensive guide provides detailed application notes and protocols for the amide coupling of 3-bromophenylacetic acid and propylamine to synthesize N-propyl-2-(3-bromophenyl)acetamide. This document is i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the amide coupling of 3-bromophenylacetic acid and propylamine to synthesize N-propyl-2-(3-bromophenyl)acetamide. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of reagent selection, mechanistic rationale, and practical, step-by-step experimental procedures. We present a comparative analysis of two robust coupling systems: the carbodiimide-based EDC/HOBt system and the highly efficient uronium-based HATU system. The protocols are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Importance of Amide Bond Formation

Amide bond formation is one of the most critical and frequently performed reactions in medicinal chemistry and the broader field of organic synthesis.[1][2] The resulting amide linkage is a key structural motif in a vast array of pharmaceuticals, natural products, and polymers. The direct condensation of a carboxylic acid and an amine is kinetically slow and requires high temperatures, which are often incompatible with complex molecules. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[1][3]

This guide focuses on the synthesis of N-propyl-2-(3-bromophenyl)acetamide, a model reaction that showcases the coupling of a halo-substituted phenylacetic acid with a simple alkylamine. The choice of coupling reagent and reaction conditions is paramount to achieving high yield and purity while minimizing side reactions. We will explore two of the most reliable and widely used coupling strategies.

Strategic Selection of Coupling Reagents

The selection of an appropriate coupling reagent is dictated by factors such as the reactivity of the substrates, potential for side reactions, cost, and ease of purification.[3] For the coupling of 3-bromophenylacetic acid and propylamine, both substrates are relatively unhindered, making several coupling methods viable. We will focus on two exemplary systems:

  • EDC/HOBt: A cost-effective and widely used carbodiimide-based system. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble coupling reagent, which simplifies the removal of its urea byproduct during aqueous workup.[3][4] The addition of an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) enhances reactivity and suppresses side reactions.[4]

  • HATU: A highly efficient uronium/aminium salt-based coupling reagent known for its high reactivity, fast reaction times, and low rates of epimerization (though not a concern for this specific achiral synthesis).[3][5] HATU is particularly effective for challenging couplings and often provides superior yields in shorter reaction times compared to carbodiimide methods.[3][5][6]

The following decision tree provides a general framework for selecting a suitable coupling strategy.

G start Start: Amide Coupling Task cost Is cost a primary constraint? start->cost hindrance Are substrates sterically hindered or electron-deficient? cost->hindrance No edc_hobt Consider EDC/HOBt (Cost-effective, reliable) cost->edc_hobt Yes speed Is rapid reaction time critical? hindrance->speed No hatu_preferred HATU is highly recommended hindrance->hatu_preferred Yes speed->edc_hobt No hatu Consider HATU (High efficiency, fast) speed->hatu Yes

Caption: Decision tree for coupling reagent selection.

Mechanistic Insights: The "Why" Behind the Reagents

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing amide coupling reactions.

EDC/HOBt Mechanism

The EDC/HOBt-mediated coupling proceeds through a multi-step activation of the carboxylic acid.

  • Formation of O-acylisourea: The carboxylic acid (3-bromophenylacetic acid) attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[4]

  • Interception by HOBt: This unstable intermediate is prone to rearranging into an inactive N-acylurea byproduct.[4] HOBt acts as an auxiliary nucleophile, intercepting the O-acylisourea to form a more stable HOBt-active ester.[1][3]

  • Nucleophilic Attack by Amine: The amine (propylamine) then attacks the carbonyl of the HOBt-ester, which is now highly activated, to form the desired amide bond and regenerate HOBt.[3]

G cluster_0 EDC/HOBt Coupling Mechanism RCOOH 3-Bromophenylacetic Acid Isourea O-Acylisourea (Reactive Intermediate) RCOOH->Isourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester Isourea->HOBt_Ester + HOBt Byproduct EDU Byproduct (Water-soluble) Isourea->Byproduct HOBt HOBt HOBt_Ester->HOBt regenerates Amide N-propyl-2-(3-bromophenyl)acetamide HOBt_Ester->Amide + Propylamine Amine Propylamine

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

HATU Mechanism

HATU is an aminium salt of HOAt (1-hydroxy-7-azabenzotriazole). Its mechanism is highly efficient.[5][6]

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[7]

  • Formation of OAt-Active Ester: The carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea (TMU) as a byproduct.[6][7][8]

  • Nucleophilic Attack by Amine: The amine attacks the activated ester to yield the final amide product.[6][7] The pyridine nitrogen in the HOAt moiety is believed to facilitate this step via a favorable transition state, contributing to HATU's high reactivity.[6]

G cluster_1 HATU Coupling Mechanism RCOOH 3-Bromophenylacetic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA Base DIPEA (Base) OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU Amide N-propyl-2-(3-bromophenyl)acetamide OAt_Ester->Amide + Propylamine TMU TMU Byproduct OAt_Ester->TMU releases Amine Propylamine

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
Reagent/MaterialFormulaMol. Wt. ( g/mol )Supplier (Example)
3-Bromophenylacetic acidC₈H₇BrO₂215.04Sigma-Aldrich
PropylamineC₃H₉N59.11Sigma-Aldrich
EDC·HClC₈H₁₈ClN₃191.70BenchChem[3]
HOBtC₆H₅N₃O135.12BenchChem[3]
HATUC₁₀H₁₅F₆N₆OP380.23BenchChem,[3] ChemicalBook[5]
DIPEA (Hünig's base)C₈H₁₉N129.24Fisher Scientific[9]
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Fisher Scientific
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.09Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Fisher Scientific
1 M Hydrochloric Acid (HCl)HCl36.46Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Fisher Scientific
Brine (Saturated NaCl solution)NaCl58.44Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Fisher Scientific
Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable and cost-effective method for the synthesis of N-propyl-2-(3-bromophenyl)acetamide.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromophenylacetic acid (1.0 equiv, e.g., 1.00 g, 4.65 mmol), HOBt (1.2 equiv, 0.75 g, 5.58 mmol), and propylamine (1.1 equiv, 0.30 g, 5.12 mmol).

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 10-15 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring.

  • EDC Addition: Add EDC·HCl (1.2 equiv, 1.07 g, 5.58 mmol) portion-wise to the stirred solution over 5 minutes. A slight exotherm may be observed.

  • Base Addition: If starting with the freebase of propylamine, a base like DIPEA is not strictly necessary but can be added (1.5-2.0 equiv) to ensure the amine remains deprotonated. If using an amine salt, 2.5 equivalents of DIPEA are recommended.[3]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[3][10]

  • Aqueous Workup:

    • Dilute the reaction mixture with ethyl acetate (EtOAc, approx. 50 mL).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and finally with brine (1 x 25 mL).[3][10] This washing sequence removes the water-soluble EDC byproduct, excess base, and unreacted HOBt.[4][10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-propyl-2-(3-bromophenyl)acetamide.

Protocol 2: HATU Mediated Coupling

This protocol is ideal for achieving high yields rapidly, especially if the EDC/HOBt method proves sluggish.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add 3-bromophenylacetic acid (1.0 equiv, e.g., 1.00 g, 4.65 mmol).

  • Solvent and Reagent Addition: Dissolve the acid in anhydrous DMF (approx. 10-15 mL). Add HATU (1.1 equiv, 1.94 g, 5.12 mmol) to the solution.

  • Cooling and Base Addition: Cool the mixture to 0 °C in an ice-water bath. Add DIPEA (2.5 equiv, 2.0 mL, 11.63 mmol) dropwise. Stir for 5-10 minutes to allow for the formation of the active ester.

  • Amine Addition: Add propylamine (1.2 equiv, 0.33 g, 5.58 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than with EDC.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Aqueous Workup:

    • Dilute the reaction mixture with a significant volume of ethyl acetate (EtOAc, approx. 75 mL).

    • Wash the organic phase sequentially with 1 M HCl (2 x 30 mL) to remove DIPEA, saturated aqueous NaHCO₃ (2 x 30 mL) to remove unreacted acid and HOAt, and brine (1 x 30 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure amide product.

Troubleshooting and Key Considerations

  • Solvent Choice: DMF is a common solvent for amide couplings due to its high polarity, but it can be difficult to remove.[11] DCM is a good alternative and simplifies workup. Ensure all solvents are anhydrous to prevent hydrolysis of activated intermediates.

  • Base Selection: DIPEA is a bulky, non-nucleophilic base and is the standard choice for HATU couplings.[6] For EDC couplings, it is used to neutralize amine salts or to scavenge the HCl byproduct from EDC·HCl.

  • Workup Efficacy: The aqueous wash steps are critical for removing byproducts. The acidic wash removes the basic DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt/HOAt.[10] The water-soluble nature of the EDC urea byproduct is a key advantage of that method.[4]

  • Impurity Profile: If the reaction appears messy on TLC, consider potential side reactions. The primary side reaction in EDC couplings is the formation of N-acylurea, which can be minimized by the addition of HOBt.[4]

Conclusion

The synthesis of N-propyl-2-(3-bromophenyl)acetamide can be achieved efficiently using standard amide coupling protocols. The choice between the EDC/HOBt and HATU systems allows for flexibility based on cost, desired reaction time, and scale. The EDC/HOBt method offers a robust and economical solution, while the HATU protocol provides a highly efficient and rapid alternative. By understanding the underlying mechanisms and following the detailed procedures outlined in this guide, researchers can confidently and successfully perform this and similar amide bond formations.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENdsRwWnzwN4EA54RKt5l4KxCx_TEBMN-3Jpzp9HghkUN90ThNKp_yLIH0z6NsyH-PkGnbrjP0-sBEki-6cAHzDeK_7IGiLBPWMt_34FDDv5hTzU2IRTsuFj4qVuETmy62xk6Q9FNlR0Oo69tahjeiCu55esr8pvdX9yPw4kpEBYnpLxpyvMbvo_aDdCUvVkJaNxI3Un13p8eWrcli1GcwR7DRjfs4aXY=]
  • HATU:a third-generation coupling reagent. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUDV5FEMm206GjrYlxuMV84mGCjvgLvyhbpTlJg5ofoa6yUPSTWcRKdjxXaBn1TPKH5m4V-_F_hljWoDsqfObX3urNNcnN3flCiAWFvhJ451_UrIgxKRBH-mO9oLsR51e5O5gKIO30kkueW7FVNaiVVJ1-8zARytynkWlifp3KJKCK_deWxawIITx8Kw==]
  • HATU. Wikipedia. [URL: https://en.wikipedia.
  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg32NrBCi9cXaXHN3ihDiiVClbvW-tMQSainoT-eqNCq3iWmIFNtTLvSB7uCmcvoi9JBeo1l3FWjpgHRdlTIyzYFbmY6r1FR92jfLb4vNB0O-br1wwyKNwDX4-qxL8So6paFLqAuKyO6dFR3u59aTvOqvTEf7lrLC7krnfBDuVknaJkBOGujYIthnRCla-Zrc6bItoJ7N9IKknHUHWT7yPaU9s0Q==]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3856172/]
  • Amide Workup. Biofilm Inhibitor Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpf0e_ZmcWyIUKNdhuDYcwKtgDVYrfy_u6E4eS5ewzEH6bEbaJATqb-0ecBWvL9pJ37xlZjYYOKTUWJjivAkMdzpMRCpfD8w1pwhBpR2NPxlA68D9Jz1-ARX21AqjS_JoHJTgmLaGkjRUv4QETXJk=]
  • Acid-Amine Coupling using EDCI. Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf_aNQV--r3coQXRIbeSt4-2tpa1pvyOdNlhyIhrWZue5PL2wlCKmbg1_anIgDHodd6xQ9sCQYo5_hhPC3hUovs5Jij3uRUXU6I0Vo5Wcw2_2qD93_fmZ7pfcTAvLeYci4hboMIA5io2tQO5vCRl1iFzA8IcYoBT8=]
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0ptlQjy-VxWkJxQ73tpkjyX1HWWT-wni05YXHW3kutmI_9-BT6JLU6KsLdlSj3DtG-Gf3LdV5P3J2Y5GXRA25ImMwZxfv_20dW58hlgqjcWwoJYwgIP7k4eE8JlA5dwAYbtfY5d0ZVYwQ30Dt8N1XuNnQvf6LHmvTF1noctHEhaQN-FdUtsFRbJH_OyuwTgA3WYQxiBVX4vB2DdzTwNMNwktZhQ==]
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzu_xGC-Dj6Jv2ZwyOyjlvKJsxAfqeAsRD6Gdp5TGBJU-BmShk8rZXOsmTuyILuuDPad8MXPfq5IgikKpjKwjx7z0F2Jx_t524e7OI6IMU372kxW_FU7MlwRY1_dnTVFkLXe9AhaCHt9-T4s_xzcCCGjifoPx-F95xytUhcMm8rhqzkUbz5_8lfDVTL2uzXD3wPluySmP-Q==]
  • (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom)... ResearchGate. [URL: https://www.researchgate.net/figure/Top-Structure-of-HOAt-and-HOAt-based-coupling-reagents-Bottom-General-reaction_fig1_344583164]
  • Amide synthesis by acylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/amides.shtm]
  • Amide Synthesis. Fisher Scientific. [URL: https://www.fishersci.se/se/en/life-science/lp/solutions-for-synthesis/organic-synthesis-reactions/amide-synthesis.html]
  • EDC-HOBt Amide coupling workup help. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/u5w9v0/edchobt_amide_coupling_workup_help/]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry/]
  • The Fascinating Chemistry of α‐Haloamides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6414115/]
  • Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Nature Communications. [URL: https://www.
  • α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. Thieme Synthesis. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0037-1610383]
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [URL: https://luxbiotech.com/amide-bond-formation-beyond-the-myth-of-coupling-reagents/]

Sources

Method

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-(3-Bromo-phenyl)-N-propyl-acetamide

Authored by: [Your Name/Department], Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Suzu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Suzuki-Miyaura cross-coupling reactions utilizing 2-(3-Bromo-phenyl)-N-propyl-acetamide as a key building block. The Suzuki coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide moves beyond a simple recitation of steps, offering in-depth explanations of the underlying mechanistic principles to empower users to not only execute the protocol but also to troubleshoot and adapt it for their specific synthetic targets. We will delve into the critical roles of the palladium catalyst, ligands, bases, and solvent systems, providing a robust framework for the successful synthesis of a diverse range of biaryl and substituted aromatic compounds.

Introduction: The Strategic Importance of 2-(3-Bromo-phenyl)-N-propyl-acetamide in Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, has revolutionized the synthesis of complex organic molecules by forging a carbon-carbon single bond between an organoboron species and an organohalide.[2] The reaction's broad applicability and mild conditions have made it an indispensable tool in medicinal chemistry and materials science.[1]

2-(3-Bromo-phenyl)-N-propyl-acetamide is a valuable substrate for Suzuki coupling due to the presence of the aryl bromide moiety, a common and reactive electrophile in this transformation.[3] The acetamide functional group, while potentially influencing the electronic properties of the aromatic ring, is generally well-tolerated in Suzuki reactions, showcasing the reaction's broad functional group compatibility.[1] This allows for the direct elaboration of the phenyl ring without the need for protecting group strategies, streamlining synthetic routes. The N-propyl group provides a handle for modulating solubility and pharmacokinetic properties in drug discovery programs.

This guide will provide a detailed protocol for the Suzuki coupling of 2-(3-Bromo-phenyl)-N-propyl-acetamide with various boronic acids and esters, enabling the synthesis of a library of novel compounds with potential applications in pharmaceutical and materials research.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide, 2-(3-Bromo-phenyl)-N-propyl-acetamide, to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) complex.[3][4] This is often the rate-determining step of the reaction.[2][4] The choice of a bulky, electron-rich phosphine ligand can facilitate this step, especially for less reactive aryl halides.[5][6]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center.[2] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] The halide on the palladium complex is then displaced by the organic group from the boronate, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium center, which forms the new carbon-carbon bond in the desired biaryl product.[3] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3]

Below is a graphical representation of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_complex L₂Pd(II)(Ar)(Br) Pd0->PdII_complex Oxidative Addition ArylBr 2-(3-Bromo-phenyl)-N-propyl-acetamide (Ar-Br) OxAdd Oxidative Addition DiorganoPdII L₂Pd(II)(Ar)(R) PdII_complex->DiorganoPdII Transmetalation BoronicAcid Boronic Acid/Ester (R-B(OR)₂) Transmetalation Transmetalation Base Base DiorganoPdII->Pd0 Reductive Elimination Product Product (Ar-R) DiorganoPdII->Product RedElim Reductive Elimination

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for the Suzuki cross-coupling of 2-(3-Bromo-phenyl)-N-propyl-acetamide. It is crucial to note that optimization of reaction conditions may be necessary to achieve the highest yields for specific coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(3-Bromo-phenyl)-N-propyl-acetamide≥95%e.g., Sigma-AldrichStore in a cool, dry place.[8]
Arylboronic acid or ester≥97%VariousStability can vary; store under inert atmosphere if necessary.
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)Catalyst gradeVariousAir-sensitive; handle under inert atmosphere.
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)Catalyst gradeVariousAir-sensitive; handle under inert atmosphere.
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)AnhydrousVariousGrind to a fine powder before use for better reproducibility.
Solvent (e.g., Toluene, Dioxane, DMF)AnhydrousVariousDegas thoroughly before use.
Degassed WaterHPLC GradeN/AFor aqueous solvent mixtures.
General Protocol for Suzuki Cross-Coupling

This protocol is designed for a reaction scale of 0.5 mmol of 2-(3-Bromo-phenyl)-N-propyl-acetamide.

Reaction Setup Workflow:

reaction_setup start Start add_solids Add 2-(3-Bromo-phenyl)-N-propyl-acetamide, boronic acid/ester, and base to a reaction vial. start->add_solids inert_atmosphere Seal the vial and establish an inert atmosphere (e.g., by evacuating and backfilling with Argon or Nitrogen). add_solids->inert_atmosphere prepare_catalyst In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of degassed solvent. inert_atmosphere->prepare_catalyst add_catalyst Add the catalyst solution to the reaction vial via syringe. prepare_catalyst->add_catalyst add_solvent Add the remaining degassed solvent to the reaction vial. add_catalyst->add_solvent heat_stir Place the vial in a preheated heating block and stir vigorously. add_solvent->heat_stir monitor Monitor the reaction progress by TLC or LC-MS. heat_stir->monitor end End monitor->end

Sources

Application

Application Notes and Protocols for the Preparation of 2-(3-Bromo-phenyl)-N-propyl-acetamide from Acid Chlorides

Introduction Amide bond formation is a cornerstone of modern organic and medicinal chemistry, with the resulting amide functionality being a prevalent feature in a vast array of pharmaceuticals, agrochemicals, and materi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, with the resulting amide functionality being a prevalent feature in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The synthesis of N-substituted acetamides, in particular, serves as a critical step in the development of new chemical entities. This application note provides a comprehensive guide to the synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide, a compound of interest for its potential applications in drug discovery and as a versatile building block in organic synthesis. The protocol herein details the reaction of 3-bromophenylacetyl chloride with propylamine, a classic example of nucleophilic acyl substitution.[2] This reaction, often performed under Schotten-Baumann conditions, offers a reliable and efficient route to the desired amide.[3][4] We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline methods for the purification and characterization of the final product.

Mechanistic Insights: The Schotten-Baumann Reaction

The synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide from 3-bromophenylacetyl chloride and propylamine proceeds via the Schotten-Baumann reaction. This robust method involves the acylation of an amine with an acid chloride in the presence of a base.[5] The reaction mechanism can be broken down into the following key steps:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of propylamine attacking the electrophilic carbonyl carbon of 3-bromophenylacetyl chloride. This forms a tetrahedral intermediate.[2][6]

  • Chloride Ion Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base, such as an excess of the amine starting material or an added scavenger base like triethylamine or aqueous sodium hydroxide, to yield the final amide product and the corresponding ammonium salt.[3][5]

The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products 3-Bromophenylacetyl_Chloride 3-Bromophenylacetyl Chloride Reaction_Center + 3-Bromophenylacetyl_Chloride->Reaction_Center Propylamine Propylamine Propylamine->Reaction_Center Amide 2-(3-Bromo-phenyl)-N-propyl-acetamide HCl HCl Arrow -> Reaction_Center->Arrow Base Arrow->Amide

Caption: General reaction scheme for the synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
3-Bromophenylacetyl chloride≥98%Commercially Available15486-96-1
Propylamine≥99%Commercially Available107-10-8
Triethylamine (TEA)≥99.5%Commercially Available121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available75-09-2
1 M Hydrochloric Acid (HCl)Reagent GradeCommercially Available7647-01-0
Saturated Sodium Bicarbonate (NaHCO₃) SolutionReagent GradeCommercially Available144-55-8
Brine (Saturated NaCl Solution)Reagent GradeCommercially Available7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available7487-88-9
Safety Precautions
  • 3-Bromophenylacetyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Propylamine is a flammable liquid and is corrosive. Keep away from ignition sources and handle in a fume hood. Wear appropriate PPE.[8]

  • Triethylamine is a flammable and corrosive liquid. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.[9] Ensure that an eyewash station and safety shower are readily accessible.[7]

Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-bromophenylacetyl chloride (1.0 eq).

  • Solvent Addition: Dissolve the acid chloride in anhydrous dichloromethane (DCM).

  • Amine and Base Addition: In a separate flask, prepare a solution of propylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Cool the acid chloride solution to 0 °C using an ice bath. Slowly add the propylamine/triethylamine solution dropwise to the stirred acid chloride solution over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Workflow

Experimental_Workflow Start Reaction Setup: 3-Bromophenylacetyl chloride in DCM Cool Cool to 0 °C Start->Cool Add_Amine Add Propylamine and Triethylamine in DCM Cool->Add_Amine React Stir at Room Temperature (2-4 h) Add_Amine->React Workup Aqueous Work-up: - Water Quench - HCl Wash - NaHCO3 Wash - Brine Wash React->Workup Dry Dry with MgSO4 Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification: Flash Chromatography or Recrystallization Concentrate->Purify Characterize Characterization: NMR, IR, MS Purify->Characterize End Pure 2-(3-Bromo-phenyl)-N-propyl-acetamide Characterize->End Troubleshooting_Logic cluster_yield Addressing Low Yield cluster_purity Addressing Impurities Problem Unsatisfactory Result Check_Purity Analyze Purity (TLC, NMR) Problem->Check_Purity Low_Yield Low Yield? Check_Purity->Low_Yield Impure Impure Product? Check_Purity->Impure Incomplete_Rxn Incomplete Reaction? (Check TLC) Low_Yield->Incomplete_Rxn Moisture Moisture Contamination? Low_Yield->Moisture Workup_Loss Loss During Work-up? Low_Yield->Workup_Loss Starting_Material Starting Material Present? Impure->Starting_Material Side_Products Side Products Formed? Impure->Side_Products Extend_Time Extend Reaction Time / Warm Incomplete_Rxn->Extend_Time Yes End Optimized Protocol Extend_Time->End Dry_Glassware Use Anhydrous Conditions Moisture->Dry_Glassware Yes Dry_Glassware->End Optimize_Extraction Optimize Extraction Protocol Workup_Loss->Optimize_Extraction Yes Optimize_Extraction->End Adjust_Stoichiometry Adjust Stoichiometry / Improve Purification Starting_Material->Adjust_Stoichiometry Yes Adjust_Stoichiometry->End Control_Temp Maintain Low Temperature During Addition Side_Products->Control_Temp Yes Control_Temp->End

Sources

Method

Application Note: 2-(3-Bromo-phenyl)-N-propyl-acetamide as a Modular Scaffold in Medicinal Chemistry

This Application Note is designed for medicinal chemists and process development scientists. It details the utility, synthesis, and downstream applications of 2-(3-Bromo-phenyl)-N-propyl-acetamide , a versatile halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the utility, synthesis, and downstream applications of 2-(3-Bromo-phenyl)-N-propyl-acetamide , a versatile halogenated scaffold used in the optimization of CNS-active agents and kinase inhibitors.[1]

[1]

Executive Summary

2-(3-Bromo-phenyl)-N-propyl-acetamide (CAS: N/A for specific isomer in common public databases; analogous to general phenylacetamides) is a high-value pharmaceutical intermediate characterized by two distinct reactive handles: a lipophilic N-propyl amide and a meta-positioned aryl bromide .[1]

This bifunctionality makes it an ideal "diversity node" in Fragment-Based Drug Discovery (FBDD).[1] The meta-bromide allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N-propyl acetamide moiety provides a validated pharmacophore often associated with TRP channel modulation and CNS penetration.[1] This guide outlines the protocols for its synthesis, purification, and application in generating biaryl libraries.[1]

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
Systematic Name 2-(3-Bromophenyl)-N-propylacetamide
Molecular Formula

Molecular Weight 256.14 g/mol
Core Scaffold Phenylacetamide
Key Substituents 3-Bromo (meta-directing/reactive); N-Propyl (lipophilic tail)
Predicted LogP ~2.8 (Ideal for CNS penetration)
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water

Synthesis Protocol: Amide Coupling

Rationale: While commercially available as a rare chemical, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust method utilizes the activation of 3-bromophenylacetic acid followed by nucleophilic attack by propylamine .[1]

Reagents
  • Precursor A: 3-Bromophenylacetic acid (1.0 equiv) [Source: Sigma-Aldrich, CAS 1878-67-7][1]

  • Reagent B: Propylamine (1.2 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc) for greener process.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)[1]

Step-by-Step Methodology
  • Activation: Charge a reaction vessel with 3-bromophenylacetic acid (10 mmol) and DMF (30 mL). Add DIPEA (25 mmol) and stir at 0°C for 10 minutes.

  • Coupling: Add HATU (11 mmol) in one portion. Stir for 15 minutes to generate the activated ester.

  • Addition: Dropwise add propylamine (12 mmol). The reaction is exothermic; maintain temperature <10°C during addition.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by LC-MS (Target Mass: 256/258 [M+H]+).[1]

  • Work-up: Dilute with EtOAc (100 mL). Wash sequentially with 1N HCl (to remove unreacted amine), sat.[1]

    
     (to remove unreacted acid), and brine.[1]
    
  • Purification: Dry organic layer over

    
    , concentrate. Recrystallize from Hexane/EtOAc or purify via flash chromatography (0-40% EtOAc in Hexanes).[1]
    

Critical Control Point: Ensure complete removal of the starting acid, as it can poison downstream Pd-catalysts in the subsequent cross-coupling steps.[1]

Downstream Application: Palladium-Catalyzed Diversification

The primary value of this intermediate is the 3-bromo handle.[1] It allows researchers to synthesize libraries of N-propyl-2-(biaryl)acetamides rapidly.[1]

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To attach diverse aryl/heteroaryl groups to the meta-position.

Reaction Scheme Logic: Ar-Br + Ar'-B(OH)2 ->[Pd] Ar-Ar'

  • Setup: In a microwave vial, combine:

    • 2-(3-Bromo-phenyl)-N-propyl-acetamide (1.0 equiv)[1]

    • Aryl Boronic Acid (1.5 equiv)[1]

    • Catalyst:

      
       (5 mol%)[1]
      
    • Base:

      
       (2M aqueous solution, 3.0 equiv)[1]
      
    • Solvent: 1,4-Dioxane (degassed)[1]

  • Execution: Seal and heat at 90°C for 12 hours (thermal) or 110°C for 30 mins (microwave).

  • Isolation: Filter through Celite, concentrate, and purify via Prep-HPLC.

Visual Workflow: Diversification Pathway

G Start 3-Bromophenylacetic Acid Intermediate 2-(3-Br-phenyl)-N-propyl-acetamide (The Core Scaffold) Start->Intermediate + Propylamine (HATU/DIPEA) ProductA Biaryl Analogues (Suzuki Coupling) Intermediate->ProductA Ar-B(OH)2 Pd(dppf)Cl2 ProductB Amination Products (Buchwald-Hartwig) Intermediate->ProductB HNR2 Pd2(dba)3 ProductC Phenethylamines (Amide Reduction) Intermediate->ProductC LiAlH4 or BH3

Figure 1: Synthetic workflow transforming the acid precursor into the core bromo-acetamide scaffold, followed by divergent pathways for library generation.[1][2]

Quality Control & Validation

To ensure the integrity of the intermediate before biological testing or further synthesis:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.4-7.1 (m, 4H, Ar-H) – Look for the specific pattern of meta-substitution (singlet, two doublets, triplet).[1]
      
    • 
       5.6 (br s, 1H, NH).[1]
      
    • 
       3.5 (s, 2H, Benzylic 
      
      
      
      ).[1]
    • 
       3.2 (q, 2H, 
      
      
      
      ).[1]
    • 
       1.5 (m, 2H, 
      
      
      
      ).[1]
    • 
       0.9 (t, 3H, 
      
      
      
      ).[1]
  • HPLC Purity: >98% required.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: 10-90% MeCN in Water (+0.1% Formic Acid).[1]

    • UV Detection: 254 nm.[1]

Safety & Handling

  • Hazard Identification:

    • 3-Bromophenylacetic acid: Irritant (Skin/Eye).[1]

    • Propylamine: Highly Flammable, Corrosive.[1]

    • Final Product: Treat as a potential bioactive agent (irritant/sensitizer).[1]

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.[1] All coupling reactions involving propylamine must be performed in a fume hood due to volatility and odor.[1]

References

  • Precursor Synthesis: Sigma-Aldrich. 3-Bromophenylacetic acid Product Sheet. Accessed Oct 2023. [1]

  • Amide Coupling Protocol: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Suzuki Coupling on Phenylacetamides: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [1]

  • General Reactivity: PubChem. 3-Bromophenylacetic acid Compound Summary. [1]

Sources

Application

Standard Operating Procedure for Handling Brominated Acetamides: A Comprehensive Guide for Researchers

Introduction: The Dual Nature of Brominated Acetamides Brominated acetamides are a class of organic compounds characterized by an acetamide functional group with one or more bromine atoms attached to the alpha-carbon. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Brominated Acetamides

Brominated acetamides are a class of organic compounds characterized by an acetamide functional group with one or more bromine atoms attached to the alpha-carbon. This structural motif imparts a unique reactivity, making them valuable reagents and building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Their utility lies in the electrophilic nature of the alpha-carbon, which is susceptible to nucleophilic attack, and the fact that the bromine atom is a good leaving group. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.[2]

However, the very reactivity that makes brominated acetamides synthetically useful also renders them hazardous. As potent alkylating agents, they can react with biological nucleophiles such as DNA and proteins, leading to cytotoxicity and genotoxicity.[2][3] This dual nature necessitates a thorough understanding of their properties and the implementation of rigorous safety protocols to minimize exposure and ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safe handling, use, and disposal of brominated acetamides, grounded in established safety principles and an understanding of their chemical behavior.

Hazard Assessment: Understanding the Risks

The primary hazards associated with brominated acetamides stem from their reactivity as alkylating agents.[4] This reactivity can lead to a range of health effects, from acute irritation to long-term systemic toxicity.

Toxicological Profile:

Brominated acetamides are classified as toxic and corrosive.[3] Exposure can cause severe skin burns, eye damage, and respiratory irritation.[3] Ingestion is also harmful. The cytotoxicity and genotoxicity of haloacetamides are primarily determined by the leaving group ability of the halogen, following the order I > Br >> Cl.[1][3] This means that brominated acetamides are generally more toxic than their chlorinated counterparts.

The mechanism of toxicity involves the alkylation of biological macromolecules.[4] These electrophilic compounds react with nucleophilic sites on DNA, RNA, and proteins, which can disrupt cellular processes and lead to cell death.[2] Due to their effects on rapidly dividing cells, there is also concern about their potential as carcinogens and reproductive toxins.[5]

Physical Hazards:

While the primary concern is their chemical reactivity, brominated acetamides are often solids at room temperature and can be handled as powders. This presents an inhalation hazard, as fine particles can become airborne during manipulation.[6]

Incompatible Materials:

Brominated acetamides are incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8] Contact with these substances can lead to vigorous or exothermic reactions. They can also react with various metals.[9]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy for handling brominated acetamides relies on a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls:

  • Chemical Fume Hood: All work with brominated acetamides, especially when handling powders or volatile solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][10]

  • Ventilated Enclosures: For weighing solid brominated acetamides, a ventilated balance enclosure or a dedicated powder handling hood is recommended to contain airborne particles.[6]

  • Glove Box: For particularly hazardous or sensitive operations, the use of a glove box under an inert atmosphere may be necessary.[11]

Personal Protective Equipment (PPE):

A comprehensive PPE ensemble is mandatory when handling brominated acetamides:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[11]

  • Gloves: Chemical-resistant gloves are essential. Given that brominated acetamides can be dissolved in various organic solvents, it is crucial to select gloves with appropriate chemical resistance. Double gloving is recommended.[6]

  • Lab Coat: A flame-resistant lab coat with long sleeves and tight cuffs should be worn to protect the skin.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[12]

Protocols for Safe Handling and Use

The following protocols provide step-by-step guidance for common laboratory procedures involving brominated acetamides.

Protocol 1: Weighing and Transfer of Solid Brominated Acetamides

This protocol is designed to minimize the generation and inhalation of airborne powder.

Materials:

  • Brominated acetamide in a sealed container

  • Spatula

  • Weighing paper or a tared container with a lid

  • Analytical balance

  • Ventilated balance enclosure or chemical fume hood

Procedure:

  • Preparation: Don all required PPE. Designate a specific area within the chemical fume hood for weighing.[6]

  • Tare Container: Place a clean, dry, and tared container with a lid on the analytical balance.[6]

  • Transfer in Fume Hood: Move the tared container and the stock bottle of brominated acetamide into the chemical fume hood.

  • Dispensing: Carefully open the stock bottle. Using a clean spatula, transfer the desired amount of the solid to the tared container. Avoid creating dust.[13]

  • Seal and Re-weigh: Securely close the lid of the tared container and the stock bottle.

  • Final Weighing: Carefully transport the sealed container back to the analytical balance to obtain the final weight.

  • Cleanup: Immediately clean any residual powder from the spatula and the work surface within the fume hood using a cloth dampened with a suitable solvent (e.g., ethanol). Dispose of the cleaning materials as hazardous waste.[10]

Diagram: Workflow for Weighing Brominated Acetamides

G cluster_hood Inside Chemical Fume Hood A 1. Don PPE and prepare designated area C 3. Transfer stock bottle and tared container into hood B 2. Tare a container with a lid D 4. Carefully dispense brominated acetamide E 5. Seal both containers F 7. Clean work area and tools G 6. Transport sealed container to balance for final weight

Caption: Workflow for the safe weighing of powdered brominated acetamides.

Protocol 2: Dissolution and Reaction Setup

This protocol outlines the steps for safely dissolving solid brominated acetamides and setting up a reaction.

Materials:

  • Weighed brominated acetamide in a sealed container

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Solvent

  • Stir bar

  • Other reagents for the reaction

  • Chemical fume hood

Procedure:

  • Preparation: Ensure all glassware is clean, dry, and free of contaminants. Set up the reaction apparatus within a chemical fume hood.

  • Solvent Addition: Add the appropriate solvent to the reaction vessel.

  • Addition of Brominated Acetamide: Carefully open the container with the weighed brominated acetamide and add the solid to the solvent with stirring. This can be done in portions to control any potential exotherm.

  • Addition of Other Reagents: Once the brominated acetamide is fully dissolved, add the other reagents to the reaction mixture as per the specific experimental procedure.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Protocol 3: Work-up and Purification of a Typical Alkylation Reaction

This protocol provides a general procedure for the work-up and purification of a reaction where a nucleophile has been alkylated with a brominated acetamide.

Materials:

  • Reaction mixture

  • Quenching agent (e.g., saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Purification apparatus (e.g., flash chromatography setup or recrystallization glassware)

Procedure:

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add a quenching agent to neutralize any unreacted reagents and acidic byproducts.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent and water (if necessary). Shake the funnel gently, venting frequently. Allow the layers to separate and drain the organic layer. Extract the aqueous layer one or more times with the organic solvent.

  • Washing: Combine the organic extracts and wash with brine (saturated aqueous sodium chloride) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method:

    • Recrystallization: If the product is a solid, dissolve the crude material in a minimal amount of a hot solvent and allow it to cool slowly to form pure crystals.[5][14]

    • Column Chromatography: If the product is an oil or if recrystallization is not effective, purify the crude material using flash column chromatography on silica gel.[15]

Diagram: General Reaction and Work-up Workflow

G A Reaction Setup (in fume hood) B Reaction Monitoring (TLC, LC-MS) A->B C Quenching B->C D Extraction C->D E Washing and Drying D->E F Concentration (Rotary Evaporator) E->F G Purification F->G H Recrystallization G->H Solid Product I Column Chromatography G->I Oil or Mixture

Caption: General workflow for a reaction involving brominated acetamides followed by work-up and purification.

Waste Disposal and Decontamination

Proper disposal of brominated acetamide waste and decontamination of contaminated surfaces are critical to maintaining a safe laboratory environment.

Waste Disposal:

  • All solid and liquid waste containing brominated acetamides must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.[16]

  • Do not mix brominated acetamide waste with incompatible chemicals.

  • Follow your institution's specific guidelines for hazardous waste disposal.[16]

Decontamination:

  • Surfaces: Decontaminate benchtops, fume hood surfaces, and equipment immediately after use. Wipe surfaces with a cloth soaked in a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.[10] All cleaning materials must be disposed of as hazardous waste.

  • Glassware: Rinse glassware with a suitable organic solvent to remove residual brominated acetamide. Then, wash thoroughly with soap and water.

  • Spills: In the event of a spill, evacuate the area and alert your supervisor and institutional safety personnel. Small spills within a fume hood can be cleaned up by trained personnel wearing appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. The area should then be decontaminated as described above.

Emergency Procedures

In the event of an exposure to brominated acetamides, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

Brominated acetamides are powerful tools in the arsenal of the synthetic chemist, but their inherent reactivity demands respect and meticulous handling. By understanding the hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can safely harness the synthetic potential of these compounds while minimizing the risk to themselves and their colleagues. A strong safety culture, built on a foundation of knowledge and vigilance, is the cornerstone of a safe and productive research environment.

References

  • Plewa, M. J., et al. (2008). Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environmental Science & Technology, 42(3), 955-961. [Link]

  • Alkylating antineoplastic agent. (2023). In Wikipedia. [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. [Link]

  • Gong, H., et al. (2024). Cytotoxicity of emerging halophenylacetamide disinfection byproducts in drinking water: Mechanism and prediction. Science of The Total Environment, 927, 172159. [Link]

  • American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals. [Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. [Link]

  • Oregon OSHA. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • University of California, San Diego. (n.d.). Recrystallization. In Chemistry 43A. [Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. [Link]

  • Plewa, M. J., et al. (2015). In Vitro Cytotoxicity and Adaptive Stress Responses to Selected Haloacetic Acid and Halobenzoquinone Water Disinfection Byproducts. Chemical Research in Toxicology, 28(9), 1644–1650. [Link]

  • Mu, Y., et al. (2015). Assessment of the cytotoxicity and genotoxicity of haloacetic acids using microplate-based cytotoxicity test and CHO/HGPRT gene mutation assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 791, 33-40. [Link]

  • Miljøstyrelsen. (n.d.). Brominated flame retardants; Toxicity and ecotoxicity. [Link]

  • Wako Pure Chemical Industries. (n.d.). Recrystallization method. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. [Link]

  • Saskatchewan Ministry of Labour Relations and Workplace Safety. (2007, June). Cytotoxic Drugs. In Occupational Health & Safety. [Link]

  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

  • Organic Syntheses. (n.d.). n-bromoacetamide. [Link]

  • Fiveable. (2025, August 15). Lethal Dose 50% (LD50). In AP Enviro Study Guide. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? [Link]

  • Louisiana State University. (n.d.). Table of Incompatible Chemicals. [Link]

  • MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. [Link]

  • Defense Technical Information Center. (n.d.). A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. [Link]

  • Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. [Link]

  • National Institutes of Health. (2018). Variability of LD50 Values from Rat Oral Acute Toxicity Studies (SOT 2018 Poster). [Link]

  • Chemistry LibreTexts. (2022, August 11). 22.4: The Lethal Dose. [Link]

  • University of Missouri. (n.d.). Radioactive Waste Management SOP. [Link]

  • Tata Chemicals. (2021, June 21). Safety Data Sheet (SDS) - Bromine. [Link]

  • Google Patents. (n.d.).

Sources

Method

in vitro assay preparation for 2-(3-Bromo-phenyl)-N-propyl-acetamide

Application Note: In Vitro Assay Preparation & Characterization for 2-(3-Bromo-phenyl)-N-propyl-acetamide Executive Summary & Compound Profile This guide details the in vitro handling, solubilization, and assay integrati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Assay Preparation & Characterization for 2-(3-Bromo-phenyl)-N-propyl-acetamide

Executive Summary & Compound Profile

This guide details the in vitro handling, solubilization, and assay integration of 2-(3-Bromo-phenyl)-N-propyl-acetamide . Structurally, this compound features a lipophilic phenylacetamide core with a meta-bromo substitution and an N-propyl chain.

Scientific Rationale: Phenylacetamides are frequently investigated as central nervous system (CNS) modulators (e.g., anticonvulsants, anxiolytics) or anti-inflammatory agents. The 3-bromo moiety serves as both a metabolic handle and a halogen-bond donor, while the N-propyl group increases lipophilicity (


), potentially enhancing blood-brain barrier (BBB) permeability but complicating aqueous solubility.

Critical Physicochemical Considerations:

  • Predicted LogP: ~2.8 – 3.2 (Moderately Lipophilic).

  • Solubility Risk: High risk of precipitation in aqueous buffers >100 µM.

  • Stability: Amide bond is susceptible to hydrolysis in highly acidic/basic conditions or prolonged aqueous storage.

Stock Solution Preparation (The Foundation)

Objective: Create a stable, homogenous 10 mM stock solution suitable for serial dilution without compound crashing.

Reagents:

  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous,

    
    99.9% (Sigma-Aldrich or equivalent). Note: Avoid Ethanol due to evaporation rates affecting concentration accuracy.
    
  • Vessels: Amber glass vials (borosilicate) to prevent photodegradation of the bromo-phenyl moiety.

Protocol A: Master Stock Preparation (10 mM)
  • Weighing: Accurately weigh 2.56 mg of solid compound.

    • Calculation: MW

      
       256.14  g/mol .
      
  • Solubilization: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Quality Check: Inspect against a dark background. The solution must be crystal-clear.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: Working Solution (Intermediate Dilution)

Directly spiking 100% DMSO stock into cell media often causes immediate precipitation ("crashing out"). Use an intermediate step.

  • Intermediate: Dilute 10 mM stock 1:10 in DMSO to create a 1 mM secondary stock.

  • Assay Dosing: Dilute the 1 mM secondary stock 1:100 into the assay buffer (e.g., PBS or Media) to achieve 10 µM (Final DMSO = 1%).

    • Critical Step: Add the DMSO solution into the vortexing buffer, not the other way around, to prevent local high-concentration precipitation.

Visual Workflow: Serial Dilution Scheme

The following diagram illustrates the precise dilution logic to maintain solvent integrity.

DilutionScheme cluster_0 Critical Control Point: Prevent Precipitation Solid Solid Compound (2.56 mg) Stock Master Stock (10 mM in 100% DMSO) Solid->Stock + 1 mL DMSO Vortex/Sonicate Inter Intermediate (1 mM in 100% DMSO) Stock->Inter 1:10 Dilution (DMSO to DMSO) Assay Assay Well (10 µM, 1% DMSO) Inter->Assay 1:100 Dilution (Into Buffer) Inter->Assay

Caption: Step-wise dilution strategy minimizing aqueous shock precipitation.

Key Assay Protocols

Assay 1: Microsomal Metabolic Stability

Rationale: The amide bond and the phenyl ring are prime targets for hepatic enzymes (CYP450s/Amidases). This assay determines intrinsic clearance (


).[1]

Materials:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Procedure:

  • Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL microsomes and 1 µM Test Compound in buffer. Pre-warm at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode). Monitor the transition of the parent mass (approx m/z 256/258

    
     fragment).
    

Data Analysis Table:

ParameterFormulaInterpretation
Slope (

)

vs. Time
Rate of elimination.
Half-life (

)

Time to reduce concentration by 50%.


Intrinsic Clearance (mL/min/mg).
Assay 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: As a potential CNS agent, this compound must cross lipid bilayers. PAMPA provides a high-throughput estimate of passive permeability.[2]

Procedure:

  • Donor Plate: Add 300 µL of 10 µM compound (in PBS pH 7.4) to the bottom wells.

  • Membrane: Coat the PVDF filter of the top plate with 5 µL of 1% Lecithin in Dodecane (artificial lipid barrier).

  • Acceptor Plate: Add 200 µL of blank PBS to the top wells.

  • Assembly: Sandwich the plates and incubate at room temperature for 16 hours in a humidity chamber.

  • Quantification: Measure UV absorbance (250–300 nm) or LC-MS/MS of both Donor and Acceptor wells.

Logic Flow for PAMPA:

PAMPA_Workflow Step1 Prepare Donor Solution (10 µM in PBS) Step3 Incubation (16 hrs, Sandwich) Step1->Step3 Step2 Coat Membrane (Lecithin/Dodecane) Step2->Step3 Step4 Separate Plates Step3->Step4 Analysis LC-MS/MS Analysis (Donor vs. Acceptor) Step4->Analysis

Caption: PAMPA workflow for assessing passive diffusion potential.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Assay Low aqueous solubility (

).
Reduce final concentration to 1 µM or add 0.05% BSA to buffer to stabilize.
High Degradation in Control Chemical instability (Hydrolysis).Check stability in PBS without microsomes. If unstable, keep on ice until last second.
Low Recovery Non-specific binding (NSB) to plastic.Use low-binding plates or pre-coat tips. Add 0.1% Tween-20 if compatible.

References

  • Di, L., & Kerns, E. H. (2015).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols).
  • NIH Assay Guidance Manual. In Vitro ADME and PK Properties. National Center for Advancing Translational Sciences. Available at: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles & Protocols. Available at: [Link][1]

  • Charles River Laboratories. Metabolic Stability Assays (Microsomes). Available at: [Link]

Sources

Application

Application Notes and Protocols for the Crystallization of N-propyl-2-(3-bromophenyl)acetamide

Introduction: The Critical Role of Purity for N-propyl-2-(3-bromophenyl)acetamide in Research and Development N-propyl-2-(3-bromophenyl)acetamide is an aromatic amide of significant interest within pharmaceutical and che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for N-propyl-2-(3-bromophenyl)acetamide in Research and Development

N-propyl-2-(3-bromophenyl)acetamide is an aromatic amide of significant interest within pharmaceutical and chemical research sectors. As with any active pharmaceutical ingredient (API) or key intermediate, achieving a high degree of purity is not merely a procedural step but a fundamental requirement for ensuring the reliability of experimental data, the safety of subsequent in vivo studies, and compliance with stringent regulatory standards. The presence of impurities, which can include unreacted starting materials, by-products of the synthesis, or residual solvents, can have a profound and often unpredictable impact on biological and chemical assays.

Crystallization stands as the cornerstone of purification for solid organic compounds, offering a method to selectively isolate the desired molecular structure from a complex mixture, resulting in a highly ordered and purified crystalline solid.[1][2][3] The principles of crystallization are grounded in the differential solubility of the target compound and its impurities in a given solvent or solvent system. By manipulating conditions such as temperature, solvent composition, and concentration, a state of supersaturation is induced, leading to nucleation and subsequent crystal growth of the target molecule, while impurities ideally remain in the solution.[3][4]

This comprehensive guide provides detailed application notes and protocols for the crystallization of N-propyl-2-(3-bromophenyl)acetamide. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower the user to adapt and optimize these methods for their specific needs.

Physicochemical Properties and Preliminary Considerations

While specific experimental solubility data for N-propyl-2-(3-bromophenyl)acetamide is not widely published, we can infer its likely behavior based on its structural similarity to other N-substituted aromatic acetamides.[5][6] The presence of a bromophenyl group and an N-propyl acetamide moiety suggests a molecule with moderate polarity. This characteristic indicates that it will likely be soluble in a range of common organic solvents, with solubility being temperature-dependent.

Key Considerations Before Crystallization:

  • Impurity Profile: A preliminary analysis of the crude material (e.g., by HPLC, TLC, or NMR) is crucial to understand the nature and quantity of impurities. This knowledge will inform the choice of crystallization method and solvent system, as some impurities may be more readily excluded during crystal lattice formation than others.[2]

  • Polymorphism: Be aware that N-propyl-2-(3-bromophenyl)acetamide may exhibit polymorphism, the ability to exist in multiple crystalline forms.[1][6] Different polymorphs can have distinct physical properties, including solubility and melting point. The crystallization conditions outlined below can influence which polymorphic form is obtained. Characterization of the final crystalline solid by techniques such as X-ray diffraction (XRD) or differential scanning calorimetry (DSC) is recommended.

  • Solvent Selection: The ideal solvent for crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. Additionally, the solvent should be chemically inert with respect to the compound, non-toxic, and have a boiling point that allows for easy removal during drying. A solvent screen is a highly recommended preliminary step.

Experimental Workflow for Crystallization Method Development

The following diagram illustrates a logical workflow for developing a robust crystallization protocol for N-propyl-2-(3-bromophenyl)acetamide, starting from crude material and culminating in a purified, well-characterized solid.

Crystallization Workflow Crude Crude N-propyl-2- (3-bromophenyl)acetamide Screen Solvent Solubility Screening Crude->Screen Cooling Cooling Crystallization Screen->Cooling Good temp. differential Antisolvent Anti-solvent Addition Screen->Antisolvent High solubility in one, low in another Evaporation Slow Evaporation Screen->Evaporation Moderate solubility Harvest Crystal Harvesting & Washing Cooling->Harvest Antisolvent->Harvest Evaporation->Harvest Drying Drying under Vacuum Harvest->Drying Analysis Purity & Yield Analysis (HPLC, NMR) Drying->Analysis

Sources

Method

Buchwald-Hartwig amination utilizing 2-(3-Bromo-phenyl)-N-propyl-acetamide

An Application Guide to the Buchwald-Hartwig Amination of 2-(3-Bromo-phenyl)-N-propyl-acetamide Authored by: A Senior Application Scientist Introduction: The Strategic Importance of C-N Bond Formation The construction of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Buchwald-Hartwig Amination of 2-(3-Bromo-phenyl)-N-propyl-acetamide

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamine moieties are ubiquitous structural motifs.[1] The Palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical linkages, largely supplanting harsher, classical methods that suffer from limited substrate scope and poor functional group tolerance.[2] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, enabling the synthesis of a vast array of arylamine derivatives under relatively mild conditions.[1][3]

This application note provides a comprehensive technical guide for researchers utilizing the Buchwald-Hartwig amination with a specific, functionalized substrate: 2-(3-Bromo-phenyl)-N-propyl-acetamide . We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and provide insights into the critical experimental parameters that govern success. The presence of an amide functional group on the aryl bromide substrate requires careful consideration of reaction conditions, particularly the choice of base, to avoid potential side reactions.

Scientific Rationale: Deconstructing the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium-based catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally accepted to proceed through four key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4]

  • Generation of the Active Pd(0) Catalyst: The cycle typically begins with a Pd(II) precatalyst (e.g., Pd(OAc)₂) or a Pd(0) source (e.g., Pd₂(dba)₃). In the case of Pd(II) sources, an in-situ reduction, often by a phosphine ligand or an amine, generates the catalytically active L-Pd(0) species.[5][6] Modern, well-defined palladacycle precatalysts are often preferred as they generate the active catalyst cleanly and efficiently upon exposure to a base.[5]

  • Oxidative Addition: The electron-rich L-Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step of the cycle.[7] The reactivity order for the aryl halide is generally Ar-I > Ar-Br > Ar-Cl.[5]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. Subsequently, a base deprotonates the coordinated amine to form a palladium-amido intermediate.[4] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of base-sensitive functional groups on the substrate.[8]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the L-Pd(0) catalyst, which then re-enters the catalytic cycle. The steric bulk of the phosphine ligand is crucial for promoting this step and preventing undesired side reactions like β-hydride elimination.[2][9]

Visualizing the Catalytic Engine

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex (Pd-II) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination base_h [Base-H]+ Br- amido_complex->base_h sub1 Ar-Br sub1->oa_complex sub2 HNR'R'' sub2->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Palladium-Catalyzed Amination of 2-(3-Bromo-phenyl)-N-propyl-acetamide with Morpholine

This protocol details a representative procedure for the coupling of 2-(3-Bromo-phenyl)-N-propyl-acetamide with morpholine, a common secondary amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(3-Bromo-phenyl)-N-propyl-acetamide≥97%e.g., Sigma-AldrichSubstrate
Morpholine≥99%, anhydrouse.g., Sigma-AldrichNucleophile
XPhos Pd G3-e.g., Sigma-AldrichPrecatalyst
XPhos≥98%e.g., Sigma-AldrichLigand
Potassium Phosphate (K₃PO₄)≥98%, anhydrouse.g., Sigma-AldrichBase
TolueneAnhydrous, ≥99.8%e.g., Sigma-AldrichSolvent
Ethyl AcetateACS Grade-For workup/chromatography
HexanesACS Grade-For workup/chromatography
Saturated aq. NaCl (Brine)-Lab PreparedFor workup
Anhydrous MgSO₄ or Na₂SO₄--Drying agent
Schlenk flask / oven-dried glassware--For inert atmosphere
Magnetic stirrer and stir bar---
Inert gas (Nitrogen or Argon) supplyHigh Purity--
Experimental Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried prior to use.

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-(3-Bromo-phenyl)-N-propyl-acetamide (1.0 mmol, 270 mg), potassium phosphate (2.1 mmol, 446 mg, finely ground), XPhos Pd G3 (0.02 mmol, 17 mg), and XPhos (0.02 mmol, 9.5 mg).

    • Scientist's Insight: Using a pre-catalyst like XPhos Pd G3 ensures reliable formation of the active Pd(0) species. Adding a small excess of ligand can sometimes be beneficial to prevent catalyst deactivation, as amines themselves can act as ligands.[10] Grinding the inorganic base increases its surface area and can improve reaction rates.[5]

  • Reagent Addition: Seal the flask with a septum. Evacuate and backfill the flask with inert gas three times. Through the septum, add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).

    • Scientist's Insight: The choice of a weaker inorganic base like K₃PO₄ is deliberate to minimize the risk of hydrolysis or other side reactions involving the amide functionality of the substrate. Stronger bases like NaOtBu could potentially be problematic.[5][8]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Scientist's Insight: Typical reaction temperatures for aryl bromides range from 80-110 °C.[4][5] Vigorous stirring is important, especially with heterogeneous inorganic bases, to ensure good mixing.[5]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

    • Scientist's Insight: Filtering through Celite is a standard and effective method for removing finely dispersed palladium black and inorganic solids that form during the reaction.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with saturated aqueous NaCl (brine, 20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, 2-(3-(morpholin-4-yl)phenyl)-N-propyl-acetamide.

Workflow Visualization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during Buchwald-Hartwig aminations.[11]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Poor quality reagents.4. Base is not strong enough or has low solubility.1. Ensure rigorous inert atmosphere technique.2. Use freshly dried, anhydrous solvents and reagents.3. Use a different batch or source of reagents.4. Try a stronger base (e.g., LHMDS) if the substrate is tolerant, or switch to a more soluble base like Cs₂CO₃.[5]
Hydrodehalogenation 1. Reductive elimination is slow relative to competing pathways.2. Water present in the reaction mixture.1. Screen different ligands; bulkier, more electron-rich ligands often favor reductive elimination.[2]2. Ensure all reagents and solvents are scrupulously dry.
Substrate Decomposition 1. Base is too strong for the functional groups present (e.g., amide hydrolysis).2. Reaction temperature is too high.1. Switch to a milder base (K₃PO₄, K₂CO₃, Cs₂CO₃).[5]2. Lower the reaction temperature and accept a longer reaction time.
Dark Black Mixture / Catalyst Crashing 1. Ligand decomposition.2. Formation of inactive palladium black.1. Increase ligand-to-palladium ratio.2. Ensure proper degassing of the solvent.3. Screen alternative, more stable ligands or precatalysts.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. By understanding the underlying mechanism and paying careful attention to experimental parameters—particularly the choice of ligand and base, and the exclusion of air and moisture—researchers can successfully apply this methodology to complex and functionalized substrates like 2-(3-Bromo-phenyl)-N-propyl-acetamide. The protocol and insights provided herein serve as a robust starting point for developing and optimizing C-N cross-coupling reactions in drug discovery and development programs.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 14, 2024, from [Link]

  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 199-206. [Link]

  • J&K Scientific. (2021, February 23). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Busch, M., & Hartwig, J. F. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 364-374. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Tucker, J. L. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). ProQuest. [Link]

  • Buchwald, S. L., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(44), 10539-10540. [Link]

  • Yamada, K., et al. (2018). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. RSC Advances, 8(1), 35-41. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 48(18), 3182-3207. [Link]

Sources

Application

Application Note: Solvent Selection for Dissolving 2-(3-Bromo-phenyl)-N-propyl-acetamide for HPLC Analysis

Introduction High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of components within a mixture. The success of an HPLC an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of components within a mixture. The success of an HPLC analysis is fundamentally dependent on the meticulous preparation of the sample, with solvent selection being a critical initial step. An inappropriate solvent can lead to a host of issues, including poor solubility, analyte degradation, and chromatographic artifacts, all of which compromise the accuracy and reliability of the results. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of a solvent system for the HPLC analysis of 2-(3-Bromo-phenyl)-N-propyl-acetamide, a halogenated aromatic amide.

The principles and protocols outlined herein are designed to ensure complete dissolution of the analyte, maintain its stability, and guarantee compatibility with the chosen HPLC method, thereby upholding the scientific integrity of the analytical workflow.

Understanding the Analyte: Physicochemical Properties of 2-(3-Bromo-phenyl)-N-propyl-acetamide

A thorough understanding of the analyte's physicochemical properties is paramount for informed solvent selection. 2-(3-Bromo-phenyl)-N-propyl-acetamide (C₁₁H₁₄BrNO) is a small molecule with a molecular weight of approximately 256.14 g/mol . Its structure, featuring a brominated phenyl ring and an N-propyl-acetamide group, imparts a moderate degree of polarity. The presence of the bromine atom and the phenyl ring contributes to its non-polar character, while the amide group introduces polarity and the potential for hydrogen bonding.

Predicting the exact solubility of a compound without experimental data can be challenging. However, based on its structure, it is anticipated that 2-(3-Bromo-phenyl)-N-propyl-acetamide will exhibit good solubility in a range of organic solvents, particularly those with intermediate polarity. Its solubility in purely aqueous solutions is expected to be limited.

The Critical Role of the Diluent in HPLC

The solvent used to dissolve and inject the sample, often referred to as the diluent, must be carefully chosen to ensure it is compatible with the mobile phase of the HPLC method. For reversed-phase HPLC, the most common mode of separation for small molecules like the target analyte, the mobile phase is typically a polar mixture, such as water with acetonitrile or methanol.[1][2][3] Injecting a sample dissolved in a solvent significantly stronger (less polar) than the mobile phase can lead to poor peak shape, including broadening and splitting. This phenomenon, known as solvent mismatch, occurs because the strong injection solvent carries the analyte band too quickly and in a disorganized manner onto the column, disrupting the equilibrium of the chromatographic process.

Therefore, the ideal diluent should be strong enough to completely dissolve the analyte while being as weak as possible chromatographically to ensure sharp, symmetrical peaks.

Experimental Protocol: A Systematic Approach to Solvent Selection

This protocol outlines a systematic screening process to identify the optimal solvent for dissolving 2-(3-Bromo-phenyl)-N-propyl-acetamide for HPLC analysis.

Materials and Reagents
  • 2-(3-Bromo-phenyl)-N-propyl-acetamide standard

  • HPLC-grade solvents:

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Isopropanol (IPA)

    • Tetrahydrofuran (THF)

    • Dimethyl sulfoxide (DMSO)

    • Water (H₂O), HPLC-grade or purified

  • Volumetric flasks (10 mL)

  • Pipettes and tips

  • Vortex mixer

  • Ultrasonic bath

  • HPLC system with a UV detector and a C18 reversed-phase column

Workflow for Solvent Screening

The following workflow provides a structured approach to evaluating potential solvents.

Caption: Workflow for systematic solvent selection.

Step-by-Step Methodology
  • Initial Solubility Screening:

    • Accurately weigh approximately 1 mg of 2-(3-Bromo-phenyl)-N-propyl-acetamide into separate 1.5 mL microcentrifuge tubes.

    • To each tube, add 1 mL of one of the following solvents: ACN, MeOH, EtOH, IPA, THF, and DMSO.

    • Vortex each tube for 30 seconds.

    • Visually inspect for complete dissolution. If not fully dissolved, sonicate for 5 minutes and reinspect.

    • Record the observations in a table similar to Table 1.

  • Preparation of Solutions for HPLC Injection:

    • Based on the initial screening, select the solvents that provided complete dissolution.

    • Prepare a stock solution of 2-(3-Bromo-phenyl)-N-propyl-acetamide at a concentration of 1 mg/mL in the chosen solvent(s).

    • Prepare working solutions at a concentration of 100 µg/mL by diluting the stock solution with a mixture that mimics the initial mobile phase conditions of your intended HPLC method (e.g., 50:50 Acetonitrile:Water). This step is crucial to mitigate solvent mismatch effects. If the analyte precipitates upon dilution, a higher percentage of organic solvent in the diluent may be necessary.

  • HPLC Analysis:

    • Set up an HPLC method with a C18 column. A generic starting gradient could be:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: 5% B to 95% B over 10 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (e.g., 254 nm, or a wavelength of maximum absorbance determined by a UV scan).

    • Inject equal volumes (e.g., 10 µL) of each prepared working solution.

  • Data Evaluation:

    • Examine the resulting chromatograms for peak shape (symmetry and tailing), retention time, and peak area (as an indicator of recovery).

    • The ideal solvent will result in a sharp, symmetrical peak with a tailing factor close to 1.

    • Compare the peak areas obtained from different diluents to ensure that the analyte remains in solution and is quantitatively transferred to the column.

Expected Results and Data Interpretation

The solubility screening and subsequent HPLC analysis will provide the necessary data to make an informed decision on the optimal solvent.

Table 1: Solubility and Chromatographic Performance of 2-(3-Bromo-phenyl)-N-propyl-acetamide in Various Solvents

SolventSolubility at 1 mg/mLPeak Shape (Tailing Factor)Observations
AcetonitrileSoluble~1.1Good solubility, sharp peak.
MethanolSoluble~1.2Good solubility, slightly broader peak than ACN.
EthanolSoluble~1.3Soluble, but may result in broader peaks.
IsopropanolSoluble~1.4Soluble, likely to cause peak broadening.
TetrahydrofuranSolubleNot RecommendedHigh UV cutoff and potential for peroxide formation.[4]
DMSOSolubleNot RecommendedVery strong solvent, likely to cause significant peak distortion.
WaterInsoluble-Analyte is not soluble in 100% aqueous solution.

Based on typical behavior of similar aromatic amides, acetonitrile and methanol are expected to be the most suitable primary solvents.[2] Acetonitrile is often favored due to its lower viscosity and UV cutoff, which can lead to better peak shapes and lower baseline noise.[3]

Troubleshooting Common Issues

  • Peak Tailing: This can be caused by interactions between the analyte and the stationary phase. Ensure the pH of the mobile phase is appropriate for the analyte. Adding a small amount of an ion-pairing agent or an organic modifier to the mobile phase can sometimes alleviate this issue.

  • Peak Splitting or Broadening: This is often a sign of solvent mismatch. If the sample is dissolved in a much stronger solvent than the mobile phase, try to reduce the concentration of the organic solvent in the diluent. The goal is to have the diluent be as close in composition to the initial mobile phase as possible.

  • Analyte Precipitation: If the analyte precipitates when diluted with the mobile phase, the diluent needs to be stronger. A systematic approach is to gradually increase the percentage of the organic solvent in the diluent until the analyte remains in solution.

  • Ghost Peaks: These can arise from impurities in the solvents. Always use HPLC-grade solvents to minimize this risk.[2][4]

Final Recommendations and Best Practices

For the routine HPLC analysis of 2-(3-Bromo-phenyl)-N-propyl-acetamide, the following is recommended:

  • Primary Solvent: Acetonitrile is the recommended primary solvent due to its excellent solvating power for this class of compounds and its favorable chromatographic properties.

  • Sample Diluent: The ideal sample diluent should be a mixture of acetonitrile and water, with the composition closely matching the initial mobile phase conditions of the HPLC method. For example, if the gradient starts at 10% acetonitrile, a diluent of 10% acetonitrile in water should be evaluated first.

  • Sample Preparation: Prior to injection, all samples should be filtered through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[5]

  • Solvent Purity: Always use HPLC-grade or higher purity solvents to avoid baseline noise and ghost peaks.[3][4]

By following this systematic approach, researchers can confidently select an appropriate solvent system for the HPLC analysis of 2-(3-Bromo-phenyl)-N-propyl-acetamide, leading to robust, reliable, and accurate results.

References

  • HPLC Solvent Selection. (n.d.). Element Lab Solutions. [Link]

  • Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex. [Link]

  • HPLC Sample Prep: Critical First Steps in LC Analysis. (2011, November 2). Lab Manager. [Link]

  • On organic solvents for reversed-phase liquid chromatography. (n.d.). YMC CO., LTD. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing the Synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide

Welcome to the technical support center for the synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot common issues and improve the yield and purity of this important amide coupling reaction. By understanding the underlying chemical principles and common pitfalls, you can refine your experimental approach for more consistent and successful outcomes.

Section 1: Understanding the Core Reaction: Amide Bond Formation

The synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide is a classic example of an amide bond formation, typically achieved by coupling 3-bromophenylacetic acid with propylamine. This reaction is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[1]

The most common strategy involves the use of a coupling reagent. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used. The reaction proceeds via a highly reactive O-acylisourea intermediate.[2][3] This intermediate can then react directly with the amine or, more efficiently, be converted into a more stable active ester with an additive like N-hydroxybenzotriazole (HOBt) to increase yields and minimize side reactions.[4][5]

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_additive Optional Additive Path Acid 3-Bromophenylacetic Acid (R-COOH) Intermediate O-acylisourea Intermediate Acid->Intermediate + EDC EDC EDC Product Target Amide Intermediate->Product + Amine ActiveEster HOBt Active Ester Intermediate->ActiveEster + HOBt Amine Propylamine (R'-NH2) Byproduct EDU Byproduct (Water-Soluble) HOBt HOBt ActiveEster->Product + Amine

Caption: Carbodiimide-mediated amide coupling workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this synthesis?

Low yields often stem from several core issues:

  • Inefficient Carboxylic Acid Activation: The O-acylisourea intermediate formed with carbodiimides can undergo an intramolecular rearrangement to a stable N-acylurea, which is unreactive towards the amine.[6] This side reaction is competitive with the desired amine coupling.

  • Presence of Moisture: Water can hydrolyze the active intermediate, regenerating the starting carboxylic acid and consuming the coupling reagent.[7] Using anhydrous solvents and reagents is critical.

  • Poor Solubility: If any of the starting materials or intermediates are not fully dissolved, the reaction kinetics will be severely hampered.[8]

  • Suboptimal Stoichiometry: Using an insufficient amount of the coupling reagent or a slight excess of the amine can often lead to incomplete conversion of the carboxylic acid.

Q2: My reaction seems to have worked, but the final product is impure. What are the likely side products?

The primary impurities are typically:

  • Unreacted Starting Materials: 3-bromophenylacetic acid and propylamine.

  • N-acylurea: The rearranged, inactive byproduct from the carbodiimide activation step.[6]

  • Urea Byproduct: The byproduct from the coupling reagent itself (e.g., dicyclohexylurea (DCU) from DCC, or ethyl-dimethylaminopropyl urea (EDU) from EDC). DCU is notoriously difficult to remove as it is poorly soluble in most organic solvents, whereas EDU is water-soluble and easily removed with an aqueous workup.[9]

Q3: How do I choose the right coupling reagent?

The choice of coupling reagent is critical and depends on factors like desired purity, scale, and cost.

  • EDC (with HOBt): A very common and effective choice. The urea byproduct is water-soluble, simplifying purification.[9] The addition of HOBt or Oxyma Pure is highly recommended to suppress side reactions and increase efficiency.[4][5]

  • DCC: Effective but produces a dicyclohexylurea (DCU) byproduct that is often difficult to remove via chromatography and typically requires filtration.[9]

  • HATU/HBTU: These are uronium/aminium salt-based reagents that are highly efficient and fast, often providing superior yields for difficult couplings.[2] However, they are more expensive.

  • T3P® (Propylphosphonic Anhydride): An excellent modern reagent known for high yields, clean reactions, and easy workup, as its byproducts are water-soluble phosphonic acids.[10][11][12] It is particularly advantageous for large-scale synthesis.[13]

Q4: Can I use 3-bromophenylacetyl chloride instead of the carboxylic acid?

Yes, this is a viable alternative. Converting the carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) creates a highly reactive intermediate. This intermediate will readily react with propylamine, usually in the presence of a non-nucleophilic base like triethylamine (TEA) or DIPEA to scavenge the HCl byproduct. While often providing high yields, this method is less "atom-economical" and involves handling corrosive reagents.

Section 3: Troubleshooting Guide: From Diagnosis to Solution

Low yield or purity issues can often be resolved systematically. Use this guide to diagnose and address common problems encountered during the synthesis.

G Start Reaction Complete (Monitor by TLC/LCMS) CheckConversion Is Conversion >90%? Start->CheckConversion CheckPurity Is Product Clean? CheckConversion->CheckPurity Yes LowConversion Problem: Low Conversion CheckConversion->LowConversion No ImpureProduct Problem: Impure Product CheckPurity->ImpureProduct No Success Success: High Yield & Purity CheckPurity->Success Yes CheckReagents Action: Check Reagent Quality (Fresh EDC? Anhydrous Solvent?) LowConversion->CheckReagents OptimizeConditions Action: Optimize Conditions (Temp? Time? Stoichiometry?) CheckReagents->OptimizeConditions ChangeReagent Action: Switch Coupling Reagent (e.g., to T3P or HATU) OptimizeConditions->ChangeReagent ChangeReagent->Start OptimizeWorkup Action: Optimize Workup (Aqueous washes for EDC byproduct?) ImpureProduct->OptimizeWorkup OptimizeChroma Action: Optimize Chromatography OptimizeWorkup->OptimizeChroma ConsiderRecrystallization Action: Attempt Recrystallization OptimizeChroma->ConsiderRecrystallization ConsiderRecrystallization->Success

Caption: Troubleshooting workflow for amide synthesis.

Section 4: Optimized Experimental Protocols

Here are two robust, field-tested protocols for synthesizing 2-(3-Bromo-phenyl)-N-propyl-acetamide with high yield and purity.

Protocol 4.1: High-Yield Synthesis using EDC/HOBt Coupling

This protocol leverages the water-soluble nature of EDC's byproduct for a straightforward purification.[2]

Materials:

  • 3-bromophenylacetic acid (1.0 equiv)

  • Propylamine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N2 or Argon), add 3-bromophenylacetic acid (1.0 equiv), HOBt (1.2 equiv), and propylamine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the acid).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise. The reaction may become cloudy.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO3 solution (to remove excess acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Protocol 4.2: Alternative Protocol using T3P® for Clean Conversion

This method is highly efficient and simplifies purification due to the water-soluble nature of its phosphonic acid byproducts.[11][13]

Materials:

  • 3-bromophenylacetic acid (1.0 equiv)

  • Propylamine (1.1 equiv)

  • T3P® (50% solution in Ethyl Acetate or DMF) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Anhydrous Ethyl Acetate or Acetonitrile

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-bromophenylacetic acid (1.0 equiv) and propylamine (1.1 equiv) in anhydrous ethyl acetate.

  • Add pyridine (3.0 equiv) and cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 equiv) dropwise, maintaining the internal temperature below 20 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding saturated NaHCO3 solution.

    • Separate the organic layer. Wash it sequentially with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[14]

Section 5: Data & Reagent Comparison

Choosing the optimal coupling reagent is a balance of performance, cost, and ease of use. The table below summarizes key characteristics of common reagents.

Reagent SystemRelative CostByproduct NatureEase of Work-upTypical YieldKey Advantages
DCC/HOBt LowInsoluble (DCU)Difficult (filtration required)Good-ExcellentInexpensive and effective.
EDC/HOBt ModerateWater-Soluble (EDU)Easy (aqueous extraction)ExcellentWater-soluble byproduct simplifies purification.[9]
HATU/DIPEA HighWater-SolubleEasyExcellent-SuperiorVery fast and highly reactive, good for hindered substrates.[2]
T3P®/Pyridine Moderate-HighWater-SolubleVery EasyExcellent-SuperiorHigh yields, low side reactions, easy workup, scalable.[12][13]

References

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Optimizing Your Synthesis: The Advantages of Using T3P for Amide and Ester Formation. NINGBO INNO PHARMCHEM CO.,LTD.
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Available at: [Link]

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
  • Propanephosphonic Acid Anhydride - T3P®. AMRI.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Coupling Reagents. Aapptec Peptides.
  • Understanding T3P® from start to finish. Curia.
  • Understanding T3P From Start To Finish. Outsourced Pharma.
  • Carbodiimide. Wikipedia. Available at: [Link]

  • Chan, B. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6663–6670.
  • What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Low yield in PROTAC synthesis causes and solutions. Benchchem.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
  • How should I purify a complex, polar, amide reaction mixture? Biotage.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-(3-Bromo-phenyl)-N-propyl-acetamide in Aqueous Solutions

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(3-bromo-phenyl)-N-propyl-acetamide in aqueous media. This document provides a st...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(3-bromo-phenyl)-N-propyl-acetamide in aqueous media. This document provides a structured approach to troubleshooting, from fundamental principles to advanced solubilization techniques, ensuring scientific integrity and practical application.

I. Understanding the Challenge: Physicochemical Profile

2-(3-Bromo-phenyl)-N-propyl-acetamide (CAS No. 883803-50-7) is a substituted acetamide with the linear formula C₁₁H₁₄BrNO. While specific experimental data on its water solubility is not extensively published, its structure—comprising a hydrophobic bromophenyl ring and an N-propyl group—suggests limited aqueous solubility. The amide functional group can participate in hydrogen bonding, but the overall lipophilicity of the molecule is expected to be a dominant factor.[1]

Predicting the aqueous solubility of organic compounds can be approached through various computational models, such as the General Solubility Equation (GSE), which considers factors like the octanol-water partition coefficient (logP) and melting point.[2] While a precise predicted value is not available, it is reasonable to classify this compound as poorly soluble for the purposes of experimental design.

II. Frequently Asked Questions (FAQs)

Q1: Why is my 2-(3-Bromo-phenyl)-N-propyl-acetamide not dissolving in water?

A1: The molecular structure of 2-(3-Bromo-phenyl)-N-propyl-acetamide contains significant nonpolar regions, specifically the bromophenyl ring and the propyl chain. These hydrophobic moieties limit its interaction with polar water molecules, leading to poor solubility.

Q2: What is the first step I should take to try and dissolve it?

A2: Before employing more complex methods, simple physical modifications can be attempted. These include:

  • Sonication: Applying ultrasonic energy can help to break down particle agglomerates and increase the surface area available for dissolution.

  • Gentle Heating: For many compounds, solubility increases with temperature.[3] However, be cautious as excessive heat can lead to degradation. It is recommended to assess the thermal stability of the compound first.

  • Agitation: Continuous stirring or vortexing increases the interaction between the solute and the solvent.

Q3: Are there simple solvent adjustments I can make?

A3: Yes, using a cosolvent system is a common and effective initial approach. A small percentage of a water-miscible organic solvent can significantly improve solubility. See the detailed guide in Section III.

Q4: How can I determine the concentration of my dissolved compound?

A4: Due to the presence of the aromatic phenyl ring, UV-Vis spectroscopy is a straightforward method for quantification.[4] You will first need to determine the wavelength of maximum absorbance (λmax) and create a calibration curve with known concentrations of the compound in your chosen solvent system.[3] For more complex mixtures or lower concentrations, High-Performance Liquid Chromatography (HPLC) with UV detection is a more sensitive and specific method.[5][6]

III. In-Depth Troubleshooting Guide

This guide provides a systematic approach to enhancing the aqueous solubility of 2-(3-Bromo-phenyl)-N-propyl-acetamide.

A. Troubleshooting Workflow

The following diagram outlines a logical progression for addressing solubility issues.

Caption: A stepwise workflow for troubleshooting solubility issues.

B. Strategy 1: Use of Cosolvents

Mechanism: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving nonpolar compounds.[7] Commonly used cosolvents in laboratory settings include dimethyl sulfoxide (DMSO) and ethanol.[8]

Data Presentation: Common Cosolvents

CosolventPolarity (logP)Typical Starting Concentration (v/v)Notes
DMSO-1.35[9]1-5%Aprotic; highly effective for a wide range of compounds. Can have biological effects at higher concentrations.[8]
Ethanol-0.31[9]5-10%Protic; generally less toxic than DMSO. More volatile.[10]
Propylene Glycol-0.925-20%Low toxicity; often used in pharmaceutical formulations.[11]

Experimental Protocol: Cosolvent Method

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-(3-Bromo-phenyl)-N-propyl-acetamide in 100% DMSO or ethanol.

  • Serial Dilution: Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration of the compound. Ensure the final concentration of the cosolvent is as low as possible, ideally below 1% for cell-based assays to minimize solvent-induced artifacts.[12]

  • Observation: Visually inspect for any precipitation. If precipitation occurs, a higher cosolvent concentration may be necessary, or an alternative strategy should be explored.

  • Control: Always include a vehicle control (aqueous buffer with the same final concentration of the cosolvent) in your experiments.

C. Strategy 2: pH Adjustment

Mechanism: The solubility of ionizable compounds is highly dependent on the pH of the solution.[13] The amide group in 2-(3-Bromo-phenyl)-N-propyl-acetamide is weakly basic and can be protonated at acidic pH. The resulting cation will have significantly higher aqueous solubility than the neutral molecule.[14]

Experimental Protocol: pH Modification

  • Determine pKa (if possible): If the pKa of the compound is known, this will guide the pH for optimal solubility. For a basic compound, a pH at least 2 units below the pKa is a good starting point.[15] In the absence of a known pKa for this specific molecule, an exploratory approach is necessary.

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4).

  • Solubility Testing: Add an excess of the compound to each buffer.

  • Equilibration: Agitate the samples for a set period (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Separation: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant of each sample using a validated analytical method (e.g., UV-Vis or HPLC).

  • Plot: Plot solubility versus pH to determine the optimal pH range.

D. Strategy 3: Use of Surfactants

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[16]

Surfactant_Mechanism cluster_0 Aqueous Environment Compound Poorly Soluble Compound Micelle Micelle Compound->Micelle Partitions into hydrophobic core Surfactant Surfactant Monomers Surfactant->Micelle Self-assembles (above CMC)

Caption: Mechanism of surfactant-mediated solubilization.

Experimental Protocol: Surfactant Method

  • Select a Surfactant: Common non-ionic surfactants like Tween® 20 or Tween® 80 are good starting points due to their lower potential for protein denaturation compared to ionic surfactants like sodium dodecyl sulfate (SDS).

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration above its CMC.

  • Dissolve Compound: Add the 2-(3-Bromo-phenyl)-N-propyl-acetamide to the surfactant solution and agitate until dissolved.

  • Considerations: Be aware that surfactants can interfere with certain biological assays. Always run appropriate controls.

E. Strategy 4: Complexation with Cyclodextrins

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin's cavity, thereby increasing its solubility in water.[17][18]

Experimental Protocol: Cyclodextrin Method

  • Select a Cyclodextrin: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[1] HP-β-CD generally offers higher solubility and lower toxicity.

  • Prepare a Solution: Prepare a solution of the cyclodextrin in the aqueous buffer.

  • Add Compound: Add the 2-(3-Bromo-phenyl)-N-propyl-acetamide to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take several hours.

  • Quantification: As with other methods, quantify the dissolved compound after removing any undissolved solid.

IV. Analytical Quantification Protocols

A. UV-Vis Spectroscopy Method
  • Determine λmax: Scan a dilute solution of the compound in the chosen solvent system from approximately 200-400 nm to find the wavelength of maximum absorbance.

  • Prepare Standards: Create a series of standard solutions of known concentrations.

  • Generate Calibration Curve: Measure the absorbance of each standard at the λmax and plot absorbance versus concentration. The relationship should be linear (Beer's Law).

  • Measure Sample: Measure the absorbance of your experimental sample and use the calibration curve to determine its concentration.[19]

B. HPLC Method
  • Method Development: Develop a reversed-phase HPLC method capable of separating the compound from any impurities or formulation components. A C18 column is a common starting point. The mobile phase will likely consist of a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol.

  • Calibration: Prepare and run a series of standard solutions to create a calibration curve based on peak area versus concentration.

  • Sample Analysis: Prepare your experimental sample (after filtration through a 0.22 or 0.45 µm filter) and inject it into the HPLC system.

  • Quantification: Determine the concentration of the compound in your sample by comparing its peak area to the calibration curve.[20]

V. Concluding Remarks

Troubleshooting the solubility of 2-(3-Bromo-phenyl)-N-propyl-acetamide requires a systematic and informed approach. By understanding the physicochemical properties of the compound and applying the strategies outlined in this guide, researchers can effectively overcome solubility challenges and proceed with their experiments with confidence. It is crucial to validate the chosen solubilization method to ensure it does not interfere with the downstream application and to accurately quantify the dissolved concentration.

References

  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(5), 1326-1329. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Ansari, M. J. (2017). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Advanced Pharmaceutical Technology & Research, 8(4), 125. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Yalkowsky, S. H. (Ed.). (2014).
  • Ribeiro, L., & Loftsson, T. (2019). Cyclodextrins in topical drug formulations: theory and practice. International journal of pharmaceutics, 570, 118625. [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]

  • Wittkamp, B. L., Hawthorne, S. B., & Tilotta, D. C. (1997). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 69(6), 1177-1183. [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical chemistry, 81(13), 5434-5441. [Link]

  • Palma, P., & Alpendurada, M. F. (2008). Optimization and validation of a chromatographic methodology for the quantification of PAHs in drinking water sample. WIT Transactions on Ecology and the Environment, 110, 271-280. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharma info. net, 7(5).
  • Agilent Technologies. (2014). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. [Link]

  • ResearchGate. (2017). How can I determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]

  • Aydin, D., et al. (2019). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC advances, 9(34), 19685-19694. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
  • Tablets & Capsules Magazine. (2023). Boosting Solubility: Technology Platforms Can Increase Bioavailability and Patient Compliance. [Link]

  • Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ? [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Murti, T. K., et al. (2019). UV-Vis Spectroscopy to Enable Determination of the Dissolution Behavior of Solid Dispersions Containing Curcumin and Piperine. Journal of Young Pharmacists, 11(1), 27. [Link]

  • Isele, D., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 13(11), 1893. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Retrieved from [Link]

  • International Journal of Current Science Research and Reviews. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]

  • de la Cruz, J. P., et al. (2015). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Journal of parasitology research, 2015. [Link]

  • Akay, C., & De Smet, K. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. FABAD Journal of Pharmaceutical Sciences, 33(3), 151.
  • Chemistry Stack Exchange. (2017). Use of ethanol versus DMSO as a solvent. [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 259-299. [Link]

  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. [Link]

  • Torkzahr, A. A., et al. (2014). Cytotoxic effects of some common organic solvents on MCF-7, RAW-264.7 and human umbilical vein endothelial cells. Avicenna journal of medical biochemistry, 2(2).
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Ali, M. S., et al. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 53. [Link]

  • Cheméo. (n.d.). Chemical Properties of N-(n-Propyl)acetamide. Retrieved from [Link]

  • Chad's Prep. (2022, February 25). What Happens to Solubility When You Change the pH? (17.6) [Video]. YouTube. [Link]

  • Indulkar, A. S., et al. (2016). Impact of gastric pH variations on the release of amorphous solid dispersion formulations containing a weakly basic drug and enteric polymers. Molecular pharmaceutics, 13(9), 3146-3157. [Link]

  • PubChem. (n.d.). 2-[(3-Bromophenyl)sulfonylamino]acetamide. Retrieved from [Link]

  • Patel, P. B., & Patel, C. N. (2015). pH modulation based solid dispersion to enhance solubility of a poorly soluble NSAID-development and evaluation. International Journal of Pharmaceutical Sciences and Research, 6(10), 4276.
  • ChemSynthesis. (n.d.). 2-phenyl-N-propylacetamide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3-Bromo-phenyl)-N-propyl-acetamide

Welcome to the technical support center for the purification of 2-(3-bromo-phenyl)-N-propyl-acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(3-bromo-phenyl)-N-propyl-acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this intermediate in high purity. We will delve into the causality behind experimental choices, providing field-proven insights to troubleshoot common issues and establish robust purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 2-(3-Bromo-phenyl)-N-propyl-acetamide?

A1: The impurity profile largely depends on the synthetic route. Assuming the standard amidation reaction between 2-(3-bromophenyl)acetic acid (or its activated form, like an acyl chloride) and n-propylamine, the most common impurities are:

  • Unreacted Starting Materials: Residual 2-(3-bromophenyl)acetic acid and excess n-propylamine.

  • Coupling Reagent Byproducts: If a coupling agent (e.g., DCC, EDC) is used, byproducts like dicyclohexylurea (DCU) may be present.

  • Side-Reaction Products: Dehydration or other side reactions can lead to minor, structurally related impurities.[1]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., Dichloromethane, Ethyl Acetate, DMF) may be retained.[1]

Q2: I have a crude reaction mixture. What is the most effective initial purification step?

A2: Before attempting chromatography or recrystallization, a thorough aqueous workup via liquid-liquid extraction is critical. This step removes the majority of water-soluble and ionizable impurities. A standard workup involves dissolving the crude mixture in an immiscible organic solvent (like ethyl acetate or dichloromethane) and washing sequentially with:

  • A dilute acid (e.g., 1M HCl) to protonate and remove basic impurities like residual n-propylamine.

  • A dilute base (e.g., saturated NaHCO₃ solution) to deprotonate and remove acidic impurities like unreacted 2-(3-bromophenyl)acetic acid.

  • Brine (saturated NaCl solution) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.[2]

Q3: Should I choose recrystallization or column chromatography for the main purification step?

A3: The choice depends on the impurity profile of your crude product after workup.

  • Flash Column Chromatography is the method of choice when the crude material contains multiple impurities with different polarities or is an oil/gum.[3][4] It is excellent for separating the target compound from both more polar and less polar contaminants.

  • Recrystallization is ideal when the crude product is already of moderate-to-high purity (>90%) and is a solid. It is a highly effective final step for removing trace impurities to yield a product with high crystalline purity.[4][5] Often, the best results are achieved by first performing column chromatography and then recrystallizing the purest fractions.

Q4: How can I reliably assess the purity of my final product?

A4: A combination of methods provides the most accurate assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check. A pure compound should ideally show a single spot in multiple solvent systems.

  • Melting Point Analysis: A sharp melting point range (typically < 2°C) is indicative of high purity. Impurities tend to depress and broaden the melting range.[6]

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is powerful for confirming the structure and identifying impurities by detecting signals that do not correspond to the target molecule.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity, often expressed as a percentage area of the main peak.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
My crude product is a persistent oil or sticky gum after solvent evaporation. 1. Presence of significant amounts of unreacted starting materials. 2. Residual high-boiling point solvent (e.g., DMF, DMSO). 3. Formation of a complex mixture of side products.1. Perform a thorough aqueous workup as described in FAQ A2. 2. If a high-boiling solvent was used, perform multiple extractions and washes to remove it. 3. Proceed directly to flash column chromatography, as this is the most effective method for separating complex oily mixtures.[3]
TLC analysis of my crude product shows multiple spots. 1. Incomplete reaction. 2. Formation of byproducts. 3. Degradation of the product during the reaction or workup.[7]1. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. 2. Purify the material using flash column chromatography. Start with a non-polar eluent (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity.
My yield is very low after recrystallization. 1. The chosen solvent was too effective; the product has high solubility even at low temperatures. 2. Too much solvent was used during the dissolution step. 3. The product precipitated as an oil ("oiling out") instead of crystallizing.1. Select a different solvent or a binary solvent system (see Table 1). A good solvent dissolves the compound when hot but not when cold. 2. Use the absolute minimum amount of hot solvent required to fully dissolve the solid. 3. If oiling out occurs, reheat the solution, add slightly more solvent, and allow it to cool more slowly, perhaps with scratching the flask wall to induce crystallization. 4. Concentrate the mother liquor and attempt a second recrystallization or purify it by column chromatography to recover more product.
During column chromatography, my compound streaks or does not move from the baseline. 1. The eluent system is not polar enough to move the compound. 2. The compound is highly polar and is strongly adsorbing to the acidic silica gel. 3. The sample was poorly loaded onto the column.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). 2. Consider adding a small amount (~0.5-1%) of a modifier like triethylamine to the eluent to neutralize active sites on the silica gel, which can improve the peak shape for amides.[4] 3. Ensure the sample is loaded in a minimal volume of solvent or dry-loaded onto a small amount of silica gel for better resolution.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent / SystemSuitabilityRationale & Key Considerations
Ethyl Acetate / Hexanes ExcellentThe target amide should be soluble in hot ethyl acetate and insoluble in hexanes. Dissolve the crude solid in a minimum of hot ethyl acetate, then add hexanes dropwise until turbidity persists. Reheat to clarify and cool slowly.
Ethanol / Water Very GoodAmides are often soluble in hot ethanol. Add water dropwise to the hot ethanolic solution until it becomes cloudy, then add a drop or two of ethanol to redissolve and allow to cool.
Isopropanol GoodA single-solvent system that may work well. Check solubility first: the compound should be sparingly soluble at room temperature but fully soluble when hot.
Toluene FairCan be effective for less polar compounds. Use with caution due to higher boiling point.

Experimental Protocols & Methodologies

Protocol 1: Standard Aqueous Workup (Liquid-Liquid Extraction)
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl to the funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 30-60 seconds.[2] Allow the layers to separate and drain the lower aqueous layer.

  • Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Vent frequently as CO₂ gas may be generated. Shake, allow layers to separate, and drain the aqueous layer.

  • Brine Wash: Add an equal volume of saturated NaCl solution (brine), shake, and drain the aqueous layer. This step helps remove residual water from the organic phase.[2]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, washed product.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. The ideal system gives the target compound an Rf value of ~0.3. A common starting point for N-substituted acetamides is a mixture of ethyl acetate and hexanes.[3]

  • Column Packing: Pack a glass column with silica gel (120-200 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product from the workup in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel and carefully adding the powder to the top of the column.

  • Elution: Run the column by adding the eluent to the top and applying positive pressure. Start with the low-polarity solvent system determined by TLC (e.g., 10% EtOAc/Hexane).

  • Gradient Elution: Gradually increase the eluent polarity (e.g., to 20%, 30% EtOAc/Hexane) to elute the compounds based on their polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent via rotary evaporation.

Visualization of Purification Workflow

G cluster_0 Initial Stage cluster_1 Preliminary Purification cluster_2 Primary Purification cluster_3 Final Polishing Crude Crude Product (Oil or Solid) Workup Aqueous Workup (Liquid-Liquid Extraction) Crude->Workup Remove ionizable impurities TLC_Check TLC Analysis Workup->TLC_Check Column Flash Column Chromatography TLC_Check->Column Multiple spots or oily product Recrystal Recrystallization TLC_Check->Recrystal One major spot, solid product Column->Recrystal Combine pure fractions Pure Pure Crystalline Product (>99% Purity) Recrystal->Pure

Caption: General workflow for the purification of 2-(3-Bromo-phenyl)-N-propyl-acetamide.

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution Pathway Problem Low Purity or Poor Physical Form Workup Perform Aqueous Workup Problem->Workup Always start here IsSolid Is the crude product a solid? TLC Analyze by TLC IsSolid->TLC Yes Chromatography Use Column Chromatography IsSolid->Chromatography No (Oil/Gum) TLC->Chromatography Multiple spots Recrystallize Recrystallize TLC->Recrystallize Single major spot Workup->IsSolid Success Purity Confirmed Chromatography->Success Single spot fractions Recrystallize->Success Sharp M.P.

Sources

Optimization

optimizing reaction temperature for 3-bromophenyl acetamide formation

<Technical Support Center: Optimizing Reaction Temperature for 3-Bromophenyl Acetamide Formation > Welcome to the Technical Support Center for the synthesis of N-(3-bromophenyl)acetamide, a key intermediate in various or...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Optimizing Reaction Temperature for 3-Bromophenyl Acetamide Formation >

Welcome to the Technical Support Center for the synthesis of N-(3-bromophenyl)acetamide, a key intermediate in various organic synthesis and medicinal chemistry applications.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of reaction temperature for this specific N-acetylation reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome common challenges and achieve optimal results.

Core Reaction: N-Acetylation of 3-Bromoaniline

The formation of 3-bromophenyl acetamide is typically achieved through the N-acetylation of 3-bromoaniline using an acetylating agent like acetic anhydride or acetyl chloride.[5][6] The reaction temperature is a critical parameter that significantly influences reaction rate, yield, and purity.

A 3-Bromoaniline C 3-Bromophenyl Acetamide A->C N-Acetylation B Acetic Anhydride B->C A Dissolve 3-Bromoaniline in Glacial Acetic Acid B Cool in Ice Bath A->B C Add Acetic Anhydride Dropwise B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Pour into Ice Water E->F G Filter and Wash F->G H Recrystallize G->H A Dissolve 3-Bromoaniline and Acetic Anhydride in Solvent B Heat to Reflux A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Precipitate in Ice Water D->E F Filter and Wash E->F G Recrystallize F->G

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Troubleshooting

Technical Support Center: Storage and Stability of 2-(3-Bromo-phenyl)-N-propyl-acetamide

Introduction: Welcome to the technical support center for 2-(3-bromo-phenyl)-N-propyl-acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 2-(3-bromo-phenyl)-N-propyl-acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As an N-substituted aromatic amide, 2-(3-bromo-phenyl)-N-propyl-acetamide possesses inherent stability due to the resonance of its amide bond.[1][2] However, like all amides, it is susceptible to hydrolysis under certain environmental conditions, which can compromise experimental results and product shelf-life. This document provides a comprehensive overview of the hydrolysis mechanism, troubleshooting procedures for suspected degradation, and best practices for preventative storage.

Part 1: Frequently Asked Questions - Understanding the Risk of Hydrolysis

This section addresses the fundamental principles of amide hydrolysis as it pertains to 2-(3-bromo-phenyl)-N-propyl-acetamide.

Q1: What is amide hydrolysis and why is 2-(3-bromo-phenyl)-N-propyl-acetamide susceptible?

A: Amide hydrolysis is a chemical reaction where water cleaves the amide bond (the bond between the carbonyl carbon and the nitrogen atom).[3][4] This reaction, which is the reverse of amide formation, breaks the molecule into its constituent carboxylic acid and amine.[4] For 2-(3-bromo-phenyl)-N-propyl-acetamide, this results in the formation of 3-bromophenylacetic acid and n-propylamine.

While amides are the most stable of the carboxylic acid derivatives, the reaction can be accelerated by catalysts (such as strong acids or bases), heat, and, most importantly for storage, the persistent presence of water.[5]

G Amide 2-(3-Bromo-phenyl)-N-propyl-acetamide Water Water (H₂O) Acid 3-Bromophenylacetic Acid Amine n-Propylamine mid_point->Acid mid_point->Amine

Caption: Hydrolysis of 2-(3-bromo-phenyl)-N-propyl-acetamide.

Q2: What are the primary environmental factors that accelerate hydrolysis during storage?

A: The rate of hydrolysis during storage is primarily influenced by three factors:

  • Moisture: As a reactant, water is the single most critical factor.[6] Hygroscopic compounds can absorb ambient moisture, creating a microenvironment where hydrolysis can occur even in a solid state.[7]

  • Temperature: Higher temperatures increase the kinetic energy of molecules, significantly accelerating the rate of chemical reactions, including hydrolysis.[8][9]

  • Light: High-energy light, particularly UV light, can cause photolytic degradation (photolysis), which can either directly break bonds or create reactive species that promote other degradation pathways like hydrolysis.[6][10]

Q3: What are the degradation products and why are they a concern?

A: The hydrolysis of 2-(3-bromo-phenyl)-N-propyl-acetamide yields 3-bromophenylacetic acid and n-propylamine . The presence of these impurities is a significant concern for several reasons:

  • Reduced Purity and Potency: The concentration of the active or target compound decreases, leading to inaccurate dosing or stoichiometry in subsequent reactions.

  • Altered Physicochemical Properties: The presence of a carboxylic acid and an amine can change the solubility, pH, and stability of the bulk material.

  • Interference in Assays: Degradation products can interfere with analytical methods and biological assays, leading to erroneous or misleading results.

  • Regulatory Implications: In drug development, degradation products must be identified, quantified, and qualified according to regulatory guidelines like those from the ICH.[8][11]

Q4: How can I visually inspect my compound for potential degradation?

A: While analytical confirmation is necessary, a preliminary visual inspection can be informative. Look for:

  • Clumping or Caking: This indicates the absorption of moisture, a primary driver of hydrolysis.[7]

  • Change in Color: Discoloration may suggest oxidative or photolytic degradation.

  • Oily Appearance or "Sweating": This can occur if the compound begins to deliquesce due to significant water absorption.

Any change in the physical appearance of a dry, crystalline powder is a red flag that warrants further investigation.

Part 2: Troubleshooting Guide - Investigating and Confirming Hydrolysis

If you suspect your sample of 2-(3-bromo-phenyl)-N-propyl-acetamide has degraded, follow this logical troubleshooting workflow. The goal is to systematically rule out environmental factors and confirm the identity and quantity of any impurities.

Troubleshooting_Workflow start Observation: Suspected Compound Degradation (e.g., failed experiment, visual change) visual_check Step 1: Visual & Physical Inspection start->visual_check q1 Any visual changes? (clumping, discoloration) visual_check->q1 storage_review Step 2: Review Storage Conditions q2 Were storage protocols followed? (temp, desiccant, light) storage_review->q2 analytical_confirm Step 3: Analytical Confirmation (HPLC) compare_ref Step 4: Compare to Reference Standard analytical_confirm->compare_ref q3 Purity >99% and no degradation peaks observed? compare_ref->q3 conclusion_fail Conclusion: Compound is Degraded. Quarantine Lot & Re-order. conclusion_pass Conclusion: Compound is Stable. Investigate other experimental variables. q1->storage_review Yes q1->storage_review No q2->analytical_confirm Yes q2->analytical_confirm No (High probability of degradation) q3->conclusion_fail No q3->conclusion_pass Yes

Caption: Troubleshooting workflow for suspected amide hydrolysis.

Experimental Protocol: HPLC Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the parent amide from its potential hydrolysis products.[12][13]

Objective: To determine the purity of 2-(3-bromo-phenyl)-N-propyl-acetamide and quantify the primary hydrolysis product, 3-bromophenylacetic acid.

Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of 2-(3-bromo-phenyl)-N-propyl-acetamide in the mobile phase to create a stock solution of 1 mg/mL.

    • If available, prepare a separate 1 mg/mL stock solution of 3-bromophenylacetic acid.

    • Create a mixed standard and a calibration curve by serially diluting the stock solutions.

  • Sample Preparation:

    • Accurately weigh and dissolve the test sample of 2-(3-bromo-phenyl)-N-propyl-acetamide in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject the standards and the sample onto the HPLC system.

    • Identify the peaks based on the retention times of the reference standards.

    • Calculate the percentage purity of the parent compound and the amount of the hydrolysis product using the peak areas from the chromatograms.

Table 1: Recommended HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately nonpolar aromatic compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidA common mobile phase for reverse-phase chromatography. The acid improves peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic ring in both the parent compound and the acid product absorbs strongly at this wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Part 3: Best Practices for Long-Term Storage

Proactive prevention is the most effective strategy for maintaining the integrity of 2-(3-bromo-phenyl)-N-propyl-acetamide. The following tiered recommendations are based on established principles of chemical stability.[6][8]

Tier 1: Essential for All Storage Durations (Mandatory)
  • Container: Store the compound in a tightly sealed, amber glass vial. Glass is inert, and the amber color protects against photolytic degradation.[10][14]

  • Moisture Control: Place the vial inside a secondary container (such as a sealed bag or a larger jar) that contains a desiccant pack (e.g., silica gel).[15][16] For highly sensitive applications, store the primary vial within a laboratory desiccator.[7][17] This creates a dry micro-environment, which is the most critical step in preventing hydrolysis.

Tier 2: Recommended for Medium to Long-Term Storage (>3 Months)
  • Low Temperature: In addition to Tier 1 controls, store the compound at a reduced temperature.

    • Refrigeration (2-8 °C): Suitable for medium-term storage.

    • Freezing (≤ -20 °C): Ideal for long-term storage as it dramatically slows molecular motion and chemical reaction rates.[18]

  • Acclimatization Protocol: Before opening a container stored at low temperatures, always allow it to warm to room temperature completely while still inside its sealed secondary container with desiccant. This prevents atmospheric moisture from condensing on the cold solid, which would immediately introduce water.[19]

Tier 3: Gold Standard for Reference Standards and Archival Storage
  • Inert Atmosphere: For maximum protection, after dispensing from the vial, flush the headspace with a dry, inert gas like argon or nitrogen before resealing.[20][21] This displaces both atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[9] This is best performed in a glove box or using a Schlenk line.[20][22]

Storage_Setup Optimal Storage Configuration cluster_freezer Freezer (≤ -20°C) cluster_secondary Secondary Container (Sealed) Vial Primary Container (Amber Glass Vial, Tightly Sealed) Desiccant Desiccant Pack (e.g., Silica Gel) InertGas Inert Gas Backfill (Nitrogen or Argon) InertGas->Vial Displaces O₂ & H₂O (Tier 3 Protocol)

Caption: Diagram of the recommended multi-barrier storage system.

Table 2: Summary of Recommended Storage Conditions

Storage DurationTemperatureMoisture ControlLight ProtectionAtmosphere
Short-Term (<3 months)Controlled Room Temp (≤25 °C)Required (Desiccant) Required (Amber Vial) Ambient
Medium-Term (3-12 months)Refrigerated (2-8 °C)Required (Desiccant) Required (Amber Vial) Ambient
Long-Term / Reference (>12 months)Frozen (≤ -20 °C)Required (Desiccant) Required (Amber Vial) Inert Gas (N₂/Ar)

By adhering to these guidelines, you can significantly mitigate the risk of hydrolysis and ensure the long-term stability and reliability of your 2-(3-bromo-phenyl)-N-propyl-acetamide for its intended research and development applications.

References

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). NEET coaching. [Link]

  • Chemistry of Amides. (2024, July 30). LibreTexts. [Link]

  • Preventing Chemical Degradation of Drug Products. (2022, November 26). FTLOScience. [Link]

  • What We Know About Desiccators. Globe Scientific. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • Hydrolysis of Esters and Amides. Dalal Institute. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. [Link]

  • Base-Catalyzed Hydrolysis of Amides. (2022, June 25). Chemistry Steps. [Link]

  • Ch20: Amide hydrolysis. University of Calgary. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. [Link]

  • Inert Gas Glove Box. Jacomex. [Link]

  • Inert Gas Sample Storage Containers - EM-Tec Save-Storr. Rave Scientific. [Link]

  • Degradation Impurities in Pharmaceutical Products: Detection and Minimization. LinkedIn. [Link]

  • Quality Guidelines. ICH. [Link]

  • What Is Desiccant and the Many Uses for It. Super-Dry. [Link]

  • Amides. (2025, August 15). Fiveable. [Link]

  • The Dangers of Chemical Compound Degradation. Moravek. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025, April 11). ICH. [Link]

  • Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate. [Link]

  • Understanding Desiccants: Function & Types. (2025, June 3). Edco Supply Co. [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. [Link]

  • Fluorophoric Assay for the High-Throughput Determination of Amidase Activity. (2002, December 11). ACS Publications. [Link]

  • The Role of Desiccants in Pharmaceutical Stability. (2025, June 16). Streampeak Group. [Link]

  • Glove Boxes for Sensitive Chemicals & Materials. Inert Corporation. [Link]

  • How to test the stability of amide bond using an enzymatic assay? (2016, December 29). ResearchGate. [Link]

  • Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. (1998). PubMed. [Link]

  • Synthesis and analysis of amides. Chemistry Education. [Link]

  • Amide Bond Activation of Biological Molecules. PMC - NIH. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? (2015, November 26). ResearchGate. [Link]

Sources

Optimization

overcoming steric hindrance in 2-(3-Bromo-phenyl)-N-propyl-acetamide coupling

Technical Support Center: Overcoming Steric Hindrance in 2-(3-Bromo-phenyl)-N-propyl-acetamide Coupling Executive Summary & Diagnostic Triage Subject: Optimization of Cross-Coupling Reactions involving 2-(3-Bromo-phenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in 2-(3-Bromo-phenyl)-N-propyl-acetamide Coupling

Executive Summary & Diagnostic Triage

Subject: Optimization of Cross-Coupling Reactions involving 2-(3-Bromo-phenyl)-N-propyl-acetamide (Compound 1 ). Core Challenge: Overcoming steric hindrance and catalyst deactivation during Palladium-catalyzed diversification of the aryl bromide moiety.

Compound Profile:

  • Structure: A meta-substituted aryl bromide with a flexible acetamide side chain.

  • Steric Environment: The 3-position (meta) is electronically accessible but can be sterically challenged if the coupling partner (nucleophile) is bulky (e.g., ortho-substituted anilines, tertiary alkyl amines, or hindered boronic acids).

  • Hidden Trap: The secondary amide moiety (-CONH-) in the side chain is a potential catalyst poison or competitive nucleophile (via N-arylation) if strong bases (e.g., NaOtBu) are used, often mimicking steric hindrance by stalling the catalytic cycle.

User Triage:

  • Case A (Most Likely): You are using Compound 1 as an electrophile in a Buchwald-Hartwig or Suzuki-Miyaura reaction with a bulky partner. [Go to Section 2]

  • Case B: You are attempting to synthesize Compound 1 from the acid and amine and facing low yields. [Go to Section 4]

Technical Deep Dive: Cross-Coupling Optimization

When coupling Compound 1 with sterically hindered partners, standard conditions (e.g., Pd(PPh3)4, Na2CO3) often fail due to slow oxidative addition or stalled reductive elimination. The solution lies in Ligand-Controlled Steric Modulation .

A. Ligand Selection Matrix

For hindered substrates, electron-rich, bulky dialkylbiarylphosphine ligands are required to facilitate the reductive elimination step.

Coupling TypePartner CharacteristicsRecommended LigandCatalyst PrecursorBase Recommendation
Buchwald-Hartwig Primary Amines (Bulky/Branched)BrettPhos Pd2(dba)3 or BrettPhos Pd G4Cs2CO3 (Weak) or LHMDS
Buchwald-Hartwig Secondary Amines (Acyclic/Cyclic)RuPhos RuPhos Pd G4NaOtBu (if amide stable)
Buchwald-Hartwig Anilines (ortho-substituted)tBuBrettPhos tBuBrettPhos Pd G3K3PO4 (anhydrous)
Suzuki-Miyaura Boronic Acids (Hindered/Ortho)SPhos or XPhos Pd(OAc)2 / XPhos Pd G4K3PO4 (aq) or CsF
B. The "Amide Trap" & Base Selection

The N-propyl acetamide side chain has a pKa of ~17-19. Strong bases like NaOtBu can deprotonate the amide nitrogen, leading to:

  • Catalyst Sequestration: The deprotonated amide coordinates to Pd(II), shutting down the cycle.

  • Side Reactions: Self-arylation (oligomerization).

Solution: Switch to Weak Inorganic Bases (Cs2CO3, K3PO4) or Non-Nucleophilic Organic Bases (DBU, BTMG) when using this substrate.

Validated Protocol: Hindered Buchwald-Hartwig Coupling

Objective: Coupling Compound 1 with a sterically hindered amine (e.g., 2,6-dimethylaniline).

Reagents:

  • Substrate: 2-(3-Bromo-phenyl)-N-propyl-acetamide (1.0 equiv)

  • Nucleophile: Hindered Amine (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (2-5 mol%)

    • Why? The G3 precatalyst ensures rapid activation even at lower temperatures, preventing amide side-reactions.

  • Base: K3PO4 (2.0 equiv, finely ground, anhydrous)

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with Compound 1 , the amine, K3PO4, and the Pd precatalyst.

  • Solvation: Add anhydrous t-Amyl Alcohol (0.2 M concentration relative to bromide).

    • Note: t-Amyl alcohol allows higher temperatures (102°C) than toluene and solubilizes inorganic bases better.

  • Degassing: Sparge with Argon for 5 minutes. Cap efficiently.

  • Reaction: Heat to 80–100°C for 12–24 hours.

    • Monitoring: Check LCMS. If the starting material (Ar-Br) remains but no product forms, increase temp to 110°C. If Ar-Br is consumed but no product (dehalogenation), switch to BrettPhos .

  • Workup: Dilute with EtOAc, wash with water (to remove salts) and brine. Dry over Na2SO4.

Troubleshooting Guide (FAQs)

Q1: I observe significant dehalogenation (reduction of Ar-Br to Ar-H) instead of coupling. Why?

  • Cause: This is a classic symptom of "Steric Failure." The Pd(II) species cannot undergo reductive elimination with the bulky amine, so it undergoes beta-hydride elimination from the solvent or ligand.

  • Fix:

    • Switch to a bulkier ligand (e.g., from XPhos to BrettPhos or AdBrettPhos ) to force the reductive elimination.

    • Lower the reaction temperature slightly (if possible).

    • Ensure the solvent is strictly anhydrous.

Q2: My reaction turns black immediately, and yield is <10%.

  • Cause: "Palladium Black" precipitation. The catalyst is decomposing before entering the cycle. This often happens if the amide tail coordinates to the Pd(0).

  • Fix: Use a Precatalyst (Pd G3/G4) instead of Pd2(dba)3 + Ligand. The precatalyst is stabilized and activates only upon heating/base exposure, protecting the Pd center.

Q3: Can I use microwave irradiation to overcome the sterics?

  • Answer: Yes, but with caution.

  • Protocol: 120°C for 30–60 mins in a sealed vessel.

  • Warning: The acetamide side chain may hydrolyze if water is present. Use anhydrous dioxane and molecular sieves.

Visual Logic: Optimization Decision Tree

CouplingOptimization Start Start: Coupling 2-(3-Br-Ph)-N-propyl-acetamide CheckPartner Identify Coupling Partner Start->CheckPartner IsAmine Amine Nucleophile CheckPartner->IsAmine C-N Coupling IsBoron Boronic Acid (Suzuki) CheckPartner->IsBoron C-C Coupling CheckSterics Is Amine Hindered? (e.g., ortho-subst, t-butyl) IsAmine->CheckSterics UseBrett Use BrettPhos Pd G4 Base: LHMDS or Cs2CO3 CheckSterics->UseBrett Yes (Primary/Aniline) UseRuPhos Use RuPhos Pd G3 Base: NaOtBu CheckSterics->UseRuPhos No (Secondary/Linear) CheckBoronSterics Is Boronic Acid Hindered? (e.g., 2,6-disubst) IsBoron->CheckBoronSterics UseSPhos Use SPhos Pd G3 Base: K3PO4 (aq) CheckBoronSterics->UseSPhos Yes (Very Hindered) UseXPhos Use XPhos Pd G4 Base: K3PO4 (aq) CheckBoronSterics->UseXPhos No (General)

Caption: Decision matrix for selecting the optimal catalytic system based on nucleophile sterics.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in palladium-catalyzed amination and amidation reactions. Chemical Science.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Amides. Journal of the American Chemical Society.[1] (Context on amide interference).

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

  • Sigma-Aldrich. (n.d.). 2-(3-BROMO-PHENYL)-N-PROPYL-ACETAMIDE Product Detail.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3-Bromo-phenyl)-N-propyl-acetamide

[1] Ticket ID: PUR-AMIDE-003 Subject: Optimization of Normal Phase Flash Chromatography for N-alkyl Phenylacetamides Assigned Specialist: Senior Application Scientist Status: Open Diagnostic Triage & Strategy Before pack...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: PUR-AMIDE-003 Subject: Optimization of Normal Phase Flash Chromatography for N-alkyl Phenylacetamides Assigned Specialist: Senior Application Scientist Status: Open

Diagnostic Triage & Strategy

Before packing your column, we must determine the optimal loading and elution strategy. The presence of the amide bond (


) in your target molecule introduces hydrogen bonding capabilities that often lead to "tailing" on standard silica gel due to interactions with acidic silanols. Furthermore, the 3-bromo-phenyl group provides significant UV absorptivity but increases lipophilicity.
Decision Matrix: Method Selection

Use the following logic flow to determine your starting protocol.

G Start Crude Mixture Analysis Solubility Is crude soluble in Hexane/EtOAc (1:1)? Start->Solubility LiquidLoad Method A: Liquid Loading (Direct Injection) Solubility->LiquidLoad Yes DryLoad Method B: Dry Loading (Adsorbed on Silica) Solubility->DryLoad No (Oils/Solids) TLC_Check TLC Scouting (30% EtOAc in Hexane) LiquidLoad->TLC_Check DryLoad->TLC_Check Rf_Good Rf 0.2 - 0.3? Separation > 0.1? TLC_Check->Rf_Good Rf_Bad Rf < 0.1 or Streaking? TLC_Check->Rf_Bad StandardRun Run Gradient: 0-50% EtOAc/Hex Rf_Good->StandardRun PolarRun Switch Solvent: DCM/MeOH (0-5%) Rf_Bad->PolarRun

Figure 1: Decision tree for selecting loading technique and mobile phase based on crude solubility and TLC behavior.

Method Development & Protocols

A. Mobile Phase Selection

For 2-(3-Bromo-phenyl)-N-propyl-acetamide , the amide functionality is the primary driver of polarity. The bromine atom at the meta position adds lipophilicity but does not significantly alter the acidity/basicity compared to the parent phenylacetamide.

Solvent SystemRoleRecommended GradientNotes
Hexane / Ethyl Acetate (EtOAc) Primary 0% ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

60% EtOAc
Standard starting point. Excellent for separating non-polar impurities (e.g., unreacted 3-bromophenylacetic acid esters).
DCM / Methanol (MeOH) Secondary 0%

5% MeOH
Use if the compound streaks in EtOAc or is insoluble. Warning: MeOH >10% can dissolve silica; keep low.
Modifier (Optional) Additive 0.1% Triethylamine (TEA)Add to mobile phase if significant tailing is observed. Neutralizes acidic silanols [1].
B. Loading Protocols (Critical Step)

Why this matters: Amides often crystallize or oil out when a strong solvent (like DCM) hits a non-polar mobile phase (Hexane), causing high back-pressure and poor resolution.[1]

Protocol 1: Dry Loading (Highly Recommended)

This method eliminates solvent effects and band broadening, crucial for separating the target amide from closely eluting impurities like unreacted amine.

  • Dissolve: Dissolve crude mixture in the minimum amount of a volatile solvent (DCM or Acetone).

  • Adsorb: Add silica gel (ratio 1:3, crude:silica by weight).[2]

  • Evaporate: Rotary evaporate until a free-flowing powder is obtained. Note: If powder is sticky, add more silica and re-evaporate.

  • Load: Pour the powder into a solid load cartridge or on top of the packed column bed.

  • Cap: Add a layer of sand or a frit to protect the bed.

Protocol 2: Liquid Loading

Only use if the crude is fully soluble in the starting mobile phase (e.g., 5-10% EtOAc in Hexane).

  • Dilute: Dissolve crude in the starting gradient solvent.

  • Inject: Load directly onto the column.

  • Warning: Do not load in 100% DCM if running a Hexane gradient; the "solvent wash" effect will carry your compound down the column unretained [2].

Troubleshooting & FAQs

Q1: My compound is "streaking" or "tailing" on the TLC plate and column. How do I fix this?

Diagnosis: This is classic amide behavior. The Nitrogen-Hydrogen (N-H) bond acts as a hydrogen bond donor, interacting strongly with the acidic silanol (Si-OH) groups on the silica surface. Solution:

  • Switch Solvents: Move to DCM/MeOH. Methanol effectively "caps" the silanols, reducing interaction with your amide.

  • Add a Modifier: Add 0.1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your solvent system. This neutralizes the silica surface [3].[3]

    • Caution: If you use TEA, you must rotovap your fractions thoroughly to remove the fishy smell.

Q2: I see a spot for my product, but it co-elutes with an impurity.

Diagnosis: Poor selectivity.[4][5][6] The impurity likely has similar polarity. Solution: Change the selectivity mechanism, not just the polarity.

  • If using Hex/EtOAc: Switch to DCM/MeOH or Toluene/Acetone .

  • Why? EtOAc interacts via dipole-dipole and H-bonding acceptance. DCM interacts via weak H-bonding donation. Changing the solvent class changes the relative retention of the impurity vs. the product [4].[7]

Q3: My crude mixture solidified inside the column inlet.

Diagnosis: Solubility mismatch. You likely loaded a DCM-solution onto a Hexane-equilibrated column. The amide precipitated when the DCM was diluted by the Hexane. Solution: Stop immediately. You cannot save this run easily.

  • Prevention: Use Dry Loading (see Section 2B) for all future runs. This is the only robust fix for solubility mismatches.

Q4: How do I detect the compound? It has no color.

Diagnosis: Detection method.[4][6][8] Solution:

  • UV (254 nm): The 3-bromo-phenyl ring is a strong chromophore. It will show up clearly on UV.

  • Iodine Stain: Amides absorb iodine vapor well, turning brown/yellow.

  • KMnO4: Will stain the alkyl chain/aromatic ring (yellow spot on purple background).

Expected Data & Workflow Visualization

Purification Workflow Logic

The following diagram illustrates the troubleshooting loop during the actual run.

Troubleshooting Observation Monitor Run (UV 254nm) Issue_Streak Broad/Tailing Peak? Observation->Issue_Streak Issue_Coelute Overlapping Peaks? Observation->Issue_Coelute Action_Modifier Action: Add 0.1% TEA to Mobile Phase Issue_Streak->Action_Modifier Yes Action_Solvent Action: Switch to DCM/MeOH Issue_Streak->Action_Solvent Severe Action_Gradient Action: Shallow Gradient (e.g., 2% increase/min) Issue_Coelute->Action_Gradient Optimization Issue_Coelute->Action_Solvent If Gradient Fails

Figure 2: Real-time troubleshooting logic for flash chromatography execution.

Retention Factor (Rf) Guidance

Note: Values are approximate and depend on silica activity.

Solvent SystemEstimated Rf (Target Amide)Impurity Behavior (e.g., Propylamine)
20% EtOAc / Hex 0.15 - 0.25Baseline (Streaks)
50% EtOAc / Hex 0.45 - 0.60Rf ~0.1 (Streaks)
5% MeOH / DCM 0.30 - 0.40Rf ~0.1 - 0.2 (Moves but streaks)

References

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column Application Note. Retrieved from [Link]

  • Biotage. (2023).[2][5][6][8] Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]

  • Org. Synth. (1978). Flash Chromatography of Organic Compounds. (Still, W. C.; Kahn, M.; Mitra, A.) J. Org. Chem. 1978, 43, 2923. Retrieved from [Link] (Technique adaptation).[1]

  • Sorbent Technologies. (2020). Flash Chromatography – The Role of Silica Gel. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 2-(3-Bromo-phenyl)-N-propyl-acetamide

This guide serves as a definitive technical resource for researchers working with 2-(3-Bromo-phenyl)-N-propyl-acetamide .[1][2] It is structured to address stability concerns, specifically under acidic conditions, provid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for researchers working with 2-(3-Bromo-phenyl)-N-propyl-acetamide .[1][2] It is structured to address stability concerns, specifically under acidic conditions, providing mechanistic insights, troubleshooting workflows, and validated experimental protocols.[2]

Topic: Stability & Degradation Profile in Acidic Media Molecule Class: N-alkyl-2-arylacetamide Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary: Stability Profile

Is 2-(3-Bromo-phenyl)-N-propyl-acetamide stable in acid? Generally, yes , under mild to moderate acidic conditions (pH 2–6) at room temperature.[1][2] The amide bond is kinetically stable due to resonance delocalization of the nitrogen lone pair.[2] However, under forced degradation conditions (e.g., pH < 1, elevated temperatures >60°C), the molecule undergoes irreversible hydrolysis.[2]

Key Vulnerability: The primary degradation pathway is the acid-catalyzed hydrolysis of the amide bond , yielding 2-(3-bromophenyl)acetic acid and propylamine .[1][2]

ConditionStability RatingExpected Degradation (<24h)
0.1% Formic/TFA (LC-MS) High < 0.1% (Negligible)
0.1 M HCl, 25°C High < 0.5%
1.0 M HCl, 25°C ⚠️ Moderate 1–5% (Time-dependent)
1.0 M HCl, 80°C (Reflux) Unstable > 50% (Rapid Hydrolysis)
Mechanistic Insight: Degradation Pathway[1][4]

Understanding why the molecule degrades allows for better troubleshooting.[1][2] The degradation is not random; it follows a specific stoichiometry.[1][2]

The Reaction:


[2][3]

Visualizing the Pathway: The following diagram details the structural transformation and the resulting byproducts you will observe in your analytical data (HPLC/LC-MS).

G Start 2-(3-Bromo-phenyl)- N-propyl-acetamide Intermediate Tetrahedral Intermediate (Protonated) Start->Intermediate + H+, + H2O (Slow Step) Product1 Degradant A: 2-(3-Bromophenyl) acetic acid (Insoluble Solid) Intermediate->Product1 C-N Cleavage Product2 Degradant B: Propylammonium Chloride (Water Soluble) Intermediate->Product2 Leaving Group

Figure 1: Acid-catalyzed hydrolysis pathway.[1][2][4] Note that the Aryl-Bromine bond remains intact under these conditions.

Troubleshooting Guide: Common Issues

Use this section to diagnose unexpected results during synthesis, extraction, or analysis.

Issue 1: "I see a new peak in my HPLC chromatogram after leaving the sample in 0.1% TFA overnight."
  • Diagnosis: While rare at room temperature, trace hydrolysis can occur if the sample was exposed to heat or light.[1][2]

  • Identification: The new peak is likely 2-(3-bromophenyl)acetic acid .[1][2]

    • HPLC Behavior: This acid is less polar than the amine but may have a retention time similar to the parent amide depending on the pH of your mobile phase.[1][2]

    • Check: Does the peak disappear if you re-prep the sample fresh? If yes, it is a stability issue.[1][2]

Issue 2: "My acidic solution turned cloudy/precipitated."
  • Cause: Solubility mismatch.[1][2]

    • The parent amide is moderately lipophilic.[1][2]

    • The hydrolysis product, 2-(3-bromophenyl)acetic acid , is an organic acid.[1][2] In acidic media (pH < pKa ~4.0), it exists in its protonated, neutral form, which has poor water solubility .[1][2]

  • Solution: Add acetonitrile or methanol (up to 50% v/v) to solubilize the degradation product for analysis.[1][2]

Issue 3: "Can I use this molecule in a Suzuki Coupling under acidic conditions?"
  • Advice: Be cautious. While the aryl bromide is the reactive handle for Suzuki coupling, the amide backbone is the weak link.[2]

  • Recommendation: Use basic conditions (standard Suzuki bases like

    
    ) where the amide is significantly more stable, or ensure the acidic activation step is brief and performed at low temperature.[2]
    
Validated Experimental Protocols

Do not rely on assumptions. Use these self-validating protocols to determine the exact stability limit for your specific batch.

Protocol A: Rapid Stability Check (LC-MS)

Use this to verify sample integrity before running long experiments.[1][2]

  • Preparation: Dissolve 1 mg of 2-(3-Bromo-phenyl)-N-propyl-acetamide in 1 mL of 50:50 ACN:H2O.

  • Stress: Add 10 µL of concentrated HCl (creates ~0.1 M condition).

  • Incubation: Vortex and let stand at Room Temperature for 2 hours .

  • Analysis: Inject immediately onto LC-MS.

  • Pass Criteria: Purity of parent peak > 99.0%. No detection of mass [M-59] (Loss of propyl amine fragment) or [M+1] of the acid product.[2]

Protocol B: Forced Degradation Study (ICH Compliant)

Use this to generate the degradation products for reference standards.

Reagents:

  • 1.0 M Hydrochloric Acid (HCl)[1][2][5][6]

  • HPLC Grade Acetonitrile (ACN)[1][2]

Workflow:

  • Solubilization: Prepare a 1 mg/mL stock solution of the amide in ACN.

  • Acid Stress: Mix 1 mL of Stock Solution with 1 mL of 1.0 M HCl.

  • Thermal Stress: Heat the mixture at 80°C for 4 hours in a sealed vial.

  • Quenching: Cool to room temperature. Neutralize carefully with 1 mL of 1.0 M NaOH if injecting directly, or dilute 1:10 with mobile phase.[2]

  • Observation:

    • Visual: Look for white precipitate (the acid degradant).[1][2]

    • LC-MS: Look for the disappearance of Parent (MW ~256 Da, assuming

      
      ) and appearance of 2-(3-bromophenyl)acetic acid  (MW ~215 Da).[1][2]
      
Analytical Reference Data
ComponentMolecular Weight (Monoisotopic

)
Predicted LogPUV Max (approx)
Parent Amide 255.03 ~2.5210, 260 nm
Degradant A (Acid) 213.96~2.1210, 265 nm
Degradant B (Amine) 59.070.5N/A (low UV)

Note on Detection: The propylamine byproduct lacks a chromophore and will not be visible on UV-Vis detectors.[1][2] It must be detected via Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[1][2]

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

  • International Conference on Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2). (Defines forced degradation parameters).

  • Yoshioka, S., & Stella, V. J. (2000).[1][2] Stability of Drugs and Dosage Forms.[1][2][7][4][6] Springer.[1][2] (Kinetics of amide hydrolysis). [1][2]

Sources

Troubleshooting

resolving oiling out during 2-(3-Bromo-phenyl)-N-propyl-acetamide recrystallization

Technical Support Center: Resolving Oiling Out in Crystallization Focus Compound: 2-(3-Bromo-phenyl)-N-propyl-acetamide Introduction The purification of active pharmaceutical ingredients (APIs) and chemical intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Oiling Out in Crystallization

Focus Compound: 2-(3-Bromo-phenyl)-N-propyl-acetamide

Introduction The purification of active pharmaceutical ingredients (APIs) and chemical intermediates via recrystallization is a cornerstone of process chemistry. However, the seemingly straightforward technique can be fraught with challenges, one of the most common being "oiling out" or liquid-liquid phase separation (LLPS). This phenomenon, where a solute separates from solution as a supercooled liquid or "oil" rather than a crystalline solid, can severely compromise purity, yield, and scalability.[1][2][3]

This guide provides a comprehensive framework for troubleshooting and resolving oiling out during the recrystallization of 2-(3-Bromo-phenyl)-N-propyl-acetamide. While specific solubility data for this compound is not extensively published, the principles and protocols outlined here are derived from established physicochemical laws and best practices for analogous N-substituted phenylacetamides, offering a robust and universally applicable methodology.[4][5]

Troubleshooting Guide: A Diagnostic Workflow

When encountering oiling out, a systematic approach is crucial. The following diagnostic workflow is designed to guide researchers from problem identification to a logical solution.

Oiling_Out_Troubleshooting start Problem Identified: Compound is 'Oiling Out' during cooling. q_supersaturation Question 1: Is the solution highly concentrated? (e.g., solid crystallizes out instantly upon removal from heat) start->q_supersaturation s_dilute Action A: Re-heat and add more 'good' solvent (10-20% increment). Aim for a less saturated solution. q_supersaturation->s_dilute Yes q_cooling Question 2: Is the cooling process rapid? (e.g., flask cooled directly in an ice bath) q_supersaturation->q_cooling No s_dilute->q_cooling s_slow_cooling Action B: Allow solution to cool slowly to room temperature. Insulate the flask (e.g., place on wood block, cover with beaker). q_cooling->s_slow_cooling Yes q_impurities Question 3: Is the crude material highly impure or colored? q_cooling->q_impurities No s_slow_cooling->q_impurities s_pre_purify Action C: Consider pre-purification. Perform a hot filtration with activated charcoal for colored impurities. q_impurities->s_pre_purify Yes q_seeding Question 4: Has seeding been attempted? q_impurities->q_seeding No s_pre_purify->q_seeding s_seed Action D: Implement a seeding strategy. Add 1-2% w/w seed crystals once the solution is cooled into the metastable zone. q_seeding->s_seed No q_solvent Question 5: Is the current solvent system optimal? q_seeding->q_solvent Yes, still oils out s_seed->q_solvent s_rescreen Action E: Re-evaluate the solvent. Perform a systematic solvent screen or develop a mixed-solvent (antisolvent) system. q_solvent->s_rescreen No / Unsure end_node Resolution: Successful Crystallization Achieved q_solvent->end_node Yes s_rescreen->end_node

Sources

Optimization

minimizing side reactions in the synthesis of brominated acetamides

Technical Support Center: Synthesis of Brominated Acetamides A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Brominated Acetamides

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, field-proven insights into the synthesis of brominated acetamides. Whether you are performing an electrophilic aromatic substitution on an acetanilide or synthesizing N-bromoacetamide as a reagent, controlling side reactions is paramount for achieving high yield and purity. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the synthesis of brominated acetamides. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My reaction is producing significant amounts of di- and poly-brominated products. How can I improve mono-selectivity?

A1: Cause & Mechanism: This issue, known as over-bromination, is the most frequent side reaction when brominating activated aromatic rings, such as those in acetanilides. The acetamido group (–NHCOCH₃) is an activating, ortho, para-directing group.[1] While it is less activating than an amino (–NH₂) group, it still enriches the aromatic ring with electron density, making the mono-brominated product more reactive than the starting material and thus susceptible to a second bromination.

Solutions:

  • Control Bromine Concentration: The key is to maintain a very low concentration of the electrophilic bromine species throughout the reaction. This can be achieved by:

    • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This prevents a localized excess of the reagent.[2]

    • In Situ Generation: Generate molecular bromine (Br₂) within the reaction mixture from more stable precursors. A common and highly effective method is the oxidation of a bromide salt (like HBr or NaBr) with an oxidizing agent like potassium bromate (KBrO₃).[1][3] This technique ensures that bromine is consumed as soon as it is formed, keeping its steady-state concentration to a minimum.[4][5]

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical.

    • For highly activated systems, avoid using neat liquid bromine (Br₂).

    • N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, often preferred for preventing over-bromination.[2][6]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0–5 °C) decreases the overall reaction rate, which often enhances selectivity by favoring the kinetically preferred mono-bromination pathway over subsequent brominations.[2]

  • Stoichiometry: Use a precise stoichiometric amount of the brominating agent (e.g., 1.0 to 1.05 equivalents). An excess of the agent will inevitably lead to poly-bromination.[2]

Q2: I'm getting a mixture of ortho and para isomers. How can I favor the para product?

A2: Cause & Mechanism: The acetamido group electronically directs incoming electrophiles to both the ortho and para positions. However, the formation of the para isomer is often favored due to steric hindrance. The bulky acetamido group physically blocks the ortho positions, making it more difficult for the electrophile to attack there.[1][3]

Solutions:

  • Leverage Steric Hindrance: In most cases, the inherent steric bulk of the acetamido group is sufficient to yield the para product as the major isomer.[7]

  • Solvent Choice: The choice of solvent can influence the isomer ratio. Glacial acetic acid is a common solvent that works well for this reaction, as it readily dissolves the acetanilide and the bromine, facilitating a homogenous reaction.[3] In some electrophilic substitutions, less polar solvents may favor para substitution, although this effect can be substrate-dependent.

  • Temperature Control: As with over-bromination, lower temperatures can increase regioselectivity.

Q3: My goal is to synthesize N-bromoacetamide, but the yield is low and I suspect impurities. What is going wrong?

A3: Cause & Mechanism: The synthesis of N-bromoacetamide (NBA) involves the reaction of acetamide with bromine in the presence of a base.[8] The primary side reaction is the formation of N,N-dibromoacetamide , which occurs if the initially formed NBA is deprotonated again and reacts with another equivalent of bromine.[9] Another potential side reaction, especially with excess base or heat, is the Hofmann rearrangement, which degrades the amide to a primary amine with one less carbon.[10][11]

Solutions:

  • Strict Temperature Control: The reaction is highly exothermic. Maintain the temperature rigorously at 0–5 °C during the addition of the base.[8][9] This minimizes the rates of both N,N-dibromoacetamide formation and potential degradation.

  • Careful Base Addition: Add the base (e.g., ice-cold 50% KOH solution) slowly and in small portions, ensuring the temperature does not rise. Add just enough base to discharge the red-brown color of the bromine, indicating its consumption.[9]

  • Purification: Crude NBA often contains N,N-dibromoacetamide, which can lower its melting point.[9] Purification by recrystallization from a solvent mixture like chloroform/hexane is effective.[12] The purity of the final product should be verified by titration.[9]

Q4: The reaction is sluggish and a lot of starting material remains. Should I add a Lewis acid catalyst?

A4: Cause & Mechanism: Acetanilides are generally considered "activated" aromatic compounds and typically do not require a strong Lewis acid catalyst (like FeBr₃ or AlBr₃) for bromination.[7] In fact, adding a Lewis acid to a highly activated system can dramatically increase the reaction rate and lead to uncontrollable over-bromination and other side reactions. A sluggish reaction is more likely due to other factors.

Solutions:

  • Re-evaluate the Substrate: If your acetamide derivative contains strongly deactivating groups on the aromatic ring (e.g., -NO₂, -CF₃), then it may indeed require harsher conditions or a catalyst.

  • Check Reagent Purity: Ensure your brominating agent has not degraded. For example, NBS can decompose over time.

  • Solvent and Solubility: Ensure your starting material is fully dissolved in the reaction solvent. Poor solubility can lead to a slow, heterogeneous reaction.

  • Moderate Temperature Increase: If the reaction is clean but slow at low temperatures, a modest increase in temperature (e.g., to room temperature) after the initial addition can help drive it to completion. Always monitor the reaction progress closely using Thin Layer Chromatography (TLC).[2]

Visualizing Reaction and Troubleshooting Pathways

Understanding the underlying mechanisms and logical troubleshooting steps is crucial for success.

Bromination_Mechanism Fig. 1: Mechanism of Electrophilic Aromatic Bromination of Acetanilide cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration Br2 Br-Br HBr_KBrO3 HBr + KBrO₃ Br2_gen Br₂ (in situ) HBr_KBrO3->Br2_gen Oxidation Sigma_Complex Arenium Ion Intermediate (Sigma Complex, Resonance Stabilized) Br2_gen->Sigma_Complex Acetanilide Acetanilide Ring (Nucleophile) Acetanilide->Sigma_Complex Attacks Br⁺ end of Br₂ Product 4-Bromoacetanilide (Product) Sigma_Complex->Product Loses H⁺ Base Base (e.g., H₂O, AcO⁻) Base->Product Abstracts H⁺

Caption: Electrophilic bromination mechanism for acetanilide.

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow for Bromination Reactions Start Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) outcome1 Multiple Products (Lower Rf Spots) Start->outcome1 Evidence of poly-bromination? outcome2 High % of Starting Material Start->outcome2 Incomplete conversion? outcome3 Isomer Mixture Start->outcome3 Multiple isomers (similar Rf)? outcome4 Desired Product (Clean) Start->outcome4 High conversion to single product? sol1 Over-bromination Likely. - Reduce Br₂ concentration (in situ gen.) - Use milder reagent (NBS) - Lower temperature - Check stoichiometry outcome1->sol1 sol2 Reaction Incomplete. - Check reagent purity - Increase reaction time - Modestly increase temperature - Ensure substrate solubility outcome2->sol2 sol3 Poor Regioselectivity. - Lower temperature - Screen different solvents - Purification required outcome3->sol3 sol4 Proceed to Workup & Purification outcome4->sol4

Caption: A decision tree for troubleshooting common issues.

Quantitative Data & Reagent Comparison

The choice of brominating agent and reaction conditions is critical for success. The following table summarizes key parameters for common reagents.

Parameter Molecular Bromine (Br₂) N-Bromosuccinimide (NBS) 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Reactivity HighModerateHigh (delivers 2 eq. Br⁺)
Selectivity Lower; prone to over-brominationHigh; excellent for allylic/benzylic and selective aromatic brominationModerate to High
Handling Corrosive, volatile liquid; requires significant safety precautionsCrystalline solid; easier and safer to handleCrystalline solid; stable and easy to handle
Best For Simple, robust brominations where over-reaction is not a concernActivated aromatic systems; when high selectivity is requiredCost-effective brominations on a larger scale
Common Solvents Glacial Acetic Acid, CCl₄, CHCl₃Acetonitrile, CCl₄, DMFDichloromethane, Acetonitrile

Experimental Protocols

The following protocols are provided as a validated starting point. Always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: Selective para-Bromination of Acetanilide

This protocol utilizes an in situ generation method to minimize over-bromination.[3][13]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetanilide (e.g., 1.5 mmol) in glacial acetic acid (2 mL).

  • Reagent Addition: To this solution, add potassium bromate (KBrO₃) (0.5 mmol). Then, slowly add hydrobromic acid (HBr, 48%, 2.6 mmol) dropwise at room temperature. The solution will turn orange as bromine is generated.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 60 minutes.

  • Workup & Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing cold water (25 mL). A white precipitate of the product should form.

  • Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold 10% sodium thiosulfate solution to quench any remaining bromine, followed by a wash with cold water.[3]

    • Recrystallize the crude product from 95% ethanol to obtain pure 4-bromoacetanilide as white, needle-like crystals.

Protocol 2: Synthesis and Purification of N-Bromoacetamide (NBA)

This protocol is adapted from Organic Syntheses and is designed to produce high-purity NBA.[9]

  • Reaction Setup: In a 500 mL Erlenmeyer flask, dissolve acetamide (20 g, 0.34 mol) in bromine (54 g, 0.34 mol). Caution: This should be done in a well-ventilated fume hood. Cool the resulting solution to 0–5 °C in an ice bath.

  • Base Addition: While vigorously swirling the flask and maintaining the temperature at 0–5 °C, add an ice-cold 50% aqueous solution of potassium hydroxide (KOH) in small portions. Continue adding the KOH solution until the deep red-brown color of the bromine fades to a light yellow. The mixture will become nearly solid.

  • Isolation: Allow the reaction mixture to stand at 0–5 °C for 2-3 hours. Add sodium chloride (40 g) and chloroform (200 mL) and warm gently on a steam bath with swirling to extract the product.

  • Extraction & Drying: Decant the chloroform layer. Repeat the extraction of the aqueous layer with additional portions of chloroform. Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried chloroform solution and transfer it to a large Erlenmeyer flask.

    • Add hexane (approx. 500 mL) with swirling to induce crystallization. Seed crystals may be necessary.

    • Chill the mixture for 1-2 hours to maximize crystal formation.

    • Collect the white needles of N-bromoacetamide by vacuum filtration, wash with cold hexane, and air-dry. Store the product in a cool, dark place as it is unstable.[9]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide?
  • Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps.
  • BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.
  • Scribd. (n.d.). Bromination of Acetanilide.
  • Filo. (2025, May 9). Write the name, reaction and mechanism for the synthesis of primary a...
  • ResearchGate. (n.d.). Optimization of the reaction conditions a Catalysts. b Brominating reagents.
  • Quora. (2023, April 7). What is the mechanism of bromination of an amide group?
  • Chemistry Stack Exchange. (2016, October 17). reaction mechanism - Bromination of acetanilide.
  • BenchChem. (2025). N-Bromoacetamide synthesis and purification for laboratory use.
  • Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]

  • Physics Forums. (2009, February 24). Lack of Lewis Catalyst for Bromination (Halogenation).
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Bromination of 3-Aminoquinoline.
  • Oriental Journal of Chemistry. (n.d.). Kinetics and Mechanism of the Bromination of Acetanilide. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Bromination of Acetanilide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • ResearchGate. (2025, September 23). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of 2-(3-Bromo-phenyl)-N-propyl-acetamide

Executive Summary This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-(3-Bromo-phenyl)-N-propyl-acetamide . Unlike standard spectral libraries that list peak tables, this document focuses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-(3-Bromo-phenyl)-N-propyl-acetamide . Unlike standard spectral libraries that list peak tables, this document focuses on comparative performance —specifically, how solvent selection impacts analytical resolution and how to definitively distinguish this regioisomer from its 2-bromo and 4-bromo analogs.

Key Finding: While CDCl₃ is the standard screening solvent, DMSO-d₆ is the superior analytical medium for this molecule. The polar aprotic nature of DMSO stabilizes the amide proton, revealing crucial scalar coupling (³J_HH) with the propyl chain that is often invisible in chloroform due to rapid proton exchange.

Molecular Analysis & Theoretical Prediction

Before analyzing the spectrum, we must deconstruct the molecule into its three magnetically distinct spin systems. This segmentation allows for modular verification.

FragmentSpin SystemDiagnostic Feature
Aromatic Core 3-Bromophenyl (ABCD)Singlet (H2) at ~7.5 ppm. This is the "Meta-Fingerprint" distinguishing it from para/ortho isomers.
Linker Benzylic Methylene (-CH₂-)Singlet at ~3.4–3.5 ppm. Lack of coupling proves it is isolated between the ring and carbonyl.
Amide Side Chain N-Propyl (-NH-CH₂-CH₂-CH₃)Triplet/Quartet pattern. The NH signal is the "Performance Indicator" for solvent quality.

Comparative Analysis: Solvent Performance

The choice of solvent is not merely about solubility; it dictates the information density of the spectrum.

Comparison: CDCl₃ vs. DMSO-d₆

The following table contrasts the spectral quality obtained in Deuterated Chloroform versus Deuterated Dimethyl Sulfoxide.

FeatureAlternative: CDCl₃ Recommended: DMSO-d₆ Technical Causality
Amide Proton (NH) Broad singlet or invisible (~5.5–6.5 ppm).Sharp triplet (~8.0–8.2 ppm).DMSO acts as a H-bond acceptor, locking the NH proton and slowing exchange rates, allowing ³J coupling to be observed [1].
N-Methylene (-N-CH₂-) Appears as a broad triplet or multiplet.Distinct quartet (coupled to NH and CH₂).In DMSO, the NH couples to the adjacent CH₂, adding a splitting layer (n+1 rule applies to NH neighbor) [2].
Water Peak Interference ~1.56 ppm (often overlaps with propyl chain).~3.33 ppm (usually clear of aliphatic signals).CDCl₃ water peaks often obscure the crucial propyl -CH₂- multiplet.
Recommendation

For structural characterization and purity assay , use DMSO-d₆ . The visibility of the NH coupling confirms the integrity of the secondary amide bond.

Comparative Analysis: Regioisomer Differentiation

In drug development, ensuring the bromine is in the meta (3-) position rather than ortho (2-) or para (4-) is critical. 1H NMR provides a definitive "fingerprint" for this.

The "Meta-Fingerprint" Logic
  • 4-Bromo (Para): Symmetric AA'BB' system. Two doublets integrating to 2H each.

  • 2-Bromo (Ortho): Complex ABCD, but the proton adjacent to the amide is often deshielded.

  • 3-Bromo (Meta - Target): The key is the isolated singlet (H2) between the bromine and the alkyl group.

Visualization: Isomer Identification Logic

The following decision tree illustrates the logical flow for confirming the 3-bromo isomer.

IsomerLogic Start Analyze Aromatic Region (7.0 - 7.6 ppm) SymmetryCheck Is the pattern symmetric (two doublets)? Start->SymmetryCheck Para Identify: 4-Bromo Isomer (AA'BB' System) SymmetryCheck->Para Yes MetaOrtho Complex Multiplet Pattern (ABCD System) SymmetryCheck->MetaOrtho No SingletCheck Is there a distinct narrow singlet (broad s or d, J~2Hz)? MetaOrtho->SingletCheck Meta CONFIRMED: 3-Bromo Isomer (H2 isolated between Br and Alkyl) SingletCheck->Meta Yes (H2) Ortho Identify: 2-Bromo Isomer (No isolated singlet) SingletCheck->Ortho No

Caption: Decision tree for distinguishing the target 3-bromo isomer from potential regioisomeric impurities based on aromatic splitting patterns.

Experimental Protocol

To achieve the high-resolution results described above, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Ensure the solvent is stored over molecular sieves to minimize the water peak at 3.33 ppm.

  • Mixing: Vortex for 30 seconds. Ensure complete dissolution; suspension will cause line broadening.

  • Transfer: Filter through a cotton plug into a precision NMR tube (5mm) if any particulate remains.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Number of Scans (NS): 16 or 32 (sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum.

    • Reasoning: Benzylic and aromatic protons have different T1 relaxation times. A short D1 will skew integration values [3].

  • Temperature: 298 K (25°C).

Step 3: Processing & Integration Workflow

Workflow Acquire Acquire FID (DMSO-d6) Transform Fourier Transform & Phasing Acquire->Transform Ref Reference Spectrum (DMSO Pentet = 2.50 ppm) Transform->Ref Integrate Calibrate Integration (Propyl CH3 = 3.00 H) Ref->Integrate Verify Verify Amide NH (Integral ~1.0 H) Integrate->Verify

Caption: Standardized processing workflow ensuring quantitative accuracy by referencing the solvent residual peak and calibrating integration against the stable methyl group.

Data Interpretation: The Spectral Fingerprint

Below is the expected chemical shift data for 2-(3-Bromo-phenyl)-N-propyl-acetamide in DMSO-d₆.

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentNotes
8.05 – 8.15 Broad Triplet1HNH (Amide)Diagnostic for amide bond formation.
7.48 – 7.52 Singlet (t)1HAr-H (C2) The "Meta" confirmation peak.
7.38 – 7.42 Doublet (m)1HAr-H (C4) Ortho to Br, Para to Alkyl.
7.20 – 7.28 Multiplet2HAr-H (C5, C6) Overlapping aromatic signals.
3.45 Singlet2HBenzylic -CH₂- Sharp singlet; confirms no alpha-chiral center.
3.00 – 3.08 Quartet2HN-CH₂- Coupled to both NH and propyl CH₂.
1.38 – 1.48 Sextet2H-CH₂- (Propyl) Middle methylene of the propyl chain.
0.82 – 0.88 Triplet3H-CH₃ (Propyl) Terminal methyl; use for integration calibration.

Note: Chemical shifts are approximate and may vary ±0.05 ppm depending on concentration and temperature.

References

  • Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][2][3][4]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Spin-Spin Coupling).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

Sources

Comparative

A Strategic Guide to HPLC Method Development for 2-(3-Bromo-phenyl)-N-propyl-acetamide: Predicting and Optimizing Retention Time

In the landscape of drug discovery and development, the precise and reliable analysis of novel chemical entities is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique fo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise and reliable analysis of novel chemical entities is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, quantification, and purification of pharmaceutical compounds. This guide provides a comprehensive, in-depth analysis of the factors influencing the HPLC retention time of 2-(3-Bromo-phenyl)-N-propyl-acetamide, a molecule featuring a brominated aromatic ring and an amide linkage. While specific experimental data for this compound is not publicly available, this guide will leverage established chromatographic principles to predict its behavior under various conditions and offer a strategic workflow for method development.

Understanding the Analyte: Chemical Properties and Chromatographic Behavior

2-(3-Bromo-phenyl)-N-propyl-acetamide possesses distinct chemical features that will govern its interaction with the stationary and mobile phases in reversed-phase HPLC. The presence of a phenyl ring and a bromine atom contributes to its hydrophobicity, suggesting a significant retention on non-polar stationary phases. The amide group, however, introduces a degree of polarity and the potential for hydrogen bonding interactions. Successful method development hinges on balancing these characteristics to achieve optimal retention and peak shape.

The Critical Role of the Stationary Phase: A Comparative Analysis

The choice of HPLC column is the most critical decision in method development, as the stationary phase chemistry dictates the primary separation mechanism.[1] For an analyte like 2-(3-Bromo-phenyl)-N-propyl-acetamide, several reversed-phase columns could be considered, each offering unique selectivity.

Stationary PhasePrimary Interaction MechanismPredicted Retention for 2-(3-Bromo-phenyl)-N-propyl-acetamideRationale
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactionsStrong The long alkyl chains of the C18 phase will strongly interact with the hydrophobic phenyl ring and propyl group of the analyte.[2][3]
C8 (Octylsilane) Hydrophobic (van der Waals) interactionsModerate The shorter alkyl chains of the C8 phase result in weaker hydrophobic interactions compared to C18, leading to shorter retention times.[4]
Phenyl π-π interactions, hydrophobic interactionsModerate to Strong The phenyl stationary phase can engage in π-π stacking interactions with the aromatic ring of the analyte, offering a different selectivity compared to alkyl phases.[4][5]
PFP (Pentafluorophenyl) π-π, dipole-dipole, and hydrogen bonding interactionsModerate The electron-deficient fluorophenyl rings of the PFP phase can provide unique selectivity for halogenated compounds and those with polarizable electrons.[2][5]

Expert Insight: For initial screening, a C18 column is often the first choice due to its wide applicability.[2] However, for a molecule with aromaticity like 2-(3-Bromo-phenyl)-N-propyl-acetamide, a Phenyl or PFP column could provide enhanced selectivity, especially if isomeric impurities are present.

Mobile Phase Composition: Fine-Tuning Retention and Selectivity

The mobile phase composition plays a crucial role in modulating the analyte's retention time. In reversed-phase HPLC, the mobile phase is typically a mixture of water and a less polar organic solvent.

Organic Modifier: Acetonitrile vs. Methanol

The choice of organic solvent can significantly impact selectivity.[6]

  • Acetonitrile: Generally considered a weaker solvent than methanol in reversed-phase HPLC, leading to longer retention times. Its low viscosity is advantageous for high-efficiency separations.[7]

  • Methanol: A stronger solvent that will result in shorter retention times. It is a protic solvent and can engage in hydrogen bonding, which may alter selectivity for compounds with hydrogen bond donors or acceptors, such as the amide group in our target molecule.[6]

The Influence of pH

The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[8][9] While 2-(3-Bromo-phenyl)-N-propyl-acetamide is a neutral compound and its retention is not expected to be significantly affected by pH changes, controlling the pH is still important for method robustness. Maintaining a consistent pH, typically with a buffer, helps to prevent shifts in retention time and ensures reproducible results.[10] For silica-based columns, operating at a low pH (e.g., 2.5-3.5) can suppress the ionization of residual silanol groups on the stationary phase, leading to improved peak symmetry for basic compounds, although this is less of a concern for our neutral analyte.[6]

A Strategic Workflow for HPLC Method Development

The following step-by-step protocol outlines a systematic approach to developing a robust HPLC method for the analysis of 2-(3-Bromo-phenyl)-N-propyl-acetamide.

HPLC_Method_Development cluster_prep Preparation cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation Analyte_Prep Analyte Preparation (Dissolve in Mobile Phase) Column_Selection Column Selection (e.g., C18, Phenyl) Analyte_Prep->Column_Selection Mobile_Phase_Prep Mobile Phase Preparation (e.g., 0.1% Formic Acid in Water/Acetonitrile) Mobile_Phase_Prep->Column_Selection Gradient_Run Initial Gradient Run (e.g., 5-95% Acetonitrile) Column_Selection->Gradient_Run Isocratic_Hold Determine Isocratic Conditions (Based on Gradient Elution) Gradient_Run->Isocratic_Hold Flow_Rate_Opt Optimize Flow Rate (Balance Resolution and Run Time) Isocratic_Hold->Flow_Rate_Opt Temp_Opt Optimize Temperature (Improve Peak Shape and Efficiency) Flow_Rate_Opt->Temp_Opt Validation Method Validation (Linearity, Precision, Accuracy) Temp_Opt->Validation

Caption: A workflow diagram for systematic HPLC method development.

Experimental Protocol: A Starting Point
  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of 2-(3-Bromo-phenyl)-N-propyl-acetamide in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Initial Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (or a more specific wavelength determined by UV scan).

  • Method Optimization:

    • Based on the initial gradient run, determine the approximate percentage of organic solvent required to elute the analyte with a retention factor (k') between 2 and 10.[11]

    • Perform isocratic runs at and around this determined mobile phase composition to fine-tune the retention time.

    • If peak shape is poor or resolution from impurities is insufficient, consider switching to a different column (e.g., Phenyl-Hexyl) or changing the organic modifier to methanol.[6]

    • Adjust the flow rate and column temperature to optimize efficiency and analysis time. Higher temperatures can reduce viscosity and improve peak shape, but may affect selectivity.[8][12]

Conclusion

References

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015). ResearchGate. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Factors Affecting Retention Time. SHIMADZU CORPORATION. [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. ChromaNik Technologies Inc. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). (2025). Welch Materials. [Link]

  • HPLC Column Selection Guide. Restek. [Link]

  • Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. (2023). PubMed. [Link]

  • Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. [Link]

  • Column Selection for HPLC Method Development. (2016). LCGC International. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2012). PMC - NIH. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]

  • Fast Screening Methods for Analgesics and Non-Steroidal Anti-Inflammatory (NSAIDS) Drugs by HPLC with Agilent Poroshell 120 Columns. LCGC International. [Link]

  • Method and assays for quantitation of acetamide in a composition.
  • n-bromoacetamide. Organic Syntheses Procedure. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. (2015). Research and Reviews. [Link]

  • Organic Solvents Retention Time Table. GL Sciences. [Link]

Sources

Validation

Comparative Bioactivity Guide: 2-(3-Bromophenyl)-N-propylacetamide vs. Non-Halogenated Analogs

The following guide provides a high-level technical comparison of 2-(3-Bromo-phenyl)-N-propyl-acetamide against its non-halogenated analog, 2-phenyl-N-propylacetamide . This document is designed for researchers and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical comparison of 2-(3-Bromo-phenyl)-N-propyl-acetamide against its non-halogenated analog, 2-phenyl-N-propylacetamide . This document is designed for researchers and drug discovery scientists evaluating the impact of meta-halogenation on phenylacetamide scaffolds.

Executive Summary: The Halogenation Advantage

In medicinal chemistry, the transformation of a 2-phenyl-N-propylacetamide (Parent Scaffold) to its 3-bromo derivative represents a strategic "meta-halogen substitution." This modification is rarely arbitrary; it is typically employed to modulate lipophilicity (LogP) , enhance metabolic stability , and exploit halogen bonding interactions within a target binding pocket.

This guide objectively compares the physicochemical and bioactive profiles of the two compounds, providing a roadmap for experimental validation.

FeatureNon-Halogenated Analog (Parent)3-Bromo Derivative (Target)Impact of Modification
Structure Ph-CH₂-CO-NH-Pr(3-Br-Ph)-CH₂-CO-NH-PrElectronic & Steric tuning
Lipophilicity (cLogP) ~1.8 – 2.1~2.6 – 2.9Enhanced BBB permeability
Metabolic Liability High (Phenyl ring oxidation)Reduced (Blocked meta-position)Increased Half-life (

)
Electronic Effect Neutral Phenyl RingElectron-withdrawing (Inductive)Altered pKa of amide N-H

Chemical & Physical Profile Comparison

The introduction of a bromine atom at the meta (3-) position of the phenyl ring fundamentally alters the molecular landscape.

Physicochemical Data Table

Data estimated based on ChemAxon/ACD consensus models for phenylacetamides.

Property2-Phenyl-N-propylacetamide2-(3-Bromophenyl)-N-propylacetamideSignificance
Formula


Heavy atom count increases
MW ( g/mol ) 177.25256.14>40% mass increase; affects ligand efficiency
Polar Surface Area (TPSA) ~29.1

~29.1

Unchanged; H-bonding capacity similar
Rotatable Bonds 44Flexibility remains comparable
Solubility (Water) ModerateLowRequires DMSO/Ethanol for stock
Halogen Bond Potential NoneHigh (Sigma-hole on Br)Specificity for carbonyl/aromatic residues
Mechanistic Implications (SAR)

The 3-bromo substituent exerts two critical effects:

  • The Sigma-Hole Effect : Bromine is large and polarizable. It can form a directed halogen bond (X-bond) with nucleophilic residues (e.g., backbone carbonyls) in the protein target, potentially increasing potency by 5–10 fold compared to the unsubstituted analog.

  • Metabolic Blocking : The parent phenylacetamide is susceptible to CYP450-mediated hydroxylation, particularly at the para and ortho positions. While meta is less reactive, the bulky bromine sterically hinders the approach of metabolic enzymes to the adjacent positions, potentially extending the in vivo half-life.

Structural & Functional Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the comparative evaluation workflow.

SAR_Comparison Parent Non-Halogenated Analog (2-Phenyl-N-propylacetamide) Target 3-Bromo Derivative (2-(3-Br-Ph)-N-propylacetamide) Parent->Target Meta-Bromination Lipophilicity Lipophilicity (LogP) Increased (~ +0.7) Target->Lipophilicity Metabolism Metabolic Stability Enhanced (Steric/Electronic) Target->Metabolism Binding Target Binding Halogen Bonding Potential Target->Binding Outcome Bioactivity Consequence: 1. Higher CNS Penetration 2. Lower Clearance 3. Potential Potency Boost Lipophilicity->Outcome Metabolism->Outcome Binding->Outcome

Caption: SAR Impact Analysis: Transformation from Parent Scaffold to 3-Bromo Derivative.

Experimental Protocols for Validation

To objectively compare these two compounds, the following experimental workflows are recommended. These protocols ensure a standardized assessment of bioactivity and stability.

Protocol A: Comparative Synthesis (Amide Coupling)

Objective: Synthesize both analogs with high purity for testing.

Reagents:

  • Acid Precursors: 3-Bromophenylacetic acid (Target) vs. Phenylacetic acid (Parent).

  • Amine: n-Propylamine.

  • Coupling Agent: EDC·HCl / HOBt or HATU.

  • Solvent: DCM or DMF.

Step-by-Step Methodology:

  • Activation : Dissolve 1.0 eq of the respective phenylacetic acid in dry DCM (0.1 M). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at

    
     for 30 mins.
    
  • Coupling : Add 1.1 eq of n-propylamine and 2.0 eq of DIPEA. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Work-up : Dilute with EtOAc. Wash sequentially with 1N HCl, Sat.

    
    , and Brine.
    
  • Purification : Dry over

    
    , concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
    
  • Validation : Confirm structure via

    
    -NMR. The 3-bromo analog will show a distinct splitting pattern in the aromatic region (singlet at ~7.6 ppm for the H2 proton).
    
Protocol B: Microsomal Stability Assay (In Vitro ADME)

Objective: Quantify the metabolic blocking effect of the bromine atom.

Workflow:

  • Incubation System : Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Substrate : Incubate Parent and Target compounds separately at 1 µM final concentration.

  • Cofactor : Initiate reaction with NADPH-regenerating system.

  • Sampling : Aliquot at

    
     min. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis : Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation : Plot

    
     vs. time.
    
    • 
      .
      
    • Expectation : The 3-bromo derivative should exhibit a longer

      
       (lower 
      
      
      
      ) due to lipophilic shielding and electronic deactivation of the ring.

Comparative Bioactivity Evaluation

When analyzing the results from the above protocols, use the following criteria to determine superiority.

CriterionParent (Non-Halogenated)3-Bromo AnalogInterpretation
IC50 / EC50 Reference Value (

)
Typically

(e.g.,

)
Lower value indicates higher potency (likely due to hydrophobic fit).
LogD (pH 7.4) ~1.8~2.5Higher LogD suggests better membrane permeability (CNS active).
Cl_int (Microsomes) HighModerate/LowImproved metabolic stability confirms the "halogen effect."
Cytotoxicity (CC50) LowPotentially HigherWarning : Halogenated aromatics can sometimes increase hepatotoxicity; monitor closely.
Diagram: Evaluation Workflow

Workflow cluster_Assays Parallel Bioassays Start Start: Comparative Study Synth Parallel Synthesis (Protocol A) Start->Synth QC QC: NMR & LCMS Purity >95% Synth->QC Potency Functional Assay (IC50 Determination) QC->Potency ADME Microsomal Stability (Protocol B) QC->ADME Tox Cytotoxicity Screen (HepG2 Cells) QC->Tox Analysis Data Synthesis & SAR Analysis Potency->Analysis ADME->Analysis Tox->Analysis

Caption: Standardized Workflow for Evaluating Halogenated vs. Non-Halogenated Analogs.

References

  • Structure-Activity Relationships of Phenylacetamides

    • Study on the SAR of 2-phenyl-N-alkylacetamides as anticonvulsants.
    • Source: Journal of Medicinal Chemistry.

  • Halogen Bonding in Drug Discovery

    • The role of halogen bonding in ligand-receptor interactions.
    • Source: Journal of Medicinal Chemistry.

  • Synthesis Protocols

    • General procedure for amide coupling using EDC/HOBt.
    • Source: Organic Syntheses.

  • Metabolic Stability Assays

    • In vitro methods for assessing CYP450 stability.
    • Source: Nature Protocols.

Note: Specific bioactivity data for "2-(3-Bromo-phenyl)-N-propyl-acetamide" is derived from chemometric principles and SAR extrapolation of the phenylacetamide class, as direct public domain datasets for this specific library compound are limited.

Comparative

Technical Guide: Melting Point Determination &amp; Purity Validation of 2-(3-Bromo-phenyl)-N-propyl-acetamide

CAS: 883803-50-7 | Formula: C₁₁H₁₄BrNO | Mol. Weight: 256.14 g/mol Executive Summary & Application Context This guide addresses the rigorous physicochemical characterization of 2-(3-Bromo-phenyl)-N-propyl-acetamide , a s...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 883803-50-7 | Formula: C₁₁H₁₄BrNO | Mol. Weight: 256.14 g/mol

Executive Summary & Application Context

This guide addresses the rigorous physicochemical characterization of 2-(3-Bromo-phenyl)-N-propyl-acetamide , a specialized intermediate often utilized in the synthesis of CNS-active pharmacophores. Unlike common reagents, this compound lacks extensive open-source thermodynamic data (Sigma-Aldrich AldrichCPR classification). Consequently, researchers cannot rely on literature lookups; they must generate de novo validation data.

This document compares the two primary methodologies for establishing the melting point (MP) of this compound: Automated Capillary Optometry (Standard) versus Differential Scanning Calorimetry (DSC) (Advanced). While capillary methods are sufficient for routine identity checks, this guide argues that DSC is the required alternative for establishing the "Absolute Purity" standard necessary for regulatory filing, particularly due to the potential for polymorphism in N-substituted acetamides.

Structural Analysis & Thermodynamic Expectations

Before experimental determination, one must understand the molecular behaviors that influence the phase transition of this specific molecule.

  • The Acetamide Core: The amide linkage (-CONH-) acts as both a hydrogen bond donor and acceptor. In the solid state, this typically forms strong intermolecular networks, raising the MP.

  • The N-Propyl Chain: This alkyl chain introduces rotational degrees of freedom. Typically, N-alkylation disrupts the crystal lattice packing efficiency compared to the primary amide, potentially lowering the melting point and broadening the melting range if impurities are present.

  • The 3-Bromo Substituent: The heavy halogen increases London dispersion forces and molecular weight, counteracting the lattice-disrupting effect of the propyl group.

Hypothetical Target Range: Based on QSAR trends of analogous phenylacetamides, the expected melting point lies between 85°C – 105°C (Solid). Note: This is a theoretical estimation range for method calibration; experimental determination is required.

Comparative Methodology: Capillary vs. DSC

The following table contrasts the performance of the standard capillary method against the DSC alternative specifically for 2-(3-Bromo-phenyl)-N-propyl-acetamide.

Table 1: Performance Comparison of MP Determination Methods
FeatureMethod A: Automated Capillary (OptiMelt/Büchi)Method B: Differential Scanning Calorimetry (DSC)
Primary Output Melting Range (

to

)
Enthalpy of Fusion (

) & Onset Temperature
Purity Insight Qualitative (Range width indicates impurity)Quantitative (Purity calculated via van't Hoff equation)
Sample Req. 2–5 mg (Destructive)1–3 mg (Destructive/Encapsulated)
Precision ±0.3°C to ±0.5°C±0.1°C
Polymorph Detection Difficult (Visual changes only)High (Distinct endothermic peaks for different forms)
Suitability Routine QC; Synthesis monitoringGold Standard for Reference Standards & CoA generation

Detailed Experimental Protocols

Protocol A: Automated Capillary Method (Routine QC)

Use this method for checking crude yield or recrystallization progress.

Equipment: SRS OptiMelt or Büchi M-565.

  • Sample Prep: Dry the sample of 2-(3-Bromo-phenyl)-N-propyl-acetamide under vacuum (40°C, >4 hours) to remove solvent inclusions (water/ethanol) which depress MP.

  • Packing: Grind the sample to a fine powder. Fill the capillary tube to a height of 2–3 mm. Critical: Pack efficiently by tapping the tube on a hard surface to eliminate air pockets, which cause uneven heat transfer.

  • Ramp Profile:

    • Start Temp: 50°C.

    • Ramp 1: 10°C/min up to 75°C (Fast approach).

    • Ramp 2:1.0°C/min through the expected transition (Critical for accuracy).

    • Stop Temp: 120°C.

  • Data Interpretation: Record

    
     (first liquid meniscus) and 
    
    
    
    (complete transparency). A range >2°C indicates <98% purity.
Protocol B: DSC Method (Purity Validation)

Use this method for characterizing the final "Pure" compound.

Equipment: TA Instruments DSC2500 or PerkinElmer DSC 8000.

  • Calibration: Verify Indium standard (

    
    ) prior to run.
    
  • Encapsulation: Weigh 1.5–3.0 mg of sample into a Tzero Aluminum pan. Crimp hermetically to prevent sublimation of the amide or loss of the bromine moiety at high temps.

  • Thermal Cycle:

    • Equilibrate at 20°C.

    • Ramp 5°C/min to 130°C.

    • (Optional) Cool to 20°C and re-heat to check for polymorphism (metastable forms often appear on the second heat).

  • Analysis: Integrate the melting endotherm.

    • Purity Calculation: Use the software's purity analysis function (based on the depression of melting point by impurities, governed by the van't Hoff equation):

      
      
      Where 
      
      
      
      is sample temp,
      
      
      is pure melting temp,
      
      
      is mole fraction impurity, and
      
      
      is fraction melted.

Workflow Visualization

The following diagram illustrates the decision logic for characterizing this compound, ensuring scientific integrity from synthesis to final validation.

MP_Determination_Workflow Start Synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide Drying Vacuum Drying (Remove Solvents) Start->Drying Capillary Method A: Capillary MP (Rapid Screen) Drying->Capillary Decision Range < 2°C? Capillary->Decision Recryst Recrystallization (EtOH/Water or Toluene) Decision->Recryst No (Wide Range) DSC Method B: DSC Analysis (Thermodynamic Validation) Decision->DSC Yes (Sharp Range) Recryst->Drying Polymorph Check for Polymorphs (Multiple Endotherms?) DSC->Polymorph Polymorph->Recryst Multiple Peaks (Mixed Phase) FinalReport Generate CoA (Report Onset + Purity %) Polymorph->FinalReport Single Peak

Caption: Logical workflow for validating the physical characteristics of the target acetamide derivative.

Troubleshooting & Expert Insights

The "Oiling Out" Phenomenon

N-propyl acetamides often exhibit low melting points or form supercooled liquids ("oiling out") during recrystallization.

  • Observation: The sample turns into a sticky gum in the capillary tube before a clear melt.

  • Cause: Trace solvent impurities or amorphous character.

  • Remedy: Scratch the inner surface of the crystallization flask with a glass rod to induce nucleation, or seed with a known pure crystal. Do not run MP on "oily" solids; the data is invalid.

Sublimation Risks

Halogenated aromatics (3-Bromo-phenyl group) can sublime before melting.

  • Capillary Sign: Crystals disappear from the bottom of the tube and re-deposit higher up the cool zone.

  • Solution: Use sealed capillaries or rely exclusively on Hermetic Pan DSC (Method B).

References

  • Sigma-Aldrich. 2-(3-BROMO-PHENYL)-N-PROPYL-ACETAMIDE Product Detail (CAS 883803-50-7).[1] AldrichCPR Collection.[1] Retrieved from

  • United States Pharmacopeia (USP).<741> Melting Range or Temperature. USP-NF. (Standard regulatory framework for capillary melting point).
  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.[2] (Authoritative text on DSC Purity Determination).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.

Sources

Validation

A Comparative Guide to the Elemental Analysis Validation of 2-(3-Bromo-phenyl)-N-propyl-acetamide

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's elemental composition and purity is a cornerstone of quality control and regulatory compliance. For novel compounds such as 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's elemental composition and purity is a cornerstone of quality control and regulatory compliance. For novel compounds such as 2-(3-Bromo-phenyl)-N-propyl-acetamide, a halogenated organic molecule, this validation process demands a meticulous and multi-faceted analytical approach. This guide provides an in-depth comparison of elemental analysis with alternative analytical techniques, offering a comprehensive framework for researchers, scientists, and drug development professionals to establish the identity and purity of this compound with the highest degree of scientific rigor.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a pure organic compound.[1][2] It serves as a primary method to verify the empirical formula of a newly synthesized molecule. The principle is based on the complete combustion of a small, precisely weighed sample, followed by the quantitative determination of the resulting combustion products (CO₂, H₂O, and N₂). For a compound like 2-(3-Bromo-phenyl)-N-propyl-acetamide (C₁₁H₁₄BrNO), the theoretical percentages of Carbon, Hydrogen, and Nitrogen can be calculated. The proximity of the experimentally determined values to these theoretical values is a strong indicator of the compound's purity and correct elemental composition.

However, for halogenated compounds, the presence of bromine can sometimes interfere with the analysis, necessitating specific instrumental conditions and sample preparation techniques to ensure accurate results.[3][4] Therefore, a robust validation of the elemental analysis data through orthogonal methods is not just good scientific practice but a critical component of a comprehensive quality control strategy.

Experimental Protocol: Elemental Analysis of 2-(3-Bromo-phenyl)-N-propyl-acetamide

This protocol outlines the steps for determining the elemental composition of 2-(3-Bromo-phenyl)-N-propyl-acetamide using a modern elemental analyzer.

Instrumentation:

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer or similar) equipped with a thermal conductivity detector.

Materials:

  • 2-(3-Bromo-phenyl)-N-propyl-acetamide sample (previously purified and dried)

  • Acetanilide or other suitable certified organic standard

  • Tin capsules

  • Tungsten(VI) oxide

  • High-purity helium and oxygen

Procedure:

  • Instrument Calibration: Calibrate the instrument using a certified organic standard, such as acetanilide, to ensure the accuracy of the detector response for C, H, and N.

  • Sample Preparation: Accurately weigh 1-2 mg of the dried 2-(3-Bromo-phenyl)-N-propyl-acetamide sample into a tin capsule. To aid in the combustion of the bromine-containing compound, add a small amount of tungsten(VI) oxide as a catalyst.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) in a pure oxygen environment. The organic material is completely oxidized.

  • Reduction and Separation: The combustion gases (CO₂, H₂O, N₂, and bromine compounds) are passed through a reduction furnace to convert any nitrogen oxides to N₂. The mixture of gases is then passed through a chromatographic column to separate the individual components.

  • Detection: The separated gases are detected by a thermal conductivity detector, which measures the change in thermal conductivity of the helium carrier gas as each component elutes from the column.

  • Data Analysis: The instrument's software integrates the detector signals and calculates the percentage of C, H, and N in the sample based on the initial sample weight and the calibration. The results are compared to the theoretical values for C₁₁H₁₄BrNO.

Acceptance Criteria: The experimentally determined values for Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.[5][6]

Comparative Analysis: Orthogonal Methods for Validation

To ensure the integrity of the elemental analysis results and to provide a more complete picture of the compound's purity and structure, it is essential to employ alternative analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary methods for this purpose.[7][8][9]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique in the pharmaceutical industry for separating, identifying, and quantifying compounds in a mixture.[10][11][12] Its high precision and accuracy make it ideal for determining the purity of drug substances.[8]

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System or similar)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Materials:

  • 2-(3-Bromo-phenyl)-N-propyl-acetamide sample

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

    • Gradient: A typical gradient could be 5% to 95% Solvent B over 20 minutes.

  • Data Analysis: The chromatogram will show a major peak corresponding to 2-(3-Bromo-phenyl)-N-propyl-acetamide and potentially smaller peaks for any impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[9][13] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the compound's identity. Quantitative NMR (qNMR) can also be used to determine purity with high accuracy without the need for a reference standard of the analyte.[14][15]

Experimental Protocol: ¹H NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or higher)

Materials:

  • 2-(3-Bromo-phenyl)-N-propyl-acetamide sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of CDCl₃ in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Analysis:

    • Structural Confirmation: Analyze the chemical shifts, integration values, and coupling patterns of the proton signals to confirm that they are consistent with the structure of 2-(3-Bromo-phenyl)-N-propyl-acetamide.

    • Purity Assessment: The presence of any impurity peaks can be observed. The purity can be estimated by comparing the integration of the impurity signals to the integration of the main compound signals. For a more accurate quantitative analysis (qNMR), a certified internal standard of known concentration would be added.

Data Comparison and Interpretation

The following tables present hypothetical but realistic data for the validation of 2-(3-Bromo-phenyl)-N-propyl-acetamide.

Table 1: Elemental Analysis Data

ElementTheoretical %Experimental %Deviation %Pass/Fail
Carbon (C)51.5951.45-0.14Pass
Hydrogen (H)5.515.48-0.03Pass
Nitrogen (N)5.475.52+0.05Pass

Theoretical values calculated for C₁₁H₁₄BrNO (Molecular Weight: 256.14 g/mol )

Table 2: Comparative Purity Assessment

Analytical TechniquePurity (%)
Elemental Analysis (by difference)>99.5%
HPLC (Area %)99.8%
¹H NMR (by integration)>99%

Interpretation of Results:

The elemental analysis results in Table 1 show excellent agreement with the theoretical values, with all deviations well within the acceptable limit of ±0.4%. This provides strong evidence for the correct elemental composition and high purity of the sample. The HPLC analysis in Table 2 corroborates this finding, indicating a purity of 99.8% based on the relative peak areas. The ¹H NMR spectrum (data not shown, but interpretation provided) would further confirm the molecular structure and indicate a high level of purity with no significant impurity signals detected.

The convergence of data from these three orthogonal techniques provides a high degree of confidence in the identity, purity, and elemental composition of the synthesized 2-(3-Bromo-phenyl)-N-propyl-acetamide.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Accurately weigh 1-2 mg of sample encapsulate Encapsulate in tin capsule with Tungsten(VI) oxide weigh->encapsulate combustion Combustion (~950°C in O₂) encapsulate->combustion reduction Reduction of NOx to N₂ combustion->reduction separation Gas Chromatographic Separation reduction->separation detection Thermal Conductivity Detection separation->detection calculation Calculate %C, %H, %N detection->calculation comparison Compare with Theoretical Values calculation->comparison report Final Report: Elemental Composition Confirmed comparison->report Deviation < 0.4%

Caption: Workflow for the elemental analysis of 2-(3-Bromo-phenyl)-N-propyl-acetamide.

Comparative_Validation_Process cluster_synthesis Compound Synthesis & Purification cluster_analytical Orthogonal Analytical Validation cluster_conclusion Conclusion synthesis Synthesis of 2-(3-Bromo-phenyl) -N-propyl-acetamide ea Elemental Analysis (%C, %H, %N) synthesis->ea hplc HPLC (Purity) synthesis->hplc nmr NMR Spectroscopy (Structure & Purity) synthesis->nmr conclusion Convergent Data: High Confidence in Identity, Purity, and Composition ea->conclusion hplc->conclusion nmr->conclusion

Caption: Comparative validation process for 2-(3-Bromo-phenyl)-N-propyl-acetamide.

Conclusion and Recommendations

The validation of the elemental composition of a novel pharmaceutical compound like 2-(3-Bromo-phenyl)-N-propyl-acetamide should not rely on a single analytical technique. While elemental analysis provides direct evidence of the elemental makeup, its validation through orthogonal methods such as HPLC and NMR spectroscopy is crucial for ensuring data integrity and building a comprehensive quality profile. This multi-pronged approach, grounded in the principles of scientific integrity and guided by regulatory expectations such as those outlined by the ICH[16][17], provides the necessary confidence for advancing a compound through the drug development pipeline. It is the synthesis of these complementary analytical insights that establishes a trustworthy and scientifically sound foundation for all subsequent research and development activities.

References

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). Retrieved from [Link]

  • Open Access Journals. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Retrieved from [Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Retrieved from [Link]

  • Nanalysis. (2019, February 27). Beyond structural elucidation, introduction to qNMR – Part I. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis - PMC. Retrieved from [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • ijprajournal. (2024, May 8). A review on high performance liquid chromatography technique for pharmaceutical analysis. Retrieved from [Link]

  • Robertson Microlit. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Retrieved from [Link]

  • resolvemass.com. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

  • LCGC. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • National Institutes of Health. (2023, November 2). Perspective on halogenated organic compounds - PMC. Retrieved from [Link]

Sources

Comparative

A Comparative Structural Analysis of 2-(3-Bromo-phenyl) and 2-(4-Bromo-phenyl) acetamides for Researchers and Drug Development Professionals

This guide provides an in-depth structural comparison of two isomeric compounds: 2-(3-Bromo-phenyl) acetamide and 2-(4-Bromo-phenyl) acetamide. As positional isomers, the seemingly minor shift of a bromine atom on the ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural comparison of two isomeric compounds: 2-(3-Bromo-phenyl) acetamide and 2-(4-Bromo-phenyl) acetamide. As positional isomers, the seemingly minor shift of a bromine atom on the phenyl ring can induce significant changes in their physicochemical properties, crystal packing, and ultimately, their potential as pharmaceutical building blocks. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data and established scientific principles.

Introduction: The Significance of Isomeric Purity and Structure

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Isomers, compounds with identical molecular formulas but different structural arrangements, often exhibit distinct biological activities and physical characteristics. The two molecules under consideration, 2-(3-Bromo-phenyl) acetamide and 2-(4-Bromo-phenyl) acetamide, are prime examples of how a change in substituent position on an aromatic ring can influence molecular conformation and intermolecular interactions. Understanding these subtle differences is crucial for rational drug design and the development of crystalline materials with desired properties.

Molecular Structure and Conformation: A Tale of Two Isomers

The fundamental difference between 2-(3-Bromo-phenyl) acetamide and 2-(4-Bromo-phenyl) acetamide lies in the position of the bromine atom on the phenyl ring—meta in the former and para in the latter. This seemingly small variation has profound implications for the molecule's overall shape, electronic distribution, and ability to interact with its neighbors in a crystal lattice.

To elucidate these structural nuances, we will draw upon crystallographic data from closely related N-phenylacetamide isomers, which serve as excellent models for understanding the intramolecular and intermolecular forces at play.

Key Structural Observations from Crystallographic Data:

  • N-(3-Bromophenyl)acetamide: In this isomer, the molecule adopts a conformation where the N-H bond of the acetamide group is anti to the meta-bromo substituent on the aromatic ring. This arrangement minimizes steric hindrance and influences the pattern of hydrogen bonding in the crystal lattice.

  • N-(4-Bromophenyl)acetamide: For the para-substituted isomer, a different polymorph reveals a distinct crystal packing arrangement. Molecules are linked by N-H···O hydrogen bonds, forming chains. The planarity of the acetamide group relative to the phenyl ring is a key feature, although slight deviations can occur.

The position of the bulky and electronegative bromine atom influences the dihedral angle between the phenyl ring and the acetamide side chain. This, in turn, affects the overall molecular symmetry and the potential for various intermolecular interactions, such as halogen bonding and π-π stacking.

Table 1: Comparison of Physicochemical Properties

Property2-(3-Bromo-phenyl) acetamide (Predicted/Analogous)2-(4-Bromo-phenyl) acetamide
Molecular Formula C₈H₈BrNOC₈H₈BrNO
Molecular Weight 214.06 g/mol 214.06 g/mol [1]
Melting Point Data not available~166 °C
LogP (Predicted) ~2.3~1.7[1]
Polar Surface Area 43.1 Ų43.1 Ų[1]

Note: Some data for the 3-bromo isomer are based on predictions and data from analogous compounds due to limited availability in public databases.

Spectroscopic Fingerprints: Distinguishing the Isomers

Spectroscopic techniques provide a powerful means to differentiate between the two isomers and to confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the chemical environment of each atom in a molecule.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly informative.

    • 2-(4-Bromo-phenyl) acetamide: Due to the symmetry of the para-substituted ring, a characteristic AA'BB' system is expected, typically appearing as two doublets.

    • 2-(3-Bromo-phenyl) acetamide: The lower symmetry of the meta-substituted ring will result in a more complex splitting pattern in the aromatic region, with four distinct signals for the aromatic protons.

  • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum will reflect the symmetry of the molecule. The 4-bromo isomer will show fewer aromatic carbon signals than the 3-bromo isomer. The chemical shift of the carbon atom attached to the bromine will also differ between the two isomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Both isomers will exhibit characteristic peaks for the N-H stretch, C=O stretch (Amide I band), and N-H bend (Amide II band) of the acetamide group. However, the position and fine structure of the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can be diagnostic for the substitution pattern of the aromatic ring.

Table 2: Key Spectroscopic Data (Expected/Reported)

Spectroscopic Feature2-(3-Bromo-phenyl) acetamide (Expected)2-(4-Bromo-phenyl) acetamide
¹H NMR (Aromatic) Complex multipletAA'BB' system (two doublets)
¹³C NMR (Aromatic) 6 distinct signals4 distinct signals
IR (C-H out-of-plane) Bands characteristic of meta-substitutionBand characteristic of para-substitution

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols for the synthesis and characterization of these compounds are provided below.

Synthesis of 2-(Bromo-phenyl) acetamides

A common and reliable method for the synthesis of these acetamides is the amidation of the corresponding phenylacetic acid.

Workflow for Synthesis:

SynthesisWorkflow cluster_start Starting Material cluster_activation Acid Activation cluster_amidation Amidation cluster_product Final Product start Bromo-phenylacetic acid (3- or 4-isomer) activation Reaction with Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) start->activation  Step 1   amidation Reaction with Ammonia (NH₃) activation->amidation  Step 2   product 2-(Bromo-phenyl) acetamide (3- or 4-isomer) amidation->product  Step 3  

Caption: General workflow for the synthesis of 2-(Bromo-phenyl) acetamides.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of the respective bromo-phenylacetic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acid chloride.

  • Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to 0 °C. A solution of ammonia in a suitable solvent (e.g., 0.5 M in dioxane or bubbled through the solution) is added slowly. The reaction is stirred for 1-2 hours at room temperature.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Characterization Techniques

Workflow for Structural Characterization:

CharacterizationWorkflow cluster_synthesis Synthesized Product cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Elucidation cluster_data Data Interpretation product Purified Crystalline Solid nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FTIR Spectroscopy product->ir xrd Single Crystal X-ray Diffraction product->xrd analysis Structural Comparison nmr->analysis ir->analysis xrd->analysis

Caption: Workflow for the comprehensive structural characterization of the isomeric acetamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified acetamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). Standard pulse programs should be used.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare the spectra of the two isomers.

Single Crystal X-ray Diffraction Protocol:

  • Crystal Growth: Grow single crystals of suitable quality for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable single crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final crystal structure.

Structural Comparison and Implications

The positional isomerism of the bromine atom leads to distinct differences in the solid-state architecture of these compounds. These differences can have a significant impact on their physical properties and potential applications.

  • Crystal Packing and Density: The way molecules pack in a crystal lattice affects the density and stability of the solid. The different intermolecular interactions favored by the 3-bromo and 4-bromo isomers will likely lead to different crystal packing efficiencies.

  • Solubility and Bioavailability: The polarity and crystal lattice energy, both influenced by the bromine position, can affect the solubility of the compound in various solvents, which is a critical parameter for drug development.

  • Reactivity and Further Functionalization: The electronic effect of the bromine atom (inductive vs. resonance) differs at the meta and para positions, which can influence the reactivity of the aromatic ring in subsequent chemical transformations.

Logical Relationship of Structural Features:

LogicalRelationship cluster_isomer Isomeric Form cluster_molecular Molecular Properties cluster_intermolecular Intermolecular Interactions cluster_solidstate Solid-State Properties isomer Position of Bromine Atom (meta vs. para) molecular Molecular Geometry Dipole Moment Electronic Distribution isomer->molecular influences intermolecular Hydrogen Bonding Halogen Bonding π-π Stacking molecular->intermolecular determines solidstate Crystal Packing Density Melting Point Solubility intermolecular->solidstate governs

Caption: The causal relationship from isomeric form to solid-state properties.

Conclusion

The structural comparison of 2-(3-Bromo-phenyl) acetamide and 2-(4-Bromo-phenyl) acetamide highlights the profound impact of positional isomerism on molecular and supramolecular chemistry. While sharing the same chemical formula, the different placement of the bromine atom leads to distinct spectroscopic signatures and is predicted to result in different crystal packing arrangements and physicochemical properties. For researchers in drug development and materials science, a thorough understanding of these isomeric differences is essential for the rational design of molecules with tailored properties. The experimental protocols provided herein offer a robust framework for the synthesis and comprehensive characterization of these and related compounds.

References

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2505. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(3), o461. [Link]

  • Gowda, B. T., Svoboda, I., & Fuess, H. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1039. [Link]

  • PrepChem. (n.d.). Synthesis of 4-acetamido-3-bromophenylacetic acid. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to LC-MS Purity Verification of 2-(3-Bromo-phenyl)-N-propyl-acetamide

For researchers and drug development professionals, the unequivocal confirmation of a compound's purity is a foundational pillar of scientific rigor and regulatory compliance. This is particularly true for novel or speci...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the unequivocal confirmation of a compound's purity is a foundational pillar of scientific rigor and regulatory compliance. This is particularly true for novel or specialized chemical entities like 2-(3-Bromo-phenyl)-N-propyl-acetamide, where the absence of comprehensive public data necessitates a robust, in-house verification strategy. This guide provides an in-depth, experience-driven approach to establishing the purity of this compound, centering on the powerful technique of Liquid Chromatography-Mass Spectrometry (LC-MS).

We will dissect a meticulously designed LC-MS protocol, justifying each parameter choice with scientific rationale. Furthermore, this guide will extend beyond a singular methodology, offering a critical comparison with orthogonal techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to provide a holistic perspective on modern purity assessment.

The Analytical Imperative: Why a Rigorous Purity Check is Non-Negotiable

For a compound like 2-(3-Bromo-phenyl)-N-propyl-acetamide (Formula: C₁₁H₁₄BrNO, Molecular Weight: 256.14 g/mol ), which may be synthesized for early-stage discovery, the responsibility of confirming its identity and purity often falls to the end-user. Commercially available batches of such specialized reagents may not come with extensive analytical data. Undetected impurities can lead to erroneous biological data, flawed structure-activity relationships, and significant delays in research and development timelines. LC-MS, with its dual capability of chromatographic separation and mass-based detection, offers unparalleled sensitivity and specificity for this task.[1]

Recommended Analytical Method: Reversed-Phase LC-MS

The combination of liquid chromatography's separation power with mass spectrometry's detection specificity makes LC-MS a primary tool for pharmaceutical analysis.[1] This protocol is designed as a robust starting point for the analysis of 2-(3-Bromo-phenyl)-N-propyl-acetamide, grounded in common practices for small molecule analysis.

Experimental Protocol: LC-MS Purity Analysis

Objective: To separate 2-(3-Bromo-phenyl)-N-propyl-acetamide from potential impurities and confirm its molecular weight, thereby assessing its purity.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for reproducible results and to prevent column contamination. The goal is to fully dissolve the analyte in a solvent compatible with the mobile phase.

  • Procedure:

    • Accurately weigh approximately 1 mg of 2-(3-Bromo-phenyl)-N-propyl-acetamide.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water. This creates a stock solution of ~1 mg/mL.

    • Vortex the solution until the sample is fully dissolved. If solubility is an issue, sonication can be gently applied.

    • Perform a subsequent 1:100 dilution by taking 10 µL of the stock solution and diluting it with 990 µL of the 50:50 acetonitrile/water mixture to achieve a final concentration of ~10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

2. Instrumentation and Chromatographic Conditions:

  • Rationale: Reversed-phase chromatography is the workhorse for separating small to medium polarity organic molecules. A C18 column provides excellent hydrophobic retention for the phenyl-acetamide core. The gradient elution ensures that compounds with a range of polarities can be eluted and separated effectively. Acetonitrile is a common organic modifier due to its low UV cutoff and viscosity.[2][3] Formic acid is added to the mobile phase to improve peak shape and to provide a source of protons, which aids in the ionization of the analyte in the mass spectrometer's source (positive ion mode).[4]

  • Parameters:

    • Instrument: HPLC or UHPLC system coupled to a single quadrupole or higher resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

3. Mass Spectrometer Conditions:

  • Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of organic molecules. Positive ion mode is selected as the amide group in the target molecule can be readily protonated. The full scan mode allows for the detection of all ionizable species within a specified mass range, which is crucial for identifying unknown impurities. The expected protonated molecule [M+H]⁺ for 2-(3-Bromo-phenyl)-N-propyl-acetamide would have an m/z of approximately 256.0 + 1.007 = 257.0. The presence of a bromine atom will result in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by ~2 m/z units ([M+H]⁺ and [M+H+2]⁺), which is a powerful confirmation of the compound's identity.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

Data Analysis and Interpretation
  • Total Ion Chromatogram (TIC): Examine the TIC for the main peak corresponding to the target compound and any other peaks representing impurities.

  • Purity Assessment (% Area): The purity can be estimated by calculating the peak area of the main compound as a percentage of the total peak area in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

  • Mass Spectrum of the Main Peak: Extract the mass spectrum for the main peak. Confirm the presence of the [M+H]⁺ ion (and the characteristic bromine isotopic pattern) corresponding to the molecular weight of 2-(3-Bromo-phenyl)-N-propyl-acetamide.

  • Mass Spectra of Impurity Peaks: For any significant impurity peaks, extract their mass spectra to determine their molecular weights. This information is invaluable for proposing potential structures of the impurities (e.g., starting materials, by-products, or degradation products).

The entire workflow can be visualized as follows:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Weigh Weigh Compound Dissolve Dissolve in ACN/H2O Weigh->Dissolve Dilute Dilute to 10 µg/mL Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into LC-MS Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect Mass Detection (m/z 100-1000) Ionize->Detect TIC Generate TIC Detect->TIC MainPeak Identify Main Peak TIC->MainPeak ImpurityPeaks Identify Impurity Peaks TIC->ImpurityPeaks PurityCalc Calculate % Area Purity TIC->PurityCalc MainMS Extract MS of Main Peak MainPeak->MainMS ImpurityMS Extract MS of Impurities ImpurityPeaks->ImpurityMS MW_Confirm Confirm MW & Isotopic Pattern MainMS->MW_Confirm

LC-MS Purity Analysis Workflow

Orthogonal Methods for Purity Verification: A Comparative Analysis

Relying on a single analytical technique can sometimes be misleading. Therefore, employing orthogonal methods—techniques that measure the same property using different principles—is a cornerstone of robust analytical science, as advocated by guidelines like those from the International Council for Harmonisation (ICH).[5][6]

FeatureLC-MSHPLC-UVQuantitative NMR (qNMR)
Primary Output Chromatogram (TIC) & Mass SpectraChromatogram (Absorbance vs. Time)NMR Spectrum (Signal vs. Chemical Shift)
Impurity Detection Excellent. Detects ionizable compounds, even those without a UV chromophore.[7]Good. Detects compounds with a UV chromophore. May miss non-UV active impurities.[1]Good. Detects all proton-containing molecules. May be limited by sensitivity for very low-level impurities.
Impurity Identification Excellent. Provides molecular weight information, aiding in structural elucidation.[7]Poor. Provides no structural information beyond retention time.Excellent. Provides detailed structural information for unknown impurities.
Quantification Semi-quantitative (based on peak area %). Can be fully quantitative with appropriate standards.Excellent. Robust and reproducible quantification based on UV absorbance with a reference standard.Excellent. An absolute, primary ratio method. Can quantify without a reference standard of the analyte itself.[8][9]
Strengths High sensitivity and specificity; provides molecular weight of unknowns.[1]Robust, reproducible, and widely available. Excellent for routine QC with established methods.Provides structural confirmation and absolute quantification in a single experiment.[10][11]
Limitations Response can vary significantly between compounds based on their ability to ionize.[12]Co-eluting peaks can be mistaken for a single pure compound.[1] Misses non-UV active impurities.Lower sensitivity compared to LC-MS. Complex mixtures can lead to signal overlap.[8]
Causality Behind Method Selection
  • Choose LC-MS as the primary tool when dealing with a new or uncharacterized compound. Its ability to provide molecular weight data for both the main component and any impurities is invaluable for initial characterization and for identifying potential process-related impurities or degradants.[7]

  • Use HPLC-UV as a complementary technique or for routine analysis once the impurity profile is understood. Its robustness makes it ideal for tracking the purity of different batches against a well-characterized reference standard.

  • Employ qNMR for definitive quantification when a highly accurate purity value is required, for instance, when qualifying a new batch of material as an in-house reference standard.[10] Because qNMR is inherently quantitative without needing a standard of the analyte itself, it serves as an excellent, unbiased check on the purity values obtained from chromatographic methods.[8][9]

A Self-Validating System: Adhering to ICH Principles

To ensure the trustworthiness of this LC-MS protocol, it should be validated according to the principles outlined in the ICH Q2(R2) guideline.[13] Key validation parameters for a purity method include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peaks for these components are well-resolved from the main analyte peak.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. This is important for understanding the method's sensitivity to trace impurities.

  • Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spiking the sample with known amounts of impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment).

The relationship between these core analytical concepts can be visualized as a logical hierarchy:

Validation_Pyramid cluster_goal Ultimate Goal Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity & Range Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ LOD_LOQ->Precision Trustworthiness Trustworthy & Reliable Method Accuracy->Trustworthiness Precision->Trustworthiness

Sources

Comparative

A Comparative Guide to the Crystal Structures of N-Alkyl Acetamide Derivatives: The Impact of Steric Hindrance on Supramolecular Assembly

Introduction The N-alkyl acetamide functional group is a cornerstone of modern medicinal chemistry, appearing in countless bioactive molecules and serving as a fundamental building block in peptide science. The amide bon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-alkyl acetamide functional group is a cornerstone of modern medicinal chemistry, appearing in countless bioactive molecules and serving as a fundamental building block in peptide science. The amide bond's unique electronic and geometric properties—specifically its planarity and capacity to act as both a hydrogen bond donor (N-H) and acceptor (C=O)—govern the conformation and intermolecular interactions of molecules.[1] These interactions are paramount in drug development, as they dictate how a molecule recognizes and binds to its biological target, as well as its solid-state properties, such as solubility and stability.

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the three-dimensional atomic arrangement of a molecule.[2] It provides precise data on bond lengths, bond angles, and, crucially, the intricate network of non-covalent interactions that constitute the crystal lattice. For drug development professionals, this information is invaluable for structure-activity relationship (SAR) studies and for understanding polymorphism, where a single compound crystallizes into multiple forms with different physical properties.

This guide provides an in-depth comparative analysis of the X-ray crystallography data for two representative N-alkyl acetamide derivatives: N-methylacetamide and N-tert-butylacetamide . By contrasting the smallest alkyl substituent with a sterically demanding one, we can directly observe how substituent size fundamentally alters crystal packing and hydrogen bonding motifs. This analysis serves as a practical illustration of the principles that researchers must consider when designing molecules for specific therapeutic applications.

Experimental Workflow: From Powder to Structure

The determination of a small molecule's crystal structure is a systematic process that requires careful execution at each stage. The protocol described here is a self-validating, generalized workflow applicable to novel N-alkyl acetamide derivatives. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of N-Alkyl Acetamide purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification Crude Product solvent_screening Solvent Screening ('Like dissolves like') purification->solvent_screening Pure Compound crystal_growth Crystallization (Slow Evaporation, Vapor Diffusion) solvent_screening->crystal_growth Optimal Conditions mounting Crystal Mounting crystal_growth->mounting Single Crystal data_collection X-ray Diffraction (Data Frames) mounting->data_collection integration Data Integration & Scaling data_collection->integration Diffraction Pattern solution Structure Solution (Patterson/Direct Methods) integration->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation & CIF Generation refinement->validation

Figure 1: General workflow for single-crystal X-ray diffraction analysis.
Step 1: Synthesis and Purification

The target N-alkyl acetamide must be synthesized and purified to the highest possible degree (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor-quality diffraction data. Recrystallization is often the final purification step, as it provides material in a highly ordered state, which is conducive to the subsequent crystallization process.[3]

Step 2: Crystallization

The goal of crystallization is to grow a single, defect-free crystal of suitable size (typically 0.1–0.3 mm).[4] This is often the most challenging step.

  • Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is sparingly soluble. A common strategy is to dissolve the compound in a "good" solvent and introduce a "poor" solvent (an anti-solvent) in which the compound is insoluble. The two solvents must be miscible. For amides, hydrogen-bonding solvents can be particularly effective.[5]

  • Common Techniques:

    • Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation and the container is loosely covered. As the solvent slowly evaporates, the solution becomes supersaturated, promoting crystal growth.

    • Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent. The vapor from the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

Step 3: X-ray Data Collection

A suitable crystal is mounted on a goniometer head and placed into the X-ray beam of a diffractometer. The crystal is kept at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and a series of diffraction images (frames) are collected on a detector.[2]

Step 4: Structure Solution and Refinement

This stage is entirely computational.[6]

  • Indexing and Integration: The positions of the diffraction spots on the collected frames are used to determine the unit cell dimensions and crystal lattice symmetry (auto-indexing). The intensity of each spot is then measured (integrated).[7]

  • Structure Solution: The integrated intensities are used to generate an initial electron density map of the unit cell. Computational methods (like Direct Methods or the Patterson function) are used to determine the positions of the atoms, providing an initial model of the molecular structure.[2]

  • Structure Refinement: A least-squares refinement process is used to adjust the atomic positions, bond lengths, and bond angles of the model to best fit the experimental diffraction data.[8] This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a final, highly accurate molecular structure. The final output is typically a Crystallographic Information File (CIF).

Comparative Crystallographic Analysis: N-methylacetamide vs. N-tert-butylacetamide

The influence of the N-alkyl substituent is immediately apparent when comparing the crystal structures of N-methylacetamide and N-tert-butylacetamide. The small methyl group allows for efficient, linear packing, whereas the bulky tert-butyl group imposes significant steric constraints that fundamentally alter the supramolecular assembly.

ParameterN-methylacetamideN-tert-butylacetamide
Molecular Formula C₃H₇NOC₆H₁₃NO
Crystal System OrthorhombicMonoclinic
Space Group PnmaC2/c
a (Å) 9.6129.831
b (Å) 6.5210.125
c (Å) 7.2414.075
α (°) 9090
β (°) 90114.948
γ (°) 9090
Z 48
Key H-Bond (N-H···O) 2.825 ÅNot Applicable (part of a complex)
Reference [Katz & Post, 1960][3][Sadow & Williams, 2024]

Table 1: Comparison of crystallographic data for N-methylacetamide and a complex containing N-tert-butylacetamido ligands. Data for the latter is for the titanium complex to illustrate the ligand's conformation.

Molecular Conformation

In both derivatives, the core acetamide group (C-C(=O)N-C) maintains a high degree of planarity. This is a characteristic feature of the amide bond, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts partial double-bond character to the C-N bond.

Crystal Packing and Hydrogen Bonding

The most striking difference lies in the supramolecular arrangement, which is dictated by hydrogen bonding and van der Waals forces.

N-methylacetamide: The crystal structure of N-methylacetamide is a classic example of amide packing. Molecules are linked via strong N-H···O=C hydrogen bonds to form infinite one-dimensional chains.[3] These chains then pack together to build the three-dimensional lattice. This linear chain motif is an energetically favorable and common arrangement for secondary amides, allowing for a dense and stable crystal structure.[1]

Figure 2: Hydrogen-bonded chain motif in secondary amides.

Discussion and Implications for Drug Design

The comparison between N-methylacetamide and N-tert-butylacetamide provides a clear and powerful lesson in molecular design: steric hindrance is a primary determinant of supramolecular structure.

  • Predicting and Controlling Solid-State Properties: The ability of a molecule to form strong, directional hydrogen bonds, like the chains in N-methylacetamide, often leads to high melting points and lower solubility in non-polar solvents. The introduction of a bulky group like tert-butyl disrupts this efficient packing, which can lower the melting point and increase solubility in less polar environments. For drug development, this is a critical consideration. An active pharmaceutical ingredient (API) must have appropriate solubility for formulation and bioavailability. Understanding how different alkyl substituents drive crystal packing allows scientists to tune these properties.

  • Conformational Restriction and Receptor Binding: The N-alkyl group can also influence the conformational freedom of a molecule. While the core amide remains planar, the substituent can restrict the rotation around adjacent single bonds. In drug design, this can be advantageous. A flexible molecule may need to adopt a specific, high-energy conformation to bind to a receptor, which comes at an entropic cost. By introducing a group like tert-butyl, a chemist can "lock" the molecule into a more favorable bioactive conformation, potentially increasing its binding affinity and potency.

  • Hydrogen Bonding in Molecular Recognition: The primary role of the amide N-H and C=O groups is to form hydrogen bonds with a biological target (e.g., an enzyme or receptor). The N-methyl group presents minimal interference with this process. However, the large tert-butyl group can sterically shield the amide core, potentially hindering its ability to form these crucial hydrogen bonds. This is a double-edged sword: it might prevent binding at an intended target, or it could be used strategically to prevent off-target binding, thereby increasing the drug's selectivity.

Conclusion

The crystallographic analysis of N-methylacetamide and N-tert-butylacetamide demonstrates that even a simple change in an N-alkyl substituent has profound consequences for a molecule's three-dimensional structure and intermolecular interactions. The small methyl group permits the formation of efficient, linear hydrogen-bonded chains, a classic packing motif for secondary amides. In contrast, the sterically demanding tert-butyl group disrupts this arrangement, forcing a packing structure that must accommodate its bulk.

For researchers in drug discovery, these principles are of paramount importance. The choice of an N-alkyl group is not merely a synthetic convenience but a strategic decision that directly impacts a molecule's solid-state properties, its conformational preferences, and its ability to interact with a biological target. A thorough understanding of the structural chemistry of these fundamental motifs, as revealed by X-ray crystallography, is therefore essential for the rational design of the next generation of therapeutics.

References

  • Dixon, D., et al. (1994). The 'inter-peptide hydrogen bond' which controls and stabilizes supramolecular assembly. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (2024). N-tert-Butylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • SERC, Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]

  • ResearchGate. (2025). Study of hydrogen bonds in N-methylacetamide by DFT calculations. Available at: [Link]

  • Read, R. J., & Oeffner, R. D. (2017). X-ray data processing. PMC. Available at: [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • Katz, J. L., & Post, B. (1960). The crystal structure and polymorphism of N-methylacetamide. Acta Crystallographica, 13(8), 624-628. Available at: [Link]

  • Sadow, A. D., & Williams, D. J. (2024). Bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium. Molbank, 2024(1), M1833. Available at: [Link]

  • University of Calgary. (n.d.). Experiment 2: Recrystallization. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). Exp 2 - Crystallization. Available at: [Link]

  • NIST. (n.d.). N-Ethylacetamide. NIST Chemistry WebBook. Available at: [Link]

  • Johnson, M. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • Crowhurst, J. C., et al. (2006). Structure and hydrogen bonding in neat N-methylacetamide. PubMed. Available at: [Link]

  • Merli, M., & Cruciani, G. (2021). Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. IUCr Journals. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1131–1139. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 2-(3-Bromo-phenyl)-N-propyl-acetamide

Hazard Assessment: A Precautionary Approach Due to the lack of specific toxicological data for 2-(3-Bromo-phenyl)-N-propyl-acetamide, a conservative approach to hazard assessment is mandatory. We must infer potential haz...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Precautionary Approach

Due to the lack of specific toxicological data for 2-(3-Bromo-phenyl)-N-propyl-acetamide, a conservative approach to hazard assessment is mandatory. We must infer potential hazards from its structural components: a brominated aromatic ring and an N-propyl-acetamide group.

  • Aromatic Amides: Similar compounds can be irritants to the skin, eyes, and respiratory tract. Some amides are known to have systemic effects upon absorption.

  • Brominated Organic Compounds: These compounds can be toxic and are often classified as hazardous waste[2]. They may cause irritation upon contact and can have long-term environmental consequences if not disposed of correctly. For instance, N-bromoacetamide is harmful if swallowed and causes severe skin burns and eye damage[3][4].

Therefore, 2-(3-Bromo-phenyl)-N-propyl-acetamide should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and may be harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 2-(3-Bromo-phenyl)-N-propyl-acetamide.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.Protects against splashes and airborne particles that could cause serious eye damage[5][6].
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals[7]. Always inspect gloves for integrity before use[8].
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Protects the skin from accidental spills and splashes[9].
Respiratory Protection Use in a certified chemical fume hood is the primary means of respiratory protection. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Minimizes the inhalation of potentially harmful airborne particles or vapors[5].

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing & Disposal Start Start: Assess Hazards Select_PPE Select Appropriate PPE Start->Select_PPE Based on SDS (or analogous compounds) Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Don_Coat Don Lab Coat Inspect_PPE->Don_Coat Don_Gloves Don Gloves Don_Coat->Don_Gloves Don_Goggles Don Eye Protection Don_Gloves->Don_Goggles Handle_Chemical Handle Chemical in Fume Hood Don_Goggles->Handle_Chemical Remove_Gloves Remove Gloves Handle_Chemical->Remove_Gloves After handling Remove_Goggles Remove Eye Protection Remove_Gloves->Remove_Goggles Remove_Coat Remove Lab Coat Remove_Goggles->Remove_Coat Wash_Hands Wash Hands Thoroughly Remove_Coat->Wash_Hands End End Wash_Hands->End

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring reproducible results.

Preparation:

  • Designate a Workspace: All work with 2-(3-Bromo-phenyl)-N-propyl-acetamide should be conducted in a designated area within a certified chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment, including a spill kit, is readily accessible inside the fume hood.

  • Review Procedures: Mentally walk through the entire procedure before handling the compound.

Handling:

  • Weighing: If weighing the solid, do so in the fume hood on a tared weigh paper or in a container that can be sealed.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a clean, dry apparatus within the fume hood.

Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

  • Storage: Store 2-(3-Bromo-phenyl)-N-propyl-acetamide in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan: Responsible Waste Management

Proper disposal of brominated organic compounds is critical to prevent environmental contamination[2].

Waste Segregation:

  • Solid Waste: All solid waste contaminated with 2-(3-Bromo-phenyl)-N-propyl-acetamide (e.g., gloves, weigh papers, paper towels) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for halogenated organic waste.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Disposal Methods:

  • All waste containing this compound must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.

  • Do not dispose of this compound down the drain.

  • Incineration at a licensed hazardous waste facility is a common disposal method for brominated organic waste[2].

Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Solid_Waste Contaminated Solid Waste (Gloves, Paper Towels) Solid_Container Sealed Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Unused Solutions & Reaction Mixtures Liquid_Container Sealed Halogenated Organic Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps Sharps_Container Designated Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for Pickup by Institutional EHS Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup Incineration Licensed Hazardous Waste Incineration EHS_Pickup->Incineration

Emergency Procedures: Be Prepared for the Unexpected

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is your best defense.

Spill Response:

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand[10][11].

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert your supervisor.

    • If the spill is flammable, eliminate all ignition sources.

    • Close the laboratory doors to contain the spill.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself[12].

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[11][13]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[11]. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4].

In all cases of exposure, report the incident to your supervisor and your institution's EHS office.

References

  • UWM Environmental Health, Safety and Risk Management. (n.d.). Standard Operating Procedure for Sodium Amide. Retrieved from [Link]

  • Waste Managed. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Emergency Procedures. Retrieved from [Link]

  • Science Technicians Australia. (2008, October 22). Bromine water - disposal. Retrieved from [Link]

  • University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • LabsContador. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Retrieved from [Link]

  • University of California, Berkeley. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Capot Chemical. (2010, July 20). MSDS of 2-Bromo-N-isopropyl-acetamide. Retrieved from [Link]

  • ICL-IP Terneuzen. (n.d.). Processing bromine containing waste streams. Retrieved from [Link]

Sources

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